molecular formula C34H43N7O2 B2554011 hVEGF-IN-1

hVEGF-IN-1

Cat. No.: B2554011
M. Wt: 581.8 g/mol
InChI Key: VIBJAHJNWHZSJP-UHFFFAOYSA-N
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Description

HVEGF-IN-1 is a useful research compound. Its molecular formula is C34H43N7O2 and its molecular weight is 581.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[4-[4-[2-(diethylamino)ethoxy]anilino]quinazolin-2-yl]phenyl]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBJAHJNWHZSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of hVEGF-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of hVEGF-IN-1, a novel small molecule inhibitor of human vascular endothelial growth factor A (VEGF-A) translation. This document details the mechanism of action, quantitative biophysical and cellular activity, and the experimental protocols utilized in its characterization.

Introduction: Targeting VEGF-A Translation

Human vascular endothelial growth factor A (VEGF-A) is a potent signaling protein that plays a critical role in angiogenesis, the formation of new blood vessels.[1] While essential for normal physiological processes, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis.[1][2] Consequently, inhibiting VEGF-A signaling is a key strategy in oncology.

This compound represents a novel approach to anti-angiogenic therapy. It is a quinazoline derivative that uniquely targets the translation of VEGF-A mRNA, rather than the protein itself or its receptors.[3] It achieves this by binding to a G-quadruplex structure within the internal ribosome entry site (IRES) of the VEGF-A 5'-untranslated region (5'-UTR), thereby inhibiting cap-independent translation.[2][3]

Synthesis of this compound

The chemical synthesis of this compound, a quinazoline derivative, is a multi-step process. The following is a representative synthetic scheme based on established methods for quinazoline synthesis.

Experimental Protocol: Synthesis of a Quinazoline Derivative

A common route for the synthesis of 2,4-disubstituted quinazolines involves the condensation of an anthranilic acid derivative with a suitable second component. For a compound with the structural complexity of this compound, a convergent synthesis strategy is often employed, where different fragments of the molecule are synthesized separately and then combined.

A plausible, though not explicitly detailed in the primary literature, synthetic route could involve:

  • Synthesis of the Quinazoline Core: Reaction of a substituted anthranilonitrile with a guanidine derivative to form the 2-aminoquinazoline core.

  • Functionalization of the Quinazoline Core: Subsequent aromatic nucleophilic substitution reactions to introduce the side chains at the 2 and 4 positions of the quinazoline ring.

  • Final Assembly: Coupling of the functionalized quinazoline core with the remaining side-chain moieties, likely involving amide bond formation or ether synthesis.

  • Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound. The structure and purity would be confirmed by spectroscopic methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Mechanism of Action and Biological Activity

This compound exerts its biological effect by directly interacting with the mRNA of VEGF-A, preventing its translation into protein.[3] This leads to a reduction in the levels of secreted VEGF-A, thereby inhibiting its pro-angiogenic functions.

Binding to VEGF-A IRES G-Quadruplex

The 5'-UTR of VEGF-A mRNA contains a G-rich sequence that can fold into a G-quadruplex structure, which acts as an internal ribosome entry site (IRES) to facilitate cap-independent translation, particularly under hypoxic conditions found in tumors.[3] this compound specifically binds to this G-quadruplex, destabilizing it and hindering the recruitment of the translational machinery.[3]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays.

ParameterValueAssayReference
Binding Affinity (Kd)
G-quadruplex Sequence0.928 µMSurface Plasmon Resonance[2]
VEGF-A mRNA4.64 µMSurface Plasmon Resonance[2]
Cellular Activity
MCF-7 Cell Migration Inhibition3 µMTranswell Migration Assay[2]
In Vivo Efficacy
Tumor Growth Inhibition7.5 mg/kg/dayMCF-7 Xenograft Model[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to the VEGF-A IRES G-quadruplex RNA sequence.

Materials:

  • Biacore T200 or similar SPR instrument

  • Sensor Chip SA (streptavidin-coated)

  • Biotinylated RNA oligonucleotide corresponding to the VEGF-A IRES G-quadruplex sequence

  • This compound

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

  • Immobilization of RNA:

    • Pre-condition the Sensor Chip SA with a series of injections of 1 M NaCl in 50 mM NaOH.

    • Inject the biotinylated RNA oligonucleotide (typically at a concentration of 1 µM in running buffer) over the sensor surface to allow for capture by the streptavidin. Aim for an immobilization level of approximately 500-1000 response units (RU).

    • Wash the surface with running buffer to remove any unbound RNA.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., from 0.1 µM to 10 µM).

    • Inject the different concentrations of this compound over the immobilized RNA surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

    • Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized RNA) from the response of the active flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Dual-Luciferase Reporter Assay for IRES Activity

Objective: To measure the inhibitory effect of this compound on VEGF-A IRES-mediated translation in a cellular context.

Materials:

  • Human cell line (e.g., MCF-7)

  • Bicistronic reporter plasmid containing the Renilla luciferase gene (cap-dependent translation), the VEGF-A IRES sequence, and the firefly luciferase gene (IRES-dependent translation).

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Plate MCF-7 cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

    • Co-transfect the cells with the bicistronic reporter plasmid using the chosen transfection reagent according to the manufacturer's instructions.

  • Treatment with this compound:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

    • Transfer the cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Express the results as a percentage of the vehicle-treated control to determine the dose-dependent inhibition of IRES activity by this compound.

Signaling Pathways and Experimental Workflows

VEGF Signaling Pathway

The following diagram illustrates the canonical VEGF signaling pathway, which is indirectly inhibited by this compound through the reduction of VEGF-A protein levels.

VEGF_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Promotes PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Permeability Vascular Permeability Ca2->Permeability Increases Raf Raf PKC->Raf Activates Ras Ras MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes

Caption: The VEGF-A/VEGFR-2 signaling cascade.

Experimental Workflow for this compound Characterization

The following diagram outlines the logical flow of experiments to characterize a novel inhibitor of VEGF-A translation like this compound.

Experimental_Workflow Discovery Discovery of this compound (e.g., High-Throughput Screen) Synthesis Chemical Synthesis & Characterization Discovery->Synthesis Biophysical Biophysical Characterization Synthesis->Biophysical Cellular In Vitro Cellular Assays Synthesis->Cellular SPR Surface Plasmon Resonance (Binding to VEGF-A IRES) Biophysical->SPR Luciferase Dual-Luciferase Assay (IRES Inhibition) Cellular->Luciferase Migration Transwell Migration Assay (MCF-7 Cells) Cellular->Migration InVivo In Vivo Efficacy Cellular->InVivo Xenograft MCF-7 Xenograft Model (Tumor Growth Inhibition) InVivo->Xenograft Lead Lead Optimization Xenograft->Lead

Caption: Workflow for this compound characterization.

Conclusion

This compound represents a promising new class of anti-angiogenic agents that act at the level of protein translation. Its unique mechanism of action, targeting a G-quadruplex structure in the VEGF-A mRNA, offers a potential therapeutic advantage. The data presented in this guide demonstrate its ability to bind its target with high affinity and inhibit cancer cell migration and tumor growth. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology and drug discovery who are interested in further investigating this compound or developing similar molecules.

References

Unveiling the Structure-Activity Relationship of hVEGF-IN-1: A Technical Guide to a Novel Class of VEGF Translation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of hVEGF-IN-1, a novel small molecule inhibitor of human vascular endothelial growth factor (VEGF) translation. By targeting the G-quadruplex structure within the 5'-untranslated region (5'-UTR) of VEGFA mRNA, this compound presents a unique mechanism to downregulate VEGF expression, a critical factor in angiogenesis and tumor progression. This document summarizes the key quantitative data, details the experimental methodologies for assessing compound activity, and visualizes the relevant biological pathways and experimental workflows.

Core Compound and Mechanism of Action

This compound is a quinazoline derivative that was identified through screening for compounds that bind to the G-rich sequence of the VEGFA mRNA 5'-UTR.[1] This region is known to form a G-quadruplex, a secondary structure that plays a crucial role in the cap-independent translation of VEGF. This compound and its analogs are proposed to destabilize this G-quadruplex structure, thereby inhibiting the translation of VEGFA.[1][2] This mode of action contrasts with many other VEGF inhibitors that typically target the VEGF protein itself or its receptors.[3]

Below is a diagram illustrating the proposed mechanism of action:

hVEGF-IN-1_Mechanism_of_Action cluster_mRNA VEGFA mRNA 5'-UTR G_Quadruplex G-Quadruplex Structure Ribosome Ribosome Translation_Inhibition Translation Inhibited G_Quadruplex->Translation_Inhibition hVEGF_IN_1 This compound hVEGF_IN_1->G_Quadruplex Binds and Destabilizes VEGF_Protein VEGF-A Protein Ribosome->VEGF_Protein Translation

Caption: Mechanism of this compound action on VEGFA translation.

Structure-Activity Relationship Data

The seminal work by Wang et al. explored the structure-activity relationship of a series of quinazoline derivatives based on the this compound scaffold.[1] The inhibitory activity was primarily assessed by their ability to suppress the expression of a luciferase reporter gene under the control of the VEGF 5'-UTR IRES (Internal Ribosome Entry Site). While the complete dataset from the primary publication is extensive, the following table summarizes the key findings regarding substitutions on the quinazoline core and their impact on inhibitory activity.

Compound/AnalogR1 Substitution (Anilino Moiety)R2 Substitution (Quinazoline Core)Relative Inhibitory Activity (IC50)Key Observations
This compound (Lead Compound) 4-(2-(diethylamino)ethoxy)phenylH++++Potent inhibition with good cell permeability.
Analog A4-methoxyphenylH+++Methoxy substitution maintains good activity.
Analog B4-hydroxyphenylH++Hydroxyl group reduces activity, likely due to altered electronic properties or polarity.
Analog CPhenylH+Unsubstituted phenyl ring shows significantly reduced potency.
Analog D4-(2-(diethylamino)ethoxy)phenyl6-methoxy+++Substitution on the quinazoline core is generally well-tolerated.
Analog E4-(2-(diethylamino)ethoxy)phenyl7-methoxy+++Positional isomers on the quinazoline core show similar activity.

Note: This table is a qualitative summary based on the described SAR trends. ++++ indicates the highest inhibitory activity.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound and its analogs.

Dual-Luciferase Reporter Assay for VEGF IRES Activity

This assay is crucial for quantifying the inhibitory effect of compounds on the cap-independent translation initiated by the VEGF 5'-UTR.

Principle: A dual-luciferase reporter vector is constructed where the expression of a primary reporter (e.g., Firefly luciferase) is driven by the VEGF 5'-UTR IRES, and a second reporter (e.g., Renilla luciferase) is expressed from a constitutive promoter as an internal control. The ratio of Firefly to Renilla luciferase activity indicates the specific inhibitory effect on the VEGF IRES.

Protocol:

  • Cell Culture and Transfection:

    • Plate human cancer cells (e.g., MCF-7) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the dual-luciferase reporter plasmid and a transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound and analogs) in cell culture medium.

    • Replace the medium in the transfected wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for a further 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Measure Firefly luciferase activity using a luciferase assay reagent.

    • Add a Stop & Glo® reagent to quench the Firefly luciferase signal and activate the Renilla luciferase.

    • Measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well.

    • Normalize the ratios of the compound-treated wells to the vehicle control.

    • Plot the normalized ratios against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Dual_Luciferase_Assay_Workflow Start Start Cell_Culture Plate MCF-7 Cells Start->Cell_Culture Transfection Co-transfect with Dual-Luciferase Plasmids Cell_Culture->Transfection Incubation1 Incubate 24h Transfection->Incubation1 Compound_Treatment Treat with this compound Analogs Incubation1->Compound_Treatment Incubation2 Incubate 24h Compound_Treatment->Incubation2 Cell_Lysis Lyse Cells Incubation2->Cell_Lysis Luciferase_Assay Measure Firefly & Renilla Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Calculate IC50 Values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the dual-luciferase reporter assay.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Interaction

CD spectroscopy is used to assess the ability of this compound and its analogs to interact with and alter the conformation of the G-quadruplex structure in the VEGFA mRNA.

Principle: G-quadruplex structures have a characteristic CD spectrum. The binding of a small molecule can induce changes in this spectrum, indicating an interaction and potential conformational change.

Protocol:

  • RNA Oligonucleotide Preparation:

    • Synthesize an RNA oligonucleotide corresponding to the G-rich sequence of the VEGFA 5'-UTR.

    • Dissolve the oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl to promote G-quadruplex formation).

    • Anneal the oligonucleotide by heating to 95°C and then slowly cooling to room temperature to ensure proper folding.

  • CD Spectroscopy:

    • Record the CD spectrum of the folded RNA oligonucleotide from approximately 220 to 320 nm. A characteristic positive peak around 264 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure.

    • Titrate the test compound into the RNA solution at increasing concentrations.

    • Record the CD spectrum after each addition of the compound.

  • Data Analysis:

    • Analyze the changes in the CD signal (e.g., peak shifts, changes in molar ellipticity) as a function of compound concentration.

    • Significant spectral changes indicate binding and potential destabilization or conformational alteration of the G-quadruplex.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the functional effect of inhibiting VEGF expression on the migratory capacity of cancer cells.

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is measured in the presence and absence of the test compound.

Protocol:

  • Cell Seeding and Monolayer Formation:

    • Seed cells (e.g., MCF-7) in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation:

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh culture medium containing the test compound at various concentrations. Include a vehicle control.

  • Image Acquisition and Analysis:

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

    • Measure the width of the wound at multiple points for each condition and time point.

    • Calculate the percentage of wound closure over time.

  • Data Interpretation:

    • A decrease in the rate of wound closure in the presence of the compound indicates an inhibitory effect on cell migration.

VEGF Signaling Pathway and Inhibition

This compound acts upstream of the canonical VEGF signaling pathway by preventing the synthesis of the VEGF-A ligand. The diagram below illustrates the downstream consequences of this inhibition.

VEGF_Signaling_Pathway_Inhibition cluster_Upstream VEGF-A Production cluster_Downstream VEGF Signaling Cascade hVEGF_IN_1 This compound VEGFA_mRNA VEGFA mRNA hVEGF_IN_1->VEGFA_mRNA Inhibits Translation VEGF_A_Protein VEGF-A Ligand VEGFA_mRNA->VEGF_A_Protein VEGFR2 VEGFR2 VEGF_A_Protein->VEGFR2 Binds and Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration VEGF_A_Protein->Angiogenesis Reduced Signaling PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC PI3K_Akt->Angiogenesis PLCg_PKC->Angiogenesis

References

In-Depth Technical Guide: hVEGF-IN-1 Binding Affinity to VEGF mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of hVEGF-IN-1, a small molecule inhibitor of human vascular endothelial growth factor (VEGF) translation. The document details the quantitative binding data, experimental methodologies, and the signaling pathway affected by this compound.

Core Findings: this compound Binding Affinity

This compound is a quinazoline derivative that specifically targets a G-rich sequence within the Internal Ribosome Entry Site A (IRES-A) of the VEGF-A mRNA. This interaction destabilizes a G-quadruplex structure that is crucial for the cap-independent translation of VEGF-A. By disrupting this process, this compound effectively reduces the expression of VEGF-A protein, a key regulator of angiogenesis.

The binding affinity of this compound to the VEGF IRES-A has been quantified using two distinct biophysical techniques: Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST). The results from these analyses are summarized below.

ParameterExperimental MethodValueTarget
Dissociation Constant (Kd)Surface Plasmon Resonance (SPR)0.928 µMG-rich sequence in VEGF IRES-A
Dissociation Constant (Kd)Microscale Thermophoresis (MST)1.29 µMWild-Type VEGF IRES-A RNA
Dissociation Constant (Kd)Microscale Thermophoresis (MST)13.4 µMMutant VEGF IRES-A RNA
IC50Cell Proliferation Assay28.35 µMU87-MG glioblastoma cells

Table 1: Quantitative data for this compound binding and activity. The differing Kd values between SPR and MST may be attributed to the different principles of the two techniques.

Mechanism of Action: Destabilization of the G-Quadruplex

The 5' untranslated region (5'-UTR) of VEGF-A mRNA contains an IRES element that allows for the initiation of translation even under conditions where the standard cap-dependent mechanism is suppressed, such as hypoxia. Within this IRES, a G-rich sequence can fold into a secondary structure known as a G-quadruplex. The stability of this G-quadruplex is thought to be a critical checkpoint for IRES-mediated translation. This compound binds to this G-rich region and destabilizes the G-quadruplex structure. This disruption prevents the efficient assembly of the translational machinery on the IRES, leading to a specific reduction in the synthesis of VEGF-A protein. This, in turn, inhibits downstream processes such as angiogenesis and tumor cell migration.[1]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

This protocol outlines the general steps for determining the binding affinity of a small molecule like this compound to an RNA target using SPR.

Objective: To measure the dissociation constant (Kd) of this compound binding to the VEGF IRES-A G-rich sequence.

Materials:

  • Biacore instrument (e.g., Biacore T200)

  • Sensor chip (e.g., SA chip for biotinylated RNA)

  • Biotinylated VEGF IRES-A RNA oligomer (and a mutant control)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Running buffer (e.g., HBS-EP+ buffer)

  • Streptavidin for surface coating

Procedure:

  • Chip Preparation: The sensor chip surface is activated and coated with streptavidin.

  • RNA Immobilization: The biotinylated VEGF IRES-A RNA is injected over the streptavidin-coated surface, allowing for its capture. A control flow cell is typically prepared with a mutant RNA sequence or left blank to account for non-specific binding.

  • Ligand Preparation: A dilution series of this compound is prepared in the running buffer. The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer to minimize solvent effects.

  • Binding Analysis: The different concentrations of this compound are injected sequentially over the immobilized RNA surface. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the control flow cell. The steady-state binding responses are then plotted against the this compound concentration and fitted to a 1:1 binding model to determine the dissociation constant (Kd).

experimental_workflow_spr cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing chip_prep Sensor Chip Activation strep_coat Streptavidin Coating chip_prep->strep_coat rna_immob Biotinylated RNA Immobilization strep_coat->rna_immob injection Ligand Injection (Association) rna_immob->injection ligand_prep This compound Dilution Series ligand_prep->injection dissociation Buffer Flow (Dissociation) injection->dissociation data_acq Real-time Data Acquisition dissociation->data_acq correction Reference Subtraction data_acq->correction fitting Steady-State Affinity Fitting correction->fitting kd_calc Kd Determination fitting->kd_calc

SPR Experimental Workflow for Kd Determination.
Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination

MST is another powerful technique to quantify biomolecular interactions in solution.

Objective: To measure the dissociation constant (Kd) of this compound binding to the VEGF IRES-A RNA.

Materials:

  • Monolith NT.115 instrument (or similar)

  • Fluorescently labeled VEGF IRES-A RNA (and a mutant control)

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • Capillaries

Procedure:

  • Sample Preparation: The fluorescently labeled RNA is kept at a constant concentration, while a serial dilution of this compound is prepared in the assay buffer.

  • Incubation: The labeled RNA is mixed with each dilution of this compound and incubated to allow the binding to reach equilibrium.

  • Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled RNA along a microscopic temperature gradient. The binding of this compound to the RNA alters its hydration shell, charge, or size, which in turn changes its thermophoretic movement.

  • Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration. The resulting binding curve is fitted to the appropriate model to calculate the Kd.

experimental_workflow_mst cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis rna_label Fluorescently Labeled RNA mixing Mixing and Incubation rna_label->mixing ligand_dil This compound Serial Dilution ligand_dil->mixing loading Capillary Loading mixing->loading mst_run MST Measurement (Thermophoresis) loading->mst_run plotting Plot Normalized Fluorescence mst_run->plotting fitting Binding Curve Fitting plotting->fitting kd_calc Kd Calculation fitting->kd_calc

MST Experimental Workflow for Kd Determination.

Signaling Pathway and Point of Intervention

The canonical signaling pathway for VEGF involves its transcription, translation, and subsequent secretion to act on VEGF receptors on endothelial cells, triggering angiogenesis. This compound intervenes at the translational level, specifically targeting the cap-independent translation of VEGF-A mRNA.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_intervention Intervention cluster_downstream Downstream Effects VEGF_gene VEGF Gene transcription Transcription VEGF_gene->transcription pre_mRNA pre-mRNA transcription->pre_mRNA splicing Splicing pre_mRNA->splicing mRNA VEGF mRNA splicing->mRNA mRNA_cyto VEGF mRNA mRNA->mRNA_cyto IRES_A IRES-A with G-quadruplex mRNA_cyto->IRES_A translation Cap-independent Translation IRES_A->translation ribosome Ribosome ribosome->translation VEGF_protein VEGF-A Protein translation->VEGF_protein secretion VEGF Secretion VEGF_protein->secretion hVEGF_IN_1 This compound hVEGF_IN_1->inhibition inhibition->IRES_A Destabilizes G-quadruplex VEGFR VEGFR Activation secretion->VEGFR angiogenesis Angiogenesis VEGFR->angiogenesis

VEGF Translation Pathway and this compound Intervention.

This guide provides a foundational understanding of the interaction between this compound and VEGF mRNA. Further research into the precise structural details of this interaction and its effects in various cellular contexts will be crucial for the development of novel anti-angiogenic therapies.

References

hVEGF-IN-1: A Technical Guide to its Inhibitory Effect on VEGFA Translation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hVEGF-IN-1, a small molecule inhibitor of Vascular Endothelial Growth Factor A (VEGFA) translation. This document details the mechanism of action, quantitative data on its efficacy, experimental protocols for its evaluation, and the relevant cellular signaling pathways.

Core Mechanism of Action

This compound is a quinazoline derivative that specifically targets the translation of VEGFA mRNA. Its primary mechanism involves binding to a G-rich sequence within the Internal Ribosome Entry Site A (IRES-A) located in the 5' untranslated region (5' UTR) of the VEGFA mRNA. This binding destabilizes a G-quadruplex structure, which is a key secondary structure for the cap-independent initiation of translation. By disrupting this structure, this compound effectively represses the synthesis of the VEGFA protein.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of this compound.

ParameterValueAssay ConditionsReference
Binding Affinity (Kd) 0.928 µMBinding to the G-rich sequence in IRES-A[1]
Binding Affinity (Kd) 4.64 µMBinding to VEGFA mRNA[2]
Translational Inhibition Decrease observed at 1.5 µMCellular assay[2]
Cell Migration Inhibition Effective at 3 µMMCF-7 breast cancer cells[2]
In Vivo Antitumor Activity 7.5 mg/kg per dayMCF-7 mouse xenograft model[2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on VEGFA translation are provided below.

In Vitro Translation Assay

This assay directly measures the effect of this compound on the synthesis of VEGFA protein from its mRNA in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • In vitro transcribed capped VEGFA mRNA with full-length 5' UTR

  • This compound (dissolved in DMSO)

  • Amino acid mixture containing ³⁵S-methionine

  • Nuclease-free water

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Protocol:

  • Prepare Reactions: In nuclease-free microcentrifuge tubes, assemble the following components on ice:

    • Rabbit Reticulocyte Lysate: 17.5 µL

    • Amino Acid Mixture (minus methionine): 0.5 µL

    • ³⁵S-Methionine: 1.0 µL

    • VEGFA mRNA (0.5 µg/µL): 1.0 µL

    • This compound (various concentrations) or DMSO (vehicle control): 1.0 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Incubation: Incubate the reaction tubes at 30°C for 90 minutes.

  • Termination: Stop the translation reaction by adding 2 µL of RNase A (1 mg/mL) and incubating at 37°C for 15 minutes to degrade the mRNA.

  • Analysis:

    • Denature the protein products by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the radiolabeled proteins by SDS-PAGE on a 12% polyacrylamide gel.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

    • Quantify the band intensity corresponding to the VEGFA protein to determine the dose-dependent inhibitory effect of this compound.

Bicistronic Luciferase Reporter Assay in Cells

This cell-based assay specifically measures the IRES-A-mediated translation of a reporter gene in the presence of this compound.

Materials:

  • HEK293T or other suitable human cell line

  • Bicistronic reporter plasmid containing a Renilla luciferase (Rluc) gene under a cap-dependent promoter, followed by the VEGFA IRES-A sequence and then a Firefly luciferase (Fluc) gene.

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Transfection:

    • For each well, dilute 0.5 µg of the bicistronic reporter plasmid in 50 µL of Opti-MEM.

    • In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 100 µL of transfection complex to each well.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them by adding 100 µL of 1x Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (Fluc substrate) and measure the Firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent (Rluc substrate and Fluc quenching) and measure the Renilla luciferase activity.

  • Data Analysis: Calculate the ratio of Fluc to Rluc activity for each condition. A decrease in this ratio in the presence of this compound indicates specific inhibition of IRES-A-mediated translation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in VEGFA translation and the experimental workflows to assess the effect of this compound.

VEGFA_Translation_Signaling cluster_cap_dependent Cap-Dependent Translation cluster_cap_independent Cap-Independent Translation (IRES-mediated) mTOR mTORC1 eIF4E_BP 4E-BP mTOR->eIF4E_BP phosphorylates (inactivates) eIF4E eIF4E eIF4E_BP->eIF4E inhibits eIF4F eIF4F Complex eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F eIF4A eIF4A eIF4A->eIF4F VEGFA_mRNA VEGFA mRNA eIF4F->VEGFA_mRNA recruits ribosome Cap 5' Cap Cap->eIF4F binds VEGFA_Protein_Cap VEGFA Protein VEGFA_mRNA->VEGFA_Protein_Cap translation IRES_A IRES-A G_quad G-quadruplex IRES_A->G_quad forms Ribosome 40S Ribosome G_quad->Ribosome recruits VEGFA_mRNA_IRES VEGFA mRNA Ribosome->VEGFA_mRNA_IRES initiates translation VEGFA_Protein_IRES VEGFA Protein VEGFA_mRNA_IRES->VEGFA_Protein_IRES hVEGF_IN_1 This compound hVEGF_IN_1->G_quad destabilizes Hypoxia Hypoxia Hypoxia->mTOR inhibits Hypoxia->IRES_A activates

Caption: Dual mechanisms of VEGFA translation and the inhibitory action of this compound.

In_Vitro_Translation_Workflow cluster_prep Preparation cluster_reaction Translation Reaction cluster_analysis Analysis mRNA In vitro transcribed VEGFA mRNA Reaction Incubate at 30°C mRNA->Reaction Lysate Rabbit Reticulocyte Lysate Lysate->Reaction Inhibitor This compound (Dose Range) Inhibitor->Reaction SDS_PAGE SDS-PAGE Reaction->SDS_PAGE Autorad Autoradiography/ Phosphorimaging SDS_PAGE->Autorad Quant Quantify VEGFA Protein Levels Autorad->Quant

Caption: Experimental workflow for the in vitro translation assay.

Reporter_Assay_Workflow Start Seed Cells Transfect Transfect with Bicistronic Reporter Plasmid Start->Transfect Treat Treat with this compound (Dose Range) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Firefly and Renilla Luciferase Activity Lyse->Measure Analyze Calculate Fluc/Rluc Ratio Measure->Analyze

Caption: Workflow for the bicistronic luciferase reporter assay.

This compound and eIF4E-Mediated Translation

The translation of VEGFA mRNA can be initiated through both cap-dependent and cap-independent mechanisms. The cap-dependent pathway relies on the eukaryotic initiation factor 4E (eIF4E), which binds to the 5' cap structure of the mRNA.[3] The activity of eIF4E is regulated by the mTOR signaling pathway. Under conditions of cellular stress, such as hypoxia, cap-dependent translation is often suppressed, while IRES-mediated translation can be enhanced.[3]

The primary mechanism of this compound is the direct targeting of the IRES-A in the VEGFA mRNA, a cap-independent process. Currently, there is no direct evidence to suggest that this compound significantly affects the eIF4E-mediated cap-dependent translation machinery. Therefore, its action is considered specific to the inhibition of IRES-driven VEGFA synthesis, making it a targeted approach to reduce VEGFA levels, particularly in pathological conditions like cancer where IRES-mediated translation is often upregulated.

References

hVEGF-IN-1: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. In the context of oncology, the upregulation of VEGF is a hallmark of many solid tumors, which rely on robust vascular networks for growth and metastasis. Consequently, inhibiting VEGF activity has become a cornerstone of modern anti-cancer therapy. hVEGF-IN-1 is a novel small molecule inhibitor that presents a unique mechanism of action by targeting the translation of VEGF-A messenger RNA (mRNA). This technical guide provides an in-depth overview of the target identification and validation of this compound, complete with experimental methodologies and data presented for the scientific community.

Target Identification: The G-Quadruplex in VEGF-A IRES

The primary molecular target of this compound has been identified as a G-quadruplex structure within the Internal Ribosome Entry Site (IRES) of the 5' untranslated region (5'-UTR) of VEGF-A mRNA.[1][2][3]

Mechanism of Action

This compound, a quinazoline derivative, specifically binds to a G-rich sequence within the IRES-A of VEGF-A mRNA.[1] This binding event destabilizes the G-quadruplex structure, a secondary conformation of the mRNA that is crucial for the initiation of cap-independent translation. By disrupting this structure, this compound effectively inhibits the synthesis of VEGF-A protein, leading to a reduction in its downstream pro-angiogenic effects.[1][3]

The following diagram illustrates the proposed mechanism of action:

hVEGF_IN_1_Mechanism cluster_mRNA VEGF-A mRNA 5'-UTR cluster_Inhibition Action of this compound cluster_Translation Protein Translation IRES_A IRES-A G_Quadruplex G-Quadruplex (Stable) IRES_A->G_Quadruplex Forms Destabilized_G_Quadruplex G-Quadruplex (Destabilized) G_Quadruplex->Destabilized_G_Quadruplex Ribosome Ribosome G_Quadruplex->Ribosome Promotes Binding hVEGF_IN_1 This compound hVEGF_IN_1->G_Quadruplex Binds & Destabilizes Destabilized_G_Quadruplex->Ribosome Inhibits Binding VEGF_A_Protein VEGF-A Protein Ribosome->VEGF_A_Protein Translation

Caption: Mechanism of this compound action on VEGF-A mRNA translation.

Target Validation: In Vitro and In Vivo Evidence

The specific interaction between this compound and the VEGF-A IRES G-quadruplex and its subsequent biological effects have been validated through a series of rigorous experiments.

Quantitative Data Summary
ExperimentMetricThis compoundResult
Binding Affinity Dissociation Constant (Kd)-0.928 µM[1]
VEGF-A Translation In vitro translation inhibition1.5 µMDecreased VEGF-A protein levels[1]
Cell Migration MCF-7 cell migration inhibition3 µMReduced cell migration[1]
In Vivo Tumor Growth MCF-7 xenograft model7.5 mg/kg/dayDecreased tumor growth and weight[1]
Key Experimental Protocols

1. Dual-Luciferase Reporter Assay for IRES Activity

This assay is employed to quantitatively assess the inhibitory effect of this compound on the IRES-mediated translation of VEGF-A.

  • Principle: A bicistronic vector is constructed containing two reporter genes, Renilla luciferase (Rluc) and Firefly luciferase (Fluc), separated by the VEGF-A IRES-A sequence. Rluc expression is cap-dependent, serving as an internal control, while Fluc expression is driven by the IRES. A decrease in the Fluc/Rluc ratio in the presence of this compound indicates specific inhibition of IRES-A activity.

  • Protocol:

    • Cell Culture and Transfection: Human cancer cell lines (e.g., MCF-7) are cultured to 70-80% confluency in a 24-well plate. Cells are then transfected with the bicistronic reporter plasmid using a suitable transfection reagent.

    • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Lysis and Luminescence Measurement: Following a 24-hour incubation with the compound, cells are lysed. The activities of both Firefly and Renilla luciferases in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: The ratio of Firefly luciferase activity to Renilla luciferase activity is calculated for each treatment group. The results are then normalized to the vehicle control to determine the percentage of IRES inhibition.

Dual_Luciferase_Assay_Workflow Start Start Cell_Culture Culture MCF-7 cells Start->Cell_Culture Transfection Transfect with bicistronic vector Cell_Culture->Transfection Treatment Treat with this compound or Vehicle Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence Measure Rluc & Fluc luminescence Lysis->Luminescence Analysis Calculate Fluc/Rluc ratio & % Inhibition Luminescence->Analysis End End Analysis->End

Caption: Workflow for the Dual-Luciferase Reporter Assay.

2. Western Blot for VEGF-A Protein Expression

This technique is used to directly measure the levels of VEGF-A protein in cells treated with this compound.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to VEGF-A. The amount of bound antibody, visualized by a secondary antibody conjugate, is proportional to the amount of VEGF-A protein.

  • Protocol:

    • Cell Treatment and Lysis: Cells are treated with this compound or vehicle for a specified period. Subsequently, cells are washed and lysed in RIPA buffer containing protease inhibitors.

    • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

    • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against VEGF-A. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

    • Densitometry: The intensity of the VEGF-A bands is quantified and normalized to the loading control.

3. Transwell Migration Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells, a key process in metastasis.

  • Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of cells to migrate through the pores to the lower side of the membrane is quantified after a set incubation period.

  • Protocol:

    • Cell Preparation: Cancer cells are serum-starved for 24 hours prior to the assay.

    • Assay Setup: Transwell inserts are placed in a 24-well plate. The lower chambers are filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • Cell Seeding and Treatment: A suspension of serum-starved cells in a serum-free medium, containing either this compound or vehicle, is added to the upper chamber of each insert.

    • Incubation: The plate is incubated for a period that allows for cell migration (typically 12-24 hours).

    • Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with crystal violet.

    • Quantification: The number of migrated cells is counted in several random fields under a microscope.

Transwell_Migration_Assay_Logic VEGF_A_Production Tumor Cell VEGF-A Production Reduced_VEGF_A Reduced VEGF-A Secretion VEGF_A_Production->Reduced_VEGF_A hVEGF_IN_1 This compound hVEGF_IN_1->VEGF_A_Production Inhibits Autocrine_Signaling Reduced Autocrine VEGF Signaling Reduced_VEGF_A->Autocrine_Signaling Cell_Migration Decreased Cell Migration Autocrine_Signaling->Cell_Migration

Caption: Logical flow of this compound's effect on cell migration.

Conclusion

The identification and validation of the VEGF-A IRES G-quadruplex as the target of this compound provide a strong rationale for its development as an anti-cancer therapeutic. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the mechanism and efficacy of this and similar compounds. The targeted destabilization of mRNA secondary structures represents a promising and innovative approach to modulating protein expression for therapeutic benefit.

References

hVEGF-IN-1 (CAS: 1637443-98-1): A Technical Guide to a Novel Inhibitor of VEGF-A Translation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

hVEGF-IN-1 is a potent and specific small molecule inhibitor of human vascular endothelial growth factor A (VEGF-A) translation. It represents a novel class of anti-cancer agents that target the cap-independent translation of VEGF-A by binding to a G-quadruplex structure within the internal ribosome entry site (IRES) of the VEGF-A mRNA. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers in the fields of oncology, angiogenesis, and drug discovery in their investigation and application of this compound.

Introduction

Vascular endothelial growth factor A (VEGF-A) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels.[1] Overexpression of VEGF-A is a hallmark of many solid tumors, as it promotes the vascularization necessary for tumor growth and metastasis.[1] Consequently, targeting the VEGF-A signaling pathway has been a successful strategy in cancer therapy. This compound (also known as Human Vascular Endothelial Growth Factor Inhibitor 1) is a quinazoline derivative that offers a unique mechanism to downregulate VEGF-A production.[2] Instead of targeting the VEGF-A protein or its receptors, this compound acts at the translational level, specifically inhibiting the IRES-mediated, cap-independent translation of VEGF-A mRNA.[2][3] This approach provides a distinct advantage by preventing the synthesis of the VEGF-A protein, thereby reducing its downstream effects on angiogenesis and tumor progression.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1637443-98-1[3]
Molecular Formula C₃₄H₄₃N₇O₂[3]
Molecular Weight 581.8 g/mol [3]
Formal Name N-[2-[4-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-2-quinazolinyl]phenyl]-4-methyl-1-piperazinepropanamide[3]
Purity ≥98%[3]
Solubility DMF: 25 mg/ml, DMSO: 2 mg/ml, Ethanol: 25 mg/ml[3]
Storage -20°C[3]
Stability ≥ 4 years[3]

Mechanism of Action

This compound exerts its inhibitory effect on VEGF-A through a specific interaction with the VEGF-A mRNA. The 5' untranslated region (UTR) of the VEGF-A mRNA contains an internal ribosome entry site (IRES) that allows for cap-independent translation, a crucial mechanism for protein synthesis under hypoxic conditions often found in tumors. Within the IRES-A element, there is a G-rich sequence that can fold into a G-quadruplex structure.[2] this compound specifically binds to this G-quadruplex, destabilizing it and thereby inhibiting the recruitment of the translational machinery to the IRES.[2] This leads to a decrease in the synthesis of the VEGF-A protein.[2]

Signaling Pathway

The inhibition of VEGF-A translation by this compound has significant downstream consequences on the VEGF signaling pathway. By reducing the amount of secreted VEGF-A, this compound indirectly inhibits the activation of VEGF receptors (VEGFRs), primarily VEGFR2, on endothelial cells. This, in turn, blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect.

VEGF_Signaling_Pathway VEGF-A Signaling Pathway and Point of Inhibition by this compound hVEGF_IN_1 This compound VEGFA_mRNA VEGF-A mRNA (IRES A) hVEGF_IN_1->VEGFA_mRNA Inhibits VEGFA_Protein VEGF-A Protein (Translation) VEGFA_mRNA->VEGFA_Protein VEGFR2 VEGFR2 VEGFA_Protein->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Cell_Responses Cellular Responses (Proliferation, Migration, Survival) PKC->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: VEGF-A signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Binding Affinity
TargetMethodKd (µM)Reference
VEGF-A mRNA (IRES-A)-4.64[3]
VEGF-A mRNA (IRES-A)Surface Plasmon Resonance (SPR)0.928[2]
VEGF-A mRNA (IRES-A WT)Microscale Thermophoresis (MST)1.29
VEGF-A mRNA (IRES-A Mutant)Microscale Thermophoresis (MST)13.4

Note: The discrepancies in Kd values may be attributed to different experimental techniques and conditions.

In Vitro Efficacy
Cell LineAssayConcentration (µM)EffectReference
MCF-7VEGF-A Protein Level1.5Decreased VEGF-A translation[3]
MCF-7Cell Migration3Reduced migration[3]
K562miR-let-7a expression5Upregulated miR-let-7a expression[4]
NRK52EVEGF-A expression5Inhibited VEGF-A expression[4]
MDA-MB-231Cell Migration0.375-3Reduced migration by ~25% at 3µM[4]
In Vivo Efficacy
ModelTreatmentDosageEffectReference
MCF-7 Mouse XenograftThis compound7.5 mg/kg/dayDecreased tumor growth and weight[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Surface Plasmon Resonance (SPR) for RNA-Small Molecule Interaction

This protocol outlines the general procedure for assessing the binding of this compound to the VEGF-A IRES-A RNA using SPR.

SPR_Workflow SPR Experimental Workflow Immobilize Immobilize Biotinylated VEGF-A IRES-A RNA on Streptavidin Chip Inject_hVEGF Inject this compound (Analyte) at various concentrations Immobilize->Inject_hVEGF Measure_Binding Measure Association and Dissociation (Sensorgram) Inject_hVEGF->Measure_Binding Analyze_Data Analyze Data (Kinetic and Affinity Constants - Kd) Measure_Binding->Analyze_Data

Caption: General workflow for SPR analysis of this compound binding to RNA.

Protocol:

  • RNA Preparation: Synthesize or purchase a biotinylated version of the VEGF-A IRES-A RNA sequence. Anneal the RNA to ensure proper folding.

  • Chip Preparation: Use a streptavidin-coated sensor chip. Condition the chip surface according to the manufacturer's instructions.

  • RNA Immobilization: Inject the biotinylated VEGF-A IRES-A RNA over the streptavidin surface to achieve a desired immobilization level. A reference channel with a non-binding biotinylated RNA should be used for background subtraction.[4]

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.005% Tween 20).

  • Binding Measurement: Inject the different concentrations of this compound over the RNA-immobilized and reference surfaces. Monitor the association and dissociation phases in real-time.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell Migration (Wound Healing) Assay

This protocol describes a method to assess the effect of this compound on the migration of cancer cells, such as MCF-7.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

MCF-7 Xenograft Mouse Model

This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice).

  • Estrogen Supplementation: As MCF-7 cells are estrogen-dependent, implant a slow-release estrogen pellet subcutaneously into each mouse one week prior to cell injection.

  • Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells (typically 1-5 million cells in Matrigel) into the flank or mammary fat pad of the mice.

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound (e.g., 7.5 mg/kg/day, intraperitoneally) or the vehicle control daily.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Quantification of VEGF-A Protein Levels by ELISA

This protocol describes the measurement of secreted VEGF-A protein levels in cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow ELISA Experimental Workflow Coat_Plate Coat Plate with VEGF-A Capture Antibody Add_Sample Add Cell Culture Supernatant (containing VEGF-A) Coat_Plate->Add_Sample Add_Detection_Ab Add Biotinylated VEGF-A Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP (Enzyme) Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 450 nm Add_Substrate->Measure_Absorbance

Caption: General workflow for quantifying VEGF-A protein levels using ELISA.

Protocol:

  • Sample Collection: Culture cells (e.g., MCF-7) in the presence of various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours). Collect the cell culture supernatant.

  • ELISA Procedure: Use a commercially available human VEGF-A ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:

    • Add standards and samples to wells pre-coated with a VEGF-A capture antibody.

    • Incubate to allow VEGF-A to bind to the capture antibody.

    • Wash the wells and add a biotinylated detection antibody specific for VEGF-A.

    • Incubate and wash, then add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash, then add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using the absorbance values of the known standards. Use the standard curve to calculate the concentration of VEGF-A in the samples.

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action that targets the cap-independent translation of VEGF-A. Its ability to specifically bind to the G-quadruplex structure in the VEGF-A IRES and inhibit protein synthesis provides a novel approach to anti-angiogenic therapy. The data summarized in this technical guide demonstrate its potent in vitro and in vivo efficacy. The detailed experimental protocols provided will aid researchers in further investigating the therapeutic potential of this compound and similar molecules targeting RNA structures. As our understanding of the role of RNA in disease progresses, compounds like this compound that modulate RNA function are likely to become increasingly important in drug discovery.

References

hVEGF-IN-1: A Quinazoline-Based Inhibitor of Angiogenesis Through Novel Translational Repression of Vascular Endothelial Growth Factor A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

hVEGF-IN-1 is a novel quinazoline derivative that presents a unique mechanism for inhibiting angiogenesis, a critical process in tumor growth and metastasis. Unlike many quinazoline-based inhibitors that target the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFRs), this compound acts by directly targeting the messenger RNA (mRNA) of Vascular Endothelial Growth Factor A (VEGF-A). Specifically, it binds to a G-quadruplex structure within the internal ribosome entry site (IRES) of the VEGF-A mRNA, thereby repressing its cap-independent translation. This mode of action leads to a reduction in VEGF-A protein expression, which in turn inhibits tumor cell migration and suppresses tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a proposed synthesis method.

Core Concepts: The Quinazoline Scaffold and Angiogenesis Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous clinically approved drugs, particularly in oncology.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing various substituents that can interact with specific biological targets. Many quinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases, including the VEGFRs, which are key mediators of angiogenic signaling.[2][3] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[4] Consequently, inhibiting angiogenesis by targeting the VEGF/VEGFR signaling pathway has become a cornerstone of modern cancer therapy.[5]

This compound: A Paradigm Shift in VEGF Inhibition

This compound distinguishes itself from conventional VEGFR kinase inhibitors. Instead of blocking the receptor's signaling cascade, it prevents the synthesis of the VEGF-A ligand itself. This is achieved by targeting a specific secondary structure, a G-quadruplex, located in the Internal Ribosome Entry Site (IRES) of the VEGF-A mRNA.[6][7] Under hypoxic conditions, often found in tumors, translation of VEGF-A can be initiated through this cap-independent IRES-mediated mechanism.[8][9] By binding to and destabilizing this G-quadruplex, this compound effectively halts the production of VEGF-A protein.[6][7]

Chemical Structure and Properties
  • Systematic Name: N-[2-[4-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-2-quinazolinyl]phenyl]-4-methyl-1-piperazinepropanamide

  • Molecular Formula: C₃₄H₄₃N₇O₂

  • Molecular Weight: 581.75 g/mol

  • CAS Number: 1637443-98-1

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity and biological efficacy.

Table 1: Binding Affinity of this compound

TargetAssayValue (Kd)Reference
G-rich sequence in IRES-A of VEGF-A mRNASurface Plasmon Resonance0.928 µM[6]
VEGF-A mRNASurface Plasmon Resonance4.64 µM[6]

Table 2: In Vitro Efficacy of this compound

Cell LineAssayEndpointValueReference
MCF-7Cell-based ELISAVEGF-A Inhibition IC₅₀3 µM[6]
MCF-7Wound Healing AssayMigration InhibitionSignificant at 3 µM[6]

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Animal ModelTreatmentDosageTumor Growth InhibitionReference
Nude mice with MCF-7 xenograftsThis compound7.5 mg/kg/daySignificant reduction in tumor volume and weight[6]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the direct interaction with the VEGF-A mRNA, leading to the suppression of its translation. The following diagram illustrates this pathway.

VEGF_Translation_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space VEGF-A Gene VEGF-A Gene VEGF-A pre-mRNA VEGF-A pre-mRNA VEGF-A Gene->VEGF-A pre-mRNA Transcription VEGF-A mRNA VEGF-A mRNA VEGF-A pre-mRNA->VEGF-A mRNA Splicing VEGF-A mRNA_cyto VEGF-A mRNA VEGF-A mRNA->VEGF-A mRNA_cyto Export IRES-A G-quadruplex IRES-A G-quadruplex VEGF-A mRNA_cyto->IRES-A G-quadruplex Ribosome Ribosome IRES-A G-quadruplex->Ribosome Recruitment VEGF-A Protein VEGF-A Protein Ribosome->VEGF-A Protein Translation Secreted VEGF-A Secreted VEGF-A VEGF-A Protein->Secreted VEGF-A Secretion This compound This compound This compound->IRES-A G-quadruplex Binding & Destabilization VEGFR VEGFR Secreted VEGF-A->VEGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis Signaling

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell-Based ELISA for VEGF-A Protein Expression

This protocol describes the quantification of secreted VEGF-A from cancer cells treated with this compound.

ELISA_Workflow Start Start Seed_Cells Seed MCF-7 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (various concentrations) Incubate_24h->Treat_Compound Incubate_48h Incubate for 48 hours Treat_Compound->Incubate_48h Collect_Supernatant Collect cell culture supernatant Incubate_48h->Collect_Supernatant Perform_ELISA Perform VEGF-A ELISA according to manufacturer's protocol Collect_Supernatant->Perform_ELISA Measure_Absorbance Measure absorbance at 450 nm Perform_ELISA->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for cell-based VEGF-A ELISA.

Protocol:

  • Cell Seeding: Seed MCF-7 breast cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) in fresh media. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted VEGF-A.

  • ELISA: Perform a quantitative enzyme-linked immunosorbent assay (ELISA) for human VEGF-A on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems, Human VEGF DuoSet ELISA).[1][10][11][12]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of VEGF-A in each sample based on a standard curve. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of VEGF-A secretion, by plotting the percentage of VEGF-A inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the migratory ability of cancer cells.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates and grow them to confluency.

  • Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Add fresh media containing a non-toxic concentration of this compound (e.g., 3 µM) or vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 24 and 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time. A significant decrease in wound closure in the presence of this compound indicates inhibition of cell migration.[4][9][13][14]

In Vivo Breast Cancer Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Xenograft_Workflow Start Start Inject_Cells Subcutaneously inject MCF-7 cells into nude mice Start->Inject_Cells Tumor_Growth Allow tumors to grow to a palpable size Inject_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound or vehicle daily Randomize_Mice->Administer_Treatment Monitor_Tumor Measure tumor volume and body weight regularly Administer_Treatment->Monitor_Tumor Sacrifice_Mice Sacrifice mice after a defined period Monitor_Tumor->Sacrifice_Mice Excise_Tumors Excise and weigh tumors Sacrifice_Mice->Excise_Tumors Analyze_Tumors Perform histological and biomarker analysis Excise_Tumors->Analyze_Tumors End End Analyze_Tumors->End

Caption: Workflow for in vivo xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of female athymic nude mice.[3][15][16][17][18]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Assignment: Randomly assign the mice to treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 7.5 mg/kg) or the vehicle control to the respective groups daily via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Measure the tumor volume (using calipers) and the body weight of the mice regularly (e.g., every 2-3 days).

  • Termination: At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors.

  • Analysis: Weigh the excised tumors and, optionally, perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31). A significant reduction in tumor volume and weight in the this compound treated group compared to the control group indicates anti-tumor efficacy.

Synthesis of this compound

While the specific synthesis of this compound is proprietary, a general and plausible synthetic route for 2,4-disubstituted quinazoline derivatives is presented below, based on established chemical literature.[2][19][20][21][22][23][24][25][26]

Quinazoline_Synthesis Anthranilic_Acid_Derivative Substituted Anthranilic Acid Amide_Formation Amide Formation Anthranilic_Acid_Derivative->Amide_Formation Quinazolinone Quinazolin-4(3H)-one Intermediate Amide_Formation->Quinazolinone Cyclization Cyclization 4-Chloroquinazoline 4-Chloroquinazoline Intermediate Cyclization->4-Chloroquinazoline Chlorination Chlorination Nucleophilic_Substitution_1 Nucleophilic Substitution (Amine 1) Chlorination->Nucleophilic_Substitution_1 2,4-Diaminoquinazoline 2,4-Disubstituted Quinazoline Nucleophilic_Substitution_1->2,4-Diaminoquinazoline Nucleophilic_Substitution_2 Nucleophilic Substitution (Amine 2) Final_Product This compound Analog Nucleophilic_Substitution_2->Final_Product Quinazolinone->Cyclization 4-Chloroquinazoline->Chlorination 2,4-Diaminoquinazoline->Nucleophilic_Substitution_2

Caption: General synthetic pathway for 2,4-disubstituted quinazolines.

General Procedure:

  • Amide Formation: A substituted anthranilic acid is reacted with an appropriate acyl chloride or carboxylic acid (with a coupling agent) to form the corresponding N-acylanthranilic acid.

  • Cyclization: The N-acylanthranilic acid is cyclized, often by heating with acetic anhydride, to yield the 2-substituted-4(3H)-quinazolinone.

  • Chlorination: The quinazolinone is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to produce the 4-chloroquinazoline intermediate.

  • Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is then subjected to sequential nucleophilic aromatic substitution reactions with the desired amines at the 4- and 2-positions to introduce the side chains, ultimately yielding the final 2,4-disubstituted quinazoline product. The order of amine addition can be varied to achieve the desired substitution pattern.

Conclusion and Future Directions

This compound represents a promising new class of anti-angiogenic agents with a distinct mechanism of action. By targeting the translation of VEGF-A, it offers a potential therapeutic strategy that could be effective in tumors that are resistant to VEGFR kinase inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its potential in combination with other anticancer therapies. The development of more potent and selective analogs based on the quinazoline scaffold could lead to a new generation of drugs for the treatment of cancer and other angiogenesis-dependent diseases.

References

Targeting Angiogenesis: A Technical Guide to the Interaction of Inhibitors with hVEGF G-Quadruplex Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human vascular endothelial growth factor (hVEGF) is a critical regulator of angiogenesis, the formation of new blood vessels, a process intrinsically linked to tumor growth and metastasis. The promoter and 5' untranslated region (5' UTR) of the hVEGF gene are rich in guanine sequences that can fold into secondary structures known as G-quadruplexes. These structures act as regulatory elements for VEGF expression, making them a promising target for anticancer therapies. This technical guide provides a comprehensive overview of the interaction between small molecule inhibitors and hVEGF G-quadruplexes, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the underlying molecular mechanisms. While a specific molecule designated "hVEGF-IN-1" is not prominently documented in the reviewed literature, this guide will focus on the principles of hVEGF G-quadruplex inhibition using well-characterized exemplary compounds.

Introduction to hVEGF G-Quadruplexes

The promoter region of the hVEGF gene contains a polypurine/polypyrimidine tract that is essential for its transcriptional activity.[1][2] The guanine-rich strand of this region can form stable intramolecular G-quadruplex structures.[1][3] These structures are typically composed of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and a central cation, typically potassium.[4] The formation of G-quadruplexes in the VEGF promoter has been shown to act as a silencer element, repressing gene transcription.[5] Similarly, a G-quadruplex structure within the 5' UTR of hVEGF mRNA can modulate cap-independent translation.[6][7]

The stabilization of these G-quadruplex structures by small molecule ligands has emerged as a viable strategy to downregulate VEGF expression and thereby inhibit angiogenesis.[1][8][9] These ligands can bind to and stabilize the G-quadruplex, preventing the transcriptional or translational machinery from accessing the DNA or RNA, respectively.

Quantitative Analysis of Inhibitor Interactions

A variety of small molecules have been identified and characterized for their ability to bind and stabilize hVEGF G-quadruplexes. The following tables summarize key quantitative data for some of these exemplary inhibitors.

Table 1: Binding Affinity of Small Molecules to hVEGF G-Quadruplexes

CompoundG-Quadruplex TargetMethodBinding Affinity (KD)Reference
Oxymatrine (OMT)hVEGF RNA G-quadruplexSPR3.75 x 10-5 M[7][10]
Se2SAPhVEGF DNA G-quadruplex->10-fold more effective than TMPyP4[2]
TMPyP4hVEGF DNA G-quadruplex--[2]

Table 2: Thermal Stabilization of hVEGF G-Quadruplexes by Inhibitors

CompoundG-Quadruplex TargetMethodΔTm (°C)Reference
Quindoline DerivativeshVEGF DNA G-quadruplexCD MeltingNot specified[8]
Oxymatrine (OMT)hVEGF RNA G-quadruplexCD MeltingNot specified[7]

Experimental Protocols

The characterization of the interaction between small molecules and hVEGF G-quadruplexes involves a range of biophysical and cellular assays.

Circular Dichroism (CD) Spectroscopy

Purpose: To confirm the formation of G-quadruplex structures and to assess their thermal stability in the presence and absence of a ligand.

Methodology:

  • DNA or RNA oligonucleotides capable of forming the hVEGF G-quadruplex are dissolved in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.6) with a stabilizing cation (e.g., 100 mM KCl).[1]

  • CD spectra are recorded on a spectropolarimeter over a wavelength range of 200-330 nm.[1] Parallel G-quadruplex structures typically exhibit a positive peak around 264 nm and a negative peak around 240 nm.[3]

  • For thermal melting studies (ΔTm), the CD signal at a characteristic wavelength (e.g., 264 nm) is monitored as the temperature is gradually increased.

  • The melting temperature (Tm), the temperature at which 50% of the G-quadruplex is unfolded, is determined.

  • The experiment is repeated in the presence of the inhibitor to determine the change in melting temperature (ΔTm), which indicates the extent of stabilization.

Dimethyl Sulfate (DMS) Footprinting

Purpose: To identify the specific guanine residues involved in G-tetrad formation.

Methodology:

  • The DNA or RNA is folded into its G-quadruplex conformation.

  • The sample is treated with DMS, which methylates the N7 position of guanine. Guanines involved in Hoogsteen base pairing within a G-tetrad are protected from methylation.[2]

  • The DNA or RNA is then cleaved at the methylated guanines.

  • The cleavage products are resolved by gel electrophoresis.

  • The pattern of protection from DMS cleavage reveals the guanines participating in the G-quadruplex structure.[11]

Polymerase Stop Assay

Purpose: To demonstrate the formation of a G-quadruplex structure on a DNA template, which can block the progression of a DNA polymerase.

Methodology:

  • A DNA template containing the G-quadruplex forming sequence is annealed to a radiolabeled or fluorescently labeled primer.

  • The primer is extended by a DNA polymerase.

  • The polymerase will pause or stop at the site of the G-quadruplex structure.

  • The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis.

  • The appearance of a truncated product indicates the formation of a G-quadruplex. The addition of a G-quadruplex-stabilizing ligand is expected to enhance this stop signal.[3]

Surface Plasmon Resonance (SPR)

Purpose: To determine the binding affinity (KD) of a small molecule to the G-quadruplex.

Methodology:

  • A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.

  • The small molecule inhibitor (analyte) is flowed over the sensor surface at various concentrations.

  • The binding of the analyte to the immobilized G-quadruplex is detected as a change in the refractive index, measured in resonance units (RU).

  • The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from the sensorgrams.[7][10]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Purpose: To determine the stoichiometry of the inhibitor-G-quadruplex complex.

Methodology:

  • Solutions of the G-quadruplex and the inhibitor are prepared in a volatile buffer (e.g., 100 mM TMAA).

  • The samples are infused into an ESI mass spectrometer. The soft ionization technique preserves the non-covalent complex.

  • The mass-to-charge ratio (m/z) of the free G-quadruplex and the inhibitor-bound complex are measured.

  • The stoichiometry of the complex (e.g., 1:1 or 1:2 G-quadruplex to inhibitor ratio) can be determined from the mass difference.[7]

Dual-Luciferase Reporter Assay

Purpose: To assess the effect of the inhibitor on the translational activity of the hVEGF internal ribosome entry site (IRES) in cells.

Methodology:

  • A dual-luciferase reporter construct is created where the Renilla luciferase is under the control of a constitutive promoter and the firefly luciferase is driven by the hVEGF IRES containing the G-quadruplex sequence.[7]

  • Cells are transfected with this reporter plasmid.

  • The transfected cells are treated with the inhibitor at various concentrations.

  • The activities of both luciferases are measured.

  • The ratio of firefly to Renilla luciferase activity provides a measure of the IRES-mediated translation. A decrease in this ratio in the presence of the inhibitor indicates repression of VEGF translation.[7]

Signaling Pathways and Mechanisms of Action

The stabilization of hVEGF G-quadruplexes by small molecule inhibitors can interfere with gene expression at both the transcriptional and translational levels.

Transcriptional Repression

Inhibitors that target the G-quadruplex in the hVEGF promoter can block the binding of transcription factors, such as Sp1, and hinder the assembly of the transcriptional machinery.[1] This leads to a decrease in VEGF mRNA synthesis.

Transcriptional_Repression cluster_promoter hVEGF Promoter G4 G-Quadruplex No_Transcription Transcription Blocked G4->No_Transcription Inhibitor Small Molecule Inhibitor Inhibitor->G4 Stabilizes TF Transcription Factors (e.g., Sp1) TF->G4 Binding Blocked Transcription VEGF mRNA Transcription

Caption: Inhibition of hVEGF transcription via G-quadruplex stabilization.

Translational Repression

Small molecules targeting the G-quadruplex within the 5' UTR of hVEGF mRNA can inhibit the initiation of cap-independent translation by preventing the recruitment of the 40S ribosomal subunit to the IRES.[6][7]

Translational_Repression cluster_mRNA hVEGF mRNA 5' UTR RNA_G4 RNA G-Quadruplex No_Translation Translation Blocked RNA_G4->No_Translation Inhibitor Small Molecule Inhibitor Inhibitor->RNA_G4 Stabilizes Ribosome 40S Ribosomal Subunit Ribosome->RNA_G4 Binding Blocked Translation VEGF Protein Translation

Caption: Inhibition of hVEGF translation via RNA G-quadruplex stabilization.

Experimental Workflow

The discovery and characterization of novel hVEGF G-quadruplex inhibitors typically follow a structured workflow.

Experimental_Workflow Screening Virtual or High-Throughput Screening Biophysical Biophysical Assays (CD, SPR, ESI-MS) Screening->Biophysical Hit Identification Cellular Cell-Based Assays (Luciferase, Western Blot) Biophysical->Cellular In Vitro Validation In_Vivo In Vivo Models (e.g., CAM Assay) Cellular->In_Vivo Cellular Efficacy Lead_Opt Lead Optimization In_Vivo->Lead_Opt Preclinical Validation

References

An In-depth Technical Guide on the Role of Small Molecule Inhibitors in Modulating Cap-Independent Translation of human Vascular Endothelial Growth Factor (hVEGF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Vascular Endothelial Growth Factor (hVEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels. Its overexpression is a hallmark of many solid tumors, facilitating their growth and metastasis. While conventional cancer therapies often target VEGF signaling at the protein or receptor level, a novel and promising strategy is to inhibit its synthesis at the translational level. A significant portion of hVEGF production, particularly under hypoxic conditions prevalent in tumors, occurs through a cap-independent translation mechanism mediated by an Internal Ribosome Entry Site (IRES) in the 5' untranslated region (5'-UTR) of its mRNA. This technical guide provides a comprehensive overview of the role of small molecule inhibitors, exemplified by compounds that interact with the G-quadruplex structure within the hVEGF IRES, in downregulating cap-independent translation of hVEGF. This document details the underlying molecular mechanisms, presents quantitative data on inhibitor activity, outlines key experimental protocols for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Critical Role of hVEGF in Tumor Angiogenesis

Vascular Endothelial Growth Factor-A (VEGF-A), commonly referred to as VEGF, is a potent signaling protein that promotes the growth of new blood vessels from pre-existing vasculature.[1] This process, known as angiogenesis, is essential for normal physiological processes such as embryonic development and wound healing.[2] However, in the context of cancer, pathological angiogenesis is a critical step that allows tumors to grow beyond a few millimeters in size, providing them with the necessary oxygen and nutrients for expansion and a route for metastasis.[1]

The expression of hVEGF is tightly regulated, and its upregulation is a common feature of many cancers, often correlated with poor prognosis. This has made the VEGF signaling pathway a prime target for anti-cancer therapies.

Cap-Independent Translation of hVEGF: A Key Therapeutic Target

Under cellular stress conditions such as hypoxia, which are characteristic of the tumor microenvironment, global cap-dependent protein synthesis is often suppressed. To ensure the continued production of essential proteins like hVEGF, cancer cells utilize a cap-independent translation mechanism. This process is mediated by a complex secondary structure within the 5'-UTR of the hVEGF mRNA known as an Internal Ribosome Entry Site (IRES).[1][2]

The hVEGF IRES contains a guanine-rich (G-rich) sequence that can fold into a secondary structure called a G-quadruplex. This G-quadruplex structure is a critical element for the recruitment of the ribosomal machinery and the initiation of translation, independent of the 5' cap structure.[2] The ability to selectively target this IRES-mediated translation offers a novel therapeutic window to inhibit hVEGF production specifically in the tumor microenvironment, potentially with fewer side effects than systemic VEGF or VEGFR inhibitors.

The G-Quadruplex as a Druggable Target

The discovery that a G-quadruplex within the hVEGF 5'-UTR is essential for cap-independent translation has opened up new avenues for drug discovery.[2] Small molecules can be designed to interact with this G-quadruplex structure, either by stabilizing or destabilizing it, thereby modulating IRES activity and inhibiting hVEGF protein synthesis.

  • G-Quadruplex Stabilizers: Compounds that bind to and stabilize the G-quadruplex structure can lock it in a conformation that is unfavorable for ribosomal binding, thus repressing translation.[3]

  • G-Quadruplex Destabilizers: Conversely, certain small molecules can bind to the G-rich sequence and prevent the formation of the stable G-quadruplex, leading to a downregulation of IRES-mediated translation.[2]

Small Molecule Inhibitors of hVEGF Cap-Independent Translation

Several classes of small molecules have been investigated for their ability to target the hVEGF G-quadruplex and inhibit cap-independent translation. While a specific molecule designated "hVEGF-IN-1" is not publicly documented, research has highlighted the potential of quinazoline and quindoline derivatives in this context.

Quinazoline Derivatives

One notable study identified a novel quinazoline derivative, referred to as "compound 1," which demonstrated a significant and specific interaction with the G-rich tract of the hVEGF 5'-UTR. This interaction was shown to destabilize the G-quadruplex structure, leading to a downregulation of hVEGF-A translation and a significant impediment of tumor cell migration.[2] In vivo studies using a MCF-7 xenograft tumor model showed that this compound exhibited tumor-inhibiting activity, which was correlated with its ability to reduce hVEGF expression.[2]

Quindoline Derivatives

Quindoline derivatives have been shown to interact with the G-rich sequences in the VEGF promoter to stabilize the G-quadruplex structure. This stabilization suppresses the transcription and subsequent expression of the VEGF protein, leading to anti-angiogenic activity.[4]

Quantitative Data on Inhibitor Activity

Table 1: In Vitro Activity of a Quinazoline Derivative (Compound 11d) as a VEGFR-2 Inhibitor [5]

ParameterValueCell Line/Assay
IC50 (VEGFR-2 Kinase Inhibition)5.49 µMVEGFR-2 Kinase Assay
IC50 (Reference Compound SU6668)2.23 µMVEGFR-2 Kinase Assay

Table 2: In Vitro Antiproliferative and VEGFR-2 Inhibitory Activities of Selected Benzo[g]quinazoline Derivatives [6]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)VEGFR-2 Inhibition IC50 (nM)
10 21.67>50140.0 ± 12.1
13 8.8 ± 0.526.0 ± 2.546.6 ± 2.8
14 9.2 ± 0.628.9 ± 2.962.2 ± 5.4
15 10.9 ± 0.940.4 ± 4.144.4 ± 2.6
Sorafenib (Reference) --31.1 ± 1.8

Table 3: In Vivo Antitumor Activity of a Quinazoline Derivative ("compound 1") [2]

Animal ModelTreatmentOutcome
MCF-7 Xenograft Tumors in Nude Mice"compound 1"Exhibited tumor-inhibiting activity, correlated with reduced hVEGF expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize small molecule inhibitors of hVEGF cap-independent translation.

Dual-Luciferase Reporter Assay for IRES Activity

This assay is crucial for quantifying the specific inhibitory effect of a compound on IRES-mediated translation.

Principle: A bicistronic reporter vector is used, containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the hVEGF 5'-UTR. The first cistron (Renilla luciferase) is translated via a cap-dependent mechanism, while the second cistron (Firefly luciferase) is translated only if the IRES element is active. A selective inhibitor of the IRES will decrease the ratio of Firefly to Renilla luciferase activity.

Protocol:

  • Vector Construction: Clone the full-length hVEGF 5'-UTR into a bicistronic luciferase reporter vector (e.g., pRHF) between the Renilla and Firefly luciferase coding sequences.

  • Cell Culture and Transfection:

    • Plate human cancer cells (e.g., HeLa or MCF-7) in 24-well plates.

    • Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compound (and a vehicle control).

  • Hypoxia Induction (Optional): To mimic the tumor microenvironment, incubate the treated cells under hypoxic conditions (e.g., 1% O2) for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to a 96-well luminometer plate.

    • Measure Firefly luciferase activity first by adding the appropriate substrate.

    • Then, add a quenching reagent and the Renilla luciferase substrate to measure Renilla luciferase activity in the same well.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each treatment condition. A dose-dependent decrease in this ratio indicates specific inhibition of the hVEGF IRES.

Western Blot for hVEGF Protein Expression

This method is used to confirm that the inhibition of IRES activity translates to a reduction in endogenous hVEGF protein levels.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells and treat them with the test compound as described in the dual-luciferase assay.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for hVEGF.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in hVEGF protein expression.

Polysome Profiling

This technique is used to directly assess the translational status of hVEGF mRNA by analyzing its association with ribosomes.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound.

    • Prior to lysis, treat cells with cycloheximide to arrest translating ribosomes on the mRNA.

    • Lyse the cells in a buffer that preserves polysome integrity.

  • Sucrose Gradient Centrifugation:

    • Layer the cell lysate onto a continuous sucrose gradient (e.g., 10-50%).

    • Centrifuge at high speed to separate the cellular components based on their size and density. Ribosomes and polysomes will sediment into the gradient.

  • Fractionation and UV Monitoring:

    • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

  • RNA Extraction: Extract RNA from each fraction.

  • RT-qPCR Analysis:

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the RNA from each fraction using primers specific for hVEGF mRNA and a control mRNA.

  • Data Analysis: An effective inhibitor will cause a shift of hVEGF mRNA from the heavy polysome fractions (actively translated) to the lighter monosome or ribosome-free fractions (translationally repressed).

Cell Migration Assay (Transwell Assay)

This assay evaluates the functional consequence of inhibiting hVEGF production on the migratory capacity of endothelial or cancer cells.

Protocol:

  • Cell Preparation: Starve endothelial cells (e.g., HUVECs) or cancer cells in serum-free medium.

  • Assay Setup:

    • Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.

    • Add medium containing a chemoattractant (e.g., recombinant VEGF or serum) to the lower chamber.

    • Add the cell suspension, pre-treated with the test compound or vehicle, to the upper chamber.

  • Incubation: Incubate the plate for a sufficient time to allow cell migration through the membrane (e.g., 4-24 hours).

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of the compound on cell migration.

Visualizations

Signaling Pathway Diagram

VEGF Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival, Migration) ERK->GeneExpression mTOR->GeneExpression

Caption: Simplified VEGF signaling pathway leading to angiogenesis.

Experimental Workflow Diagram

Experimental Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Efficacy HTS High-Throughput Screening (Dual-Luciferase Reporter Assay) WesternBlot Western Blot (hVEGF Protein Levels) HTS->WesternBlot Hit Confirmation PolysomeProfiling Polysome Profiling (hVEGF mRNA Translation Status) WesternBlot->PolysomeProfiling Mechanism of Action MigrationAssay Cell Migration Assay PolysomeProfiling->MigrationAssay Functional Effect Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) MigrationAssay->Xenograft Preclinical Evaluation

Caption: Workflow for identifying and characterizing hVEGF IRES inhibitors.

Logical Relationship Diagram

Mechanism of Inhibition cluster_mrna hVEGF mRNA cluster_translation Cap-Independent Translation FiveUTR 5'-UTR GQuadruplex G-Quadruplex IRES IRES GQuadruplex->IRES Disrupts IRES function CodingSequence Coding Sequence Ribosome Ribosome IRES->Ribosome Recruitment VEGFProtein hVEGF Protein Ribosome->CodingSequence Inhibitor Small Molecule Inhibitor (e.g., Quinazoline derivative) Inhibitor->GQuadruplex Binds and destabilizes/stabilizes

Caption: Inhibition of hVEGF cap-independent translation by a small molecule.

Conclusion

Targeting the cap-independent translation of hVEGF via its 5'-UTR IRES element represents a highly specific and promising strategy for the development of novel anti-angiogenic cancer therapies. Small molecules, such as certain quinazoline derivatives, that can modulate the structure of the G-quadruplex within the IRES have shown potential in downregulating hVEGF expression, inhibiting tumor cell migration, and suppressing tumor growth in preclinical models. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of such inhibitors. Further research and development in this area are warranted to translate these promising findings into effective clinical treatments for cancer.

References

Methodological & Application

Application Notes and Protocols for hVEGF-IN-1 in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for evaluating the anti-angiogenic potential of hVEGF-IN-1, a quinazoline derivative, using an in vitro tube formation assay.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1] In cancer, tumor growth and metastasis are highly dependent on the formation of a new blood supply to provide oxygen and nutrients.[2] Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a key signaling protein that promotes angiogenesis.[3]

This compound is a novel quinazoline derivative that acts as an inhibitor of angiogenesis by targeting the expression of VEGF-A. Its mechanism of action involves binding to a G-rich sequence in the internal ribosome entry site (IRES) of the VEGF-A mRNA. This interaction destabilizes the G-quadruplex structure, which in turn hinders the translation of VEGF-A protein. By reducing the levels of VEGF-A, this compound effectively inhibits the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, the hallmarks of angiogenesis.

Principle of the In Vitro Tube Formation Assay

The in vitro tube formation assay is a widely used method to assess the angiogenic potential of compounds.[4] In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (BME) or Matrigel®. When stimulated by pro-angiogenic factors like VEGF, these cells will migrate, align, and differentiate to form capillary-like structures, or "tubes."[5] The extent of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and number of branching points. Anti-angiogenic compounds, like this compound, are expected to inhibit this process in a dose-dependent manner.

Data Presentation

While specific quantitative data for this compound in a tube formation assay is not yet publicly available, the following table illustrates how such data would be presented. Researchers should generate their own dose-response curves to determine the IC50 value for this compound.

Treatment GroupConcentrationMean Tube Length (µm)Mean Number of BranchesMean Number of Loops% Inhibition of Tube Formation
Vehicle Control 0 µM2500 ± 15045 ± 520 ± 30%
This compound 1 µM2000 ± 12035 ± 415 ± 220%
This compound 5 µM1250 ± 10020 ± 38 ± 250%
This compound 10 µM750 ± 8010 ± 23 ± 170%
This compound 25 µM250 ± 502 ± 1090%
Positive Control (e.g., Suramin) 10 µM300 ± 603 ± 11 ± 188%

Note: The data presented in this table is illustrative and should be replaced with experimentally derived values.

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

  • This compound (dissolved in DMSO)

  • Recombinant human VEGF-165 (as a pro-angiogenic stimulus)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcein AM (for fluorescent visualization)

  • 96-well tissue culture plates

  • Pre-cooled pipette tips

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Coat 96-well plate with BME (50 µL/well) incubate_plate Incubate at 37°C for 30-60 min to solidify BME prep_plate->incubate_plate add_cells Add HUVEC suspension to each well (100 µL/well) incubate_plate->add_cells prep_cells Prepare HUVEC suspension (1-2 x 10^5 cells/mL) prep_cells->add_cells prep_compounds Prepare serial dilutions of this compound and controls in assay medium add_compounds Add this compound/controls and VEGF stimulus to the respective wells prep_compounds->add_compounds add_cells->add_compounds incubate_assay Incubate at 37°C, 5% CO2 for 4-18 hours add_compounds->incubate_assay stain_cells Stain cells with Calcein AM (optional, for fluorescence) incubate_assay->stain_cells image_wells Image wells using an inverted microscope stain_cells->image_wells quantify Quantify tube formation (tube length, branches, loops) image_wells->quantify

Caption: Experimental workflow for the in vitro tube formation assay.

Detailed Protocol

1. Preparation of BME-Coated Plates: a. Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C. b. Pre-cool a 96-well plate and pipette tips to 4°C. c. Using the pre-cooled tips, add 50 µL of BME to each well of the 96-well plate. Ensure even distribution across the well bottom. d. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes to allow the BME to solidify into a gel.

2. Cell Preparation: a. Culture HUVECs in EGM-2 medium until they reach 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with EGM-2 medium and centrifuge the cells. d. Resuspend the cell pellet in assay medium (basal medium with a reduced serum concentration, e.g., 2% FBS) to a final concentration of 1-2 x 10^5 cells/mL.

3. Treatment Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in the assay medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.1%). c. Prepare a positive control (e.g., Suramin) and a vehicle control (assay medium with DMSO). d. Prepare the pro-angiogenic stimulus, recombinant human VEGF-165, in the assay medium at a concentration known to induce robust tube formation (e.g., 20-50 ng/mL).

4. Assay Procedure: a. To the solidified BME gel, add 100 µL of the HUVEC suspension to each well. b. Add 50 µL of the diluted this compound, positive control, or vehicle control to the respective wells. c. Add 50 µL of the VEGF-165 solution to all wells except for the negative control wells (which should receive an equal volume of assay medium). d. Gently swirl the plate to ensure even distribution of cells and compounds. e. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically.

5. Visualization and Quantification: a. After the incubation period, examine the plate under an inverted phase-contrast microscope to observe tube formation. b. For fluorescent imaging, carefully remove the medium and add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well. Incubate for 30 minutes at 37°C. c. Wash the wells with PBS and acquire images using a fluorescence microscope. d. Quantify the extent of tube formation using image analysis software. Common parameters to measure include total tube length, number of branch points, and number of enclosed loops. e. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Signaling Pathway Diagram

G cluster_pathway VEGF Signaling Pathway and Inhibition by this compound VEGF_mRNA VEGF-A mRNA (with IRES G-quadruplex) Translation Ribosome VEGF_mRNA->Translation hVEGF_IN_1 This compound hVEGF_IN_1->VEGF_mRNA destabilizes G-quadruplex VEGF_Protein VEGF-A Protein Translation->VEGF_Protein translation VEGFR2 VEGFR2 VEGF_Protein->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Mechanism of action of this compound in the VEGF signaling pathway.

By following these protocols and application notes, researchers can effectively evaluate the anti-angiogenic properties of this compound and similar compounds, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for hVEGF-IN-1 Administration in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hVEGF-IN-1 is a quinazoline derivative that acts as a potent inhibitor of human vascular endothelial growth factor A (hVEGF-A) translation.[1][2] Its mechanism of action involves binding to a G-rich sequence within the internal ribosome entry site (IRES) of the hVEGF-A mRNA. This interaction destabilizes the G-quadruplex structure, leading to a downregulation of hVEGF-A protein expression.[1][3] By reducing the levels of VEGF-A, a key mediator of angiogenesis, this compound effectively hinders tumor cell migration and suppresses tumor growth.[1][3] These application notes provide a detailed protocol for the administration of this compound in a mouse xenograft model, a critical preclinical step in the evaluation of its anti-tumor efficacy.

Mechanism of Action: Targeting VEGF-A Translation

The following diagram illustrates the signaling pathway of VEGF and the point of intervention for this compound.

VEGF_Signaling_Pathway VEGF Signaling and this compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell hVEGF-A Gene hVEGF-A Gene hVEGF-A mRNA hVEGF-A mRNA hVEGF-A Gene->hVEGF-A mRNA Transcription G-quadruplex G-quadruplex hVEGF-A mRNA->G-quadruplex forms Ribosome Ribosome hVEGF-A Protein (secreted) hVEGF-A Protein (secreted) Ribosome->hVEGF-A Protein (secreted) VEGFR2 VEGFR2 hVEGF-A Protein (secreted)->VEGFR2 binds This compound This compound This compound->G-quadruplex destabilizes G-quadruplex->Ribosome IRES-mediated Translation Signaling Cascade Signaling Cascade VEGFR2->Signaling Cascade activates Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis promotes Xenograft_Workflow This compound Mouse Xenograft Experimental Workflow Cell_Culture MCF-7 Cell Culture (DMEM + 10% FBS) Harvesting Cell Harvesting and Preparation (2x10^7 cells/mL) Cell_Culture->Harvesting Inoculation Subcutaneous Inoculation (2x10^6 cells/mouse) Harvesting->Inoculation Tumor_Growth Tumor Growth Monitoring (Volume ~100-150 mm³) Inoculation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily IP Injection (20 days) - this compound (7.5 mg/kg) - Vehicle Control Randomization->Treatment Monitoring Ongoing Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Study Endpoint (Day 20) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Further Analysis Endpoint->Analysis

References

Application Notes and Protocols: hVEGF-IN-1 Cell Migration Assay in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, a vital process for tumor growth and metastasis. In breast cancer, particularly in cell lines like MCF-7, VEGF can act through an autocrine loop, where the cancer cells themselves secrete VEGF, which then binds to its receptors on the same cells, promoting survival, proliferation, and migration[1]. The human VEGF inhibitor, hVEGF-IN-1, presents a novel therapeutic strategy. It functions as a quinazoline derivative that specifically binds to the G-rich sequence in the internal ribosome entry site A (IRES-A) of VEGF mRNA. This interaction destabilizes the G-quadruplex structure, ultimately leading to a decrease in VEGF-A protein expression, which in turn is expected to hinder tumor cell migration and repress tumor growth[2].

These application notes provide a detailed protocol for assessing the efficacy of this compound in inhibiting the migration of MCF-7 human breast cancer cells using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Mechanism of Action: this compound

This compound targets the translation of VEGF-A mRNA by destabilizing a G-quadruplex structure within its 5' untranslated region. G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences and are known to play roles in regulating gene expression. By destabilizing this structure, this compound is thought to inhibit the translation of VEGF-A, leading to reduced levels of the VEGF-A protein. The subsequent decrease in autocrine VEGF signaling is hypothesized to impair the migratory capacity of MCF-7 cells.

Experimental Protocols

General Cell Culture Conditions for MCF-7 Cells
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells should be passaged when they reach 80-90% confluency.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • Serum-free medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells until they reach 100% confluency.

  • Serum Starvation (Optional but Recommended): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 12-24 hours prior to the assay.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with sterile Phosphate Buffered Saline (PBS) to remove detached cells.

  • Treatment: Replace the PBS with fresh serum-free or low-serum (e.g., 1% FBS) medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined regions for each well using a microscope at 10x magnification. These will serve as the baseline (0 hour).

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Image Acquisition (Time Points): Capture images of the same predefined regions at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image using image analysis software. Calculate the percentage of wound closure at each time point relative to the initial wound width at 0 hours.

    • Formula for % Wound Closure: [ (Initial Wound Width - Wound Width at T) / Initial Wound Width ] * 100

Transwell (Boyden Chamber) Assay

This assay assesses the chemotactic migration of cells through a porous membrane in response to a chemoattractant.

Materials:

  • MCF-7 cells

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • This compound

  • 24-well Transwell inserts (with 8.0 µm pore size)

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal Violet stain (e.g., 0.1% in 20% methanol)

  • Microscope

Protocol:

  • Cell Preparation: Culture MCF-7 cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Cell Harvesting: On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Lower Chamber: Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

    • Upper Chamber: Seed 1 x 10^5 cells (in 100 µL of serum-free medium) into the upper chamber of the Transwell inserts.

  • Treatment: Add various concentrations of this compound to both the upper and lower chambers to ensure a consistent concentration throughout the assay. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 15-20 minutes.

    • Stain the fixed cells by immersing the inserts in a 0.1% crystal violet solution for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Image Acquisition and Quantification:

    • Using a microscope, count the number of stained, migrated cells on the bottom of the membrane in at least five random fields of view at 20x magnification.

    • Calculate the average number of migrated cells per field for each condition.

Data Presentation

Specific quantitative data for the effect of this compound on MCF-7 cell migration is not yet widely available in peer-reviewed literature. The following tables are provided as templates for researchers to present their own findings.

Table 1: Effect of this compound on MCF-7 Cell Migration in Wound Healing Assay

Treatment GroupConcentration (µM)Wound Closure at 24h (%)Wound Closure at 48h (%)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control*

*A known inhibitor of MCF-7 cell migration can be used as a positive control.

Table 2: Effect of this compound on MCF-7 Cell Migration in Transwell Assay

Treatment GroupConcentration (µM)Average Migrated Cells per Field% Inhibition of Migration
Vehicle Control00
This compound1
This compound5
This compound10
Positive Control*

*A known inhibitor of MCF-7 cell migration can be used as a positive control. % Inhibition of Migration = [ (Avg. Migrated Cells in Control - Avg. Migrated Cells in Treatment) / Avg. Migrated Cells in Control ] * 100

Visualizations

VEGF Signaling Pathway in Breast Cancer Cell Migration

VEGF_Signaling_Pathway VEGF_A VEGF-A VEGFR VEGFR-1/2 VEGF_A->VEGFR Inhibition PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FAK FAK VEGFR->FAK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PLCg->Cytoskeletal_Rearrangement AKT Akt PI3K->AKT Cell_Migration Cell Migration AKT->Cell_Migration Paxillin Paxillin FAK->Paxillin Rac1 Rac1 FAK->Rac1 Paxillin->Cytoskeletal_Rearrangement Cofilin Cofilin Rac1->Cofilin Cofilin->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->Cell_Migration hVEGF_IN_1 This compound VEGF_mRNA VEGF-A mRNA (G-quadruplex) hVEGF_IN_1->VEGF_mRNA Destabilizes VEGF_mRNA->VEGF_A Translation

Caption: VEGF-A signaling pathway leading to cell migration and the inhibitory point of this compound.

Experimental Workflow for Wound Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed MCF-7 cells in 6-well plate B Grow to confluent monolayer A->B C Serum starve (optional) B->C D Create scratch wound C->D E Wash with PBS D->E F Add medium with This compound E->F G Image at T=0 F->G H Incubate and image at time points G->H I Measure wound width H->I J Calculate % wound closure I->J

Caption: Step-by-step workflow for the wound healing cell migration assay.

Experimental Workflow for Transwell Assay

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serum starve MCF-7 cells B Harvest and resuspend cells in serum-free medium A->B D Seed cells and this compound in upper chamber B->D C Add chemoattractant to lower chamber C->D E Incubate for 24-48 hours D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count cells per field G->H I Calculate average migration H->I

Caption: Step-by-step workflow for the Transwell cell migration assay.

References

Application Notes and Protocols for In Vivo Studies of a Novel VEGF Inhibitor: hVEGF-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vivo studies, specific dosages, and established protocols for a compound designated "hVEGF-IN-1" are limited. The following application notes and protocols are presented as a comprehensive guide for researchers and drug development professionals on how to approach the in vivo evaluation of a novel small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF), using the known characteristics of this compound as a representative example. The provided dosages and specific parameters are illustrative and must be optimized for the specific compound and experimental model.

Introduction: Targeting VEGF-Mediated Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, this process, known as tumor angiogenesis, is essential for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients.[1] The VEGF signaling pathway is a key therapeutic target, and its inhibition has become a cornerstone of treatment for various solid tumors.[3]

This compound is a quinazoline derivative that presents a novel mechanism for inhibiting VEGF. It specifically binds to a G-rich sequence in the internal ribosome entry site A (IRES-A) of VEGF-A mRNA. This interaction destabilizes the G-quadruplex structure, leading to a decrease in VEGF-A protein expression, which in turn hinders tumor cell migration and represses tumor growth.[1] These application notes provide a framework for the preclinical in vivo evaluation of such an inhibitor.

Preclinical In Vivo Evaluation Strategy

The primary objectives for the in vivo evaluation of a novel VEGF inhibitor like this compound are to determine its safety profile, establish a dose-response relationship, and assess its anti-tumor and anti-angiogenic efficacy. A typical preclinical workflow involves a dose-range finding study to determine the Maximum Tolerated Dose (MTD), followed by an efficacy study in a relevant tumor model.

Below is a generalized experimental workflow for these studies.

G cluster_0 Phase 1: Dose-Range Finding (MTD) cluster_1 Phase 2: Efficacy Study A Select Animal Model (e.g., Nude Mice) B Prepare this compound Formulation A->B C Administer Ascending Doses (e.g., 10, 30, 100 mg/kg) B->C D Monitor for Toxicity (Body Weight, Clinical Signs) C->D E Determine Maximum Tolerated Dose (MTD) D->E G Group Animals & Begin Dosing (Vehicle, MTD, MTD/2) E->G Inform Dosing F Establish Tumor Xenografts (e.g., HT1080, MDA-MB-231) F->G H Monitor Tumor Growth & Body Weight G->H I Endpoint Analysis at Study Conclusion H->I J Data Analysis & Interpretation I->J

Figure 1: A generalized workflow for in vivo testing of a novel VEGF inhibitor.

Detailed Experimental Protocols

Compound Formulation

Proper formulation is critical for ensuring the bioavailability and stability of the test compound. As this compound is a quinazoline derivative, a common starting point for formulation development for in vivo studies would be a suspension or solution suitable for oral (p.o.) or intraperitoneal (i.p.) administration.

Protocol: Formulation Preparation (Example for a 10 mg/mL Suspension)

  • Weigh the required amount of this compound powder in a sterile container.

  • Prepare the vehicle solution. A common vehicle for quinazoline derivatives is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Alternatively, a solution of 5% DMSO, 30% PEG300, and 65% sterile water can be tested.[4]

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

  • Store the formulation at 4°C and use within the stability period determined by analytical testing. Prepare fresh formulations regularly.

Animal Models

The choice of animal model is crucial for the relevance of the study. For a broad-spectrum anti-cancer agent targeting a fundamental process like angiogenesis, human tumor xenograft models in immunodeficient mice are commonly used.[1][5]

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines with known reliance on VEGF signaling, such as HT1080 (fibrosarcoma) or MDA-MB-231 (breast cancer), are suitable choices.[1][5]

Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

The goal of this study is to identify the highest dose of this compound that can be administered without causing severe or life-threatening toxicity.[6][7]

Protocol: MTD Study

  • Acclimate animals for at least one week before the study begins.

  • Randomize healthy, non-tumor-bearing mice into groups (n=3-5 per group).

  • Prepare at least 3-4 dose levels of this compound (e.g., 10, 30, 100 mg/kg) and a vehicle control. The starting dose should be based on any available in vitro cytotoxicity data.

  • Administer the compound and vehicle once daily via the chosen route (e.g., i.p. or p.o.) for 5-14 consecutive days.

  • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) and measure body weight.

  • The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.[7]

Table 1: Example Data Collection for MTD Study

GroupDose (mg/kg/day)Administration RouteMean Body Weight Change (%)Clinical Signs of ToxicityMortality
1Vehiclei.p.+2%None observed0/5
210i.p.+1%None observed0/5
330i.p.-5%Mild, transient hypoactivity0/5
4100i.p.-22%Piloerection, severe hypoactivity2/5

This table presents hypothetical data for illustrative purposes.

Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor efficacy of this compound at doses at and below the MTD.

Protocol: Efficacy Study

  • Subcutaneously implant tumor cells (e.g., 5 x 10^6 MDA-MB-231 cells in Matrigel) into the flank of each mouse.[1]

  • Monitor tumor growth regularly. When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Treatment groups could include: Vehicle control, this compound at MTD, and this compound at MTD/2. A positive control group with a known anti-angiogenic agent could also be included.

  • Administer the treatments daily (or as determined by pharmacokinetic studies).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint volume.

  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.

Table 2: Example Data Collection for Efficacy Study

GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle1500 ± 250-+3%
2This compound (50)750 ± 15050-8%
3This compound (25)1050 ± 20030-2%

This table presents hypothetical data for illustrative purposes. TGI (%) is calculated relative to the vehicle control group.

Endpoint and Biomarker Analysis

  • Immunohistochemistry (IHC): Tumor sections can be stained for endothelial cell markers like CD31 to quantify microvessel density (MVD). A significant reduction in MVD in treated tumors would confirm the anti-angiogenic effect.[1]

  • ELISA: Intratumoral VEGF levels can be measured to confirm that the drug is hitting its target and reducing VEGF protein expression.[5]

  • Western Blot/qPCR: Analysis of downstream markers of the VEGF signaling pathway can provide further mechanistic insights.[3]

VEGF Signaling Pathway

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling pathways that ultimately lead to cell proliferation, migration, survival, and increased vascular permeability.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Survival Cell Survival mTOR->Survival Permeability Vascular Permeability eNOS->Permeability hVEGFIN1 This compound VEGF_mRNA VEGF-A mRNA (IRES-A) hVEGFIN1->VEGF_mRNA Inhibits Translation VEGF_mRNA->VEGFA Produces

Figure 2: Simplified VEGF signaling pathway and the point of intervention for this compound.

References

preparing hVEGF-IN-1 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: hVEGF-IN-1

Introduction

This compound is a quinazoline derivative that functions as a potent and specific inhibitor of human vascular endothelial growth factor A (VEGF-A) expression.[1] Unlike traditional kinase inhibitors that target the VEGF receptor, this compound acts at the translational level. It specifically binds to a G-rich sequence in the internal ribosome entry site A (IRES-A) of VEGF-A mRNA.[1][2] This interaction destabilizes the G-quadruplex structure, thereby repressing the cap-independent translation of VEGF-A.[1] By decreasing the synthesis of VEGF-A protein, this compound effectively hinders tumor cell migration and suppresses tumor growth, making it a valuable tool for research in oncology and angiogenesis.[1][3]

Mechanism of Action

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis (the formation of new blood vessels).[4][5] The VEGF signaling cascade is initiated by the binding of VEGF ligands to VEGF receptors (VEGFRs), which are receptor tyrosine kinases located on the cell surface.[4][5][6] This binding triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling pathways, including the PI3K/Akt, PLCγ/PKC, and Ras/MAPK pathways, which ultimately promote endothelial cell proliferation, survival, migration, and vascular permeability.[4][5][7] this compound inhibits the initial production of the VEGF-A ligand, thereby preventing the activation of this entire downstream cascade.

Applications

  • Anti-Angiogenesis Research: Studying the effects of inhibiting VEGF-A production on endothelial cell tube formation and migration.

  • Oncology Research: Investigating the impact of reduced VEGF-A levels on tumor growth, vascularization, and metastasis in various cancer models, such as breast cancer.[3]

  • Drug Development: Serving as a reference compound or starting point for the development of novel therapeutics targeting protein translation in cancer.

Physicochemical and Solubility Data

The quantitative data for this compound are summarized in the table below. Note the variation in reported solubility in DMSO across different suppliers; it is recommended to use fresh, moisture-free DMSO for the best results, as absorbed moisture can reduce solubility.[1]

PropertyValueSource(s)
CAS Number 1637443-98-1[3][8]
Molecular Formula C₃₄H₄₃N₇O₂[3]
Molecular Weight 581.75 g/mol (or 581.8 g/mol )[3][8]
Solubility in DMSO 2 mg/mL (~3.4 mM) to 25 mg/mL (~43.0 mM)[1][3]
Solubility in Ethanol 25 mg/mL (~43.0 mM) to 50 mg/mL (~85.9 mM)[3][8]
Solubility in Water Insoluble[1][8]
Appearance Solid[3]
Storage Store at -20°C for long-term stability (≥ 4 years)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a standard concentration for in vitro experiments that is well within the compound's solubility limits.

Materials and Equipment

  • This compound powder (CAS 1637443-98-1)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure

  • Pre-calculation: Determine the required mass of this compound and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L × 0.001 L × 581.75 g/mol × 1000 mg/g

    • Mass = 5.82 mg

  • Weighing: Carefully weigh out 5.82 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.

    • Note: For different volumes, adjust the mass and DMSO volume accordingly (e.g., for 500 µL, use 2.91 mg of powder).

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots in a light-protected box at -20°C or -80°C for long-term storage. The stability is reported to be at least 4 years under proper storage conditions.[3]

Safety Precautions

  • This compound is a bioactive chemical. Handle with care, and always wear appropriate PPE.

  • Work in a well-ventilated area or a chemical fume hood when handling DMSO and the powdered compound.

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

Visualizations

G start Start: Gather Materials (this compound, Anhydrous DMSO, etc.) weigh Step 1: Weigh this compound Powder (e.g., 5.82 mg) start->weigh add_dmso Step 2: Add Calculated Volume of Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Step 3: Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve check Step 4: Visually Confirm Complete Dissolution dissolve->check check->dissolve Particles remain aliquot Step 5: Aliquot into Single-Use Tubes check->aliquot Solution is clear store Step 6: Store Aliquots at -20°C or -80°C aliquot->store end End: Stock Solution Ready for Use store->end G cluster_translation mRNA Translation cluster_signaling Cell Signaling Cascade VEGF_mRNA VEGF-A mRNA (IRES-A) VEGF_Protein VEGF-A Protein (Ligand) VEGF_mRNA->VEGF_Protein Translation VEGFR2 VEGFR-2 (Receptor) VEGF_Protein->VEGFR2 Binds & Activates Inhibitor This compound Inhibitor->VEGF_mRNA Binds & Destabilizes Downstream Downstream Signaling (PI3K/Akt, PLCγ, MAPK) VEGFR2->Downstream Phosphorylation Response Angiogenic Response (Proliferation, Migration) Downstream->Response

References

Application Notes and Protocols for hVEG-IN-1 in a Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes the growth of new blood vessels from pre-existing ones, a process known as angiogenesis. The VEGF signaling pathway is a critical regulator of both physiological and pathological angiogenesis, the latter being a hallmark of cancer and other diseases. Human VEGF-A (hVEGF-A) is a key member of the VEGF family. The inhibitor, hVEGF-IN-1, is a quinazoline derivative that uniquely targets the translation of hVEGF-A. It specifically binds to a G-rich sequence in the internal ribosome entry site A (IRES-A) of the hVEGF-A mRNA, destabilizing its G-quadruplex structure.[1][2] This action hinders the synthesis of the VEGF-A protein, thereby impeding downstream signaling and subsequent angiogenic processes like endothelial cell migration and tube formation.[1][2][3]

These application notes provide a detailed protocol for utilizing this compound in a tube formation assay, a widely used in vitro model to assess angiogenesis.

Mechanism of Action of this compound

Unlike many commercially available VEGF inhibitors that target the VEGF receptor (VEGFR), this compound acts at the translational level. Its primary mechanism involves binding to the IRES-A within the 5' untranslated region of the hVEGF-A mRNA. This interaction, with a dissociation constant (Kd) of approximately 0.928 µM to 1.29 µM, disrupts the G-quadruplex secondary structure necessary for cap-independent translation.[1][2] By inhibiting the synthesis of VEGF-A protein, this compound effectively reduces the concentration of the ligand available to activate its receptors on endothelial cells, thereby suppressing angiogenesis.[1][2]

Experimental Application: Tube Formation Assay

The tube formation assay is a rapid and quantitative method to evaluate the effect of compounds on the ability of endothelial cells to form capillary-like structures in vitro. The following protocol is a general guideline and may require optimization based on the specific endothelial cell type and laboratory conditions.

Materials

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex®)

  • This compound (soluble in DMSO)[1][4]

  • Recombinant Human VEGF-A165 (as a positive control)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • Inverted microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Protocol

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using a cell dissociation solution.

    • Neutralize the dissociation solution with growth medium and centrifuge the cells.

    • Resuspend the cell pellet in a serum-free or low-serum basal medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the same basal medium used for cell suspension. A suggested concentration range to test is 0.1 µM to 10 µM, based on its known in vitro activity.[2][3]

    • Prepare a positive control with an optimal concentration of rhVEGF-A165 (e.g., 50 ng/mL).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Seeding and Treatment:

    • Add 100 µL of the HUVEC suspension (10,000 cells) to each well of the prepared 96-well plate.

    • Immediately add 100 µL of the prepared treatments (this compound dilutions, rhVEGF-A165, or vehicle control) to the respective wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, as tube formation is a dynamic process.

  • Imaging and Quantification:

    • After incubation, visualize the tube formation using an inverted microscope.

    • Capture images from the center of each well at 4x or 10x magnification.

    • Quantify the extent of tube formation using image analysis software. Key parameters to measure include:

      • Total tube length

      • Number of junctions (branching points)

      • Number of loops (enclosed areas)

      • Total mesh area

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison between different treatment groups.

Treatment GroupConcentrationTotal Tube Length (µm)Number of JunctionsNumber of LoopsTotal Mesh Area (µm²)
Negative Control -
Vehicle Control (e.g., 0.1% DMSO)
Positive Control rhVEGF-A165 (50 ng/mL)
This compound 0.1 µM
This compound 1 µM
This compound 10 µM

Expected Results

  • Negative Control (Basal Medium): Minimal to no tube formation.

  • Vehicle Control (DMSO): Similar to the negative control, showing that the solvent does not affect tube formation.

  • Positive Control (rhVEGF-A165): Robust formation of a well-organized network of capillary-like structures.

  • This compound Treatment: A dose-dependent inhibition of tube formation is expected. At effective concentrations (likely in the low micromolar range based on its activity on cell migration), a significant reduction in total tube length, number of junctions, and loops should be observed compared to the positive control.[2][3]

Mandatory Visualizations

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Inhibition by This compound PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability MAPK->Proliferation MAPK->Migration hVEGF_IN_1 This compound (Inhibits Translation) VEGF_mRNA VEGF-A mRNA hVEGF_IN_1->VEGF_mRNA binds to IRES-A VEGF_mRNA->VEGF Translation

Caption: VEGF-A signaling pathway and the inhibitory action of this compound.

Tube_Formation_Workflow prep_plate 1. Coat 96-well plate with Basement Membrane Matrix seed_cells 4. Seed HUVECs onto the matrix prep_plate->seed_cells prep_cells 2. Prepare HUVEC suspension prep_cells->seed_cells prep_treatment 3. Prepare this compound and control solutions add_treatment 5. Add treatments to the wells prep_treatment->add_treatment seed_cells->add_treatment incubate 6. Incubate for 4-18 hours at 37°C add_treatment->incubate image 7. Image tube formation with a microscope incubate->image analyze 8. Quantify tube length, junctions, and loops image->analyze

Caption: Experimental workflow for the tube formation assay with this compound.

Logical_Relationship cluster_inhibitor Inhibitor Action cluster_process Biological Process hVEGF_IN_1 This compound VEGF_Translation VEGF-A Translation hVEGF_IN_1->VEGF_Translation Inhibits Angiogenesis Angiogenesis VEGF_Translation->Angiogenesis Leads to Tube_Formation Tube Formation Angiogenesis->Tube_Formation Results in

Caption: Logical relationship of this compound's action on angiogenesis.

References

Application Notes and Protocols for hVEGF-IN-1 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both vasculogenesis and angiogenesis. In the context of cancer, particularly breast cancer, VEGF is overexpressed and plays a pivotal role in tumor growth, progression, and metastasis by stimulating the formation of new blood vessels that supply nutrients and oxygen to the tumor.[1][2] The VEGF signaling pathway is a key target for anti-cancer therapies. hVEGF-IN-1 is a potent and selective small molecule inhibitor of human VEGF receptor tyrosine kinases, designed to block the downstream signaling cascades that promote cancer cell proliferation, survival, migration, and angiogenesis. These application notes provide an overview of the utility of this compound in breast cancer research and detailed protocols for its use in cell-based assays.

Mechanism of Action

VEGF exerts its biological effects by binding to and activating receptor tyrosine kinases (RTKs), primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), on the surface of endothelial and cancer cells.[3][4][] Upon ligand binding, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways. The major signaling pathways activated by VEGF include:

  • PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.[][6]

  • RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and migration.[][6]

  • FAK/paxillin Pathway: Involved in cytoskeletal rearrangement and cell motility.[6]

  • PLCγ Pathway: Regulates vascular permeability.[6]

This compound is hypothesized to competitively bind to the ATP-binding site of the VEGFR kinase domain, thereby inhibiting autophosphorylation and the activation of these downstream signaling pathways. This leads to the suppression of tumor angiogenesis and direct anti-proliferative and pro-apoptotic effects on breast cancer cells that express VEGF receptors.[2][4]

Applications in Breast Cancer Research

This compound can be utilized in a variety of in vitro studies to investigate the role of VEGF signaling in breast cancer and to evaluate its therapeutic potential. Key applications include:

  • Inhibition of breast cancer cell proliferation and viability.

  • Induction of apoptosis in breast cancer cells.

  • Inhibition of breast cancer cell migration and invasion.

  • Investigation of the VEGF signaling pathway and the effects of its inhibition.

  • Evaluation of anti-angiogenic potential using in vitro models.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Various Breast Cancer Cell Lines
Cell LineSubtypeIC50 (nM) for Cell Viability (72h)Apoptosis Induction (Annexin V positive cells, %)Inhibition of Migration (%)
MCF-7 ER+, PR+, HER2-15045% at 200 nM60% at 200 nM
MDA-MB-231 Triple-Negative8560% at 100 nM75% at 100 nM
T47D ER+, PR+, HER2-21035% at 250 nM55% at 250 nM
SK-BR-3 HER2+35025% at 400 nM40% at 400 nM

Note: The data presented in this table is a representative example based on typical results for potent VEGF inhibitors and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the VEGF signaling pathway.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • Recombinant human VEGF-A (rhVEGF-A)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with rhVEGF-A (e.g., 50 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like GAPDH.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol evaluates the anti-angiogenic potential of this compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Matrigel

  • 96-well plates

  • Calcein-AM stain

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.

  • Incubate the plate for 4-6 hours at 37°C.

  • Visualize the tube formation using a microscope. For quantification, the cells can be stained with Calcein-AM.

  • Capture images and quantify the total tube length or the number of branch points using image analysis software.

Visualizations

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MEK/ERK Pathway cluster_plc PLCγ Pathway VEGF VEGF VEGFR VEGFR-1/2 VEGF->VEGFR Binding PI3K PI3K VEGFR->PI3K Activation RAS RAS VEGFR->RAS Activation PLCg PLCγ VEGFR->PLCg Activation hVEGF_IN_1 This compound hVEGF_IN_1->VEGFR Inhibition Akt Akt PI3K->Akt Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG Permeability Vascular Permeability IP3_DAG->Permeability

Caption: VEGF Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (Signaling Proteins) treatment->western migration Migration/Invasion Assay (Transwell) treatment->migration angiogenesis Tube Formation Assay (HUVECs) treatment->angiogenesis ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Expression & Phosphorylation western->protein_exp migration_quant Quantify Cell Migration & Invasion migration->migration_quant tube_quant Quantify Tube Formation angiogenesis->tube_quant

Caption: Experimental workflow for evaluating this compound in breast cancer cell lines.

References

Application Notes and Protocols for hVEGF-IN-1 in Tumor Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. In the context of oncology, the VEGF signaling pathway is often hijacked by tumors to promote their growth and metastasis by ensuring an adequate blood supply. Consequently, inhibiting this pathway has become a cornerstone of modern cancer therapy.

hVEGF-IN-1 is a novel small molecule inhibitor belonging to the quinazoline class of compounds. Its unique mechanism of action involves targeting the G-quadruplex structure within the Internal Ribosome Entry Site (IRES) of VEGF-A messenger RNA (mRNA). By destabilizing this structure, this compound effectively hinders the translation of VEGF-A protein, leading to a reduction in its expression. This targeted approach disrupts the downstream signaling cascade responsible for angiogenesis, ultimately inhibiting tumor growth. These application notes provide a comprehensive overview of the use of this compound for studying tumor growth inhibition, including detailed experimental protocols and data presentation.

Mechanism of Action: Targeting the VEGF-A IRES

The translation of VEGF-A is, in part, regulated by an Internal Ribosome Entry Site (IRES) located in its 5' untranslated region. Within this IRES, a guanine-rich sequence can fold into a stable secondary structure known as a G-quadruplex. This structure plays a crucial role in the initiation of cap-independent translation of VEGF-A mRNA, a process that is particularly important under hypoxic conditions often found in the tumor microenvironment.

This compound is designed to specifically recognize and bind to this G-quadruplex structure. This binding destabilizes the G-quadruplex, preventing the recruitment of ribosomal machinery and thereby inhibiting the synthesis of VEGF-A protein. The resulting decrease in VEGF-A levels disrupts the activation of its primary receptor, VEGFR-2, on endothelial cells, leading to the suppression of angiogenesis.

cluster_translation VEGF-A Translation cluster_inhibition Inhibition by this compound VEGF-A_mRNA VEGF-A mRNA IRES IRES with G-quadruplex VEGF-A_mRNA->IRES contains Ribosome Ribosome IRES->Ribosome recruits Destabilized_IRES Destabilized IRES VEGF-A_Protein VEGF-A Protein Ribosome->VEGF-A_Protein translates This compound This compound This compound->IRES Destabilized_IRES->Ribosome recruitment blocked Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_Cells Treat Cells with this compound Incubate_Overnight->Treat_Cells Prepare_hVEGF Prepare this compound Dilutions Prepare_hVEGF->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Start Inject Cancer Cells into Mice Tumor_Growth Allow Tumors to Grow Start->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treatment Administer this compound or Vehicle Randomize->Treatment Measure_Tumor Measure Tumor Volume Regularly Treatment->Measure_Tumor Monitor_Weight Monitor Body Weight Measure_Tumor->Monitor_Weight Endpoint End of Study: Euthanize and Excise Tumors Measure_Tumor->Endpoint At study conclusion Monitor_Weight->Treatment Repeat Treatment Cycle

Troubleshooting & Optimization

hVEGF-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hVEGF-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a quinazoline derivative that acts as an inhibitor of human vascular endothelial growth factor A (VEGF-A) translation.[1] It functions by specifically binding to a G-rich sequence in the internal ribosome entry site A (IRES-A) of the VEGF-A mRNA. This interaction destabilizes the G-quadruplex structure of the IRES-A, thereby hindering the translation of VEGF-A protein.[1][2] By reducing the expression of VEGF-A, this compound can inhibit tumor cell migration and suppress tumor growth.[1][2]

Q2: What is the primary signaling pathway affected by this compound?

By inhibiting the production of VEGF-A, this compound indirectly affects the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels).[3][4] VEGF-A normally binds to its receptors, primarily VEGFR-2, on endothelial cells. This binding triggers a cascade of downstream signaling events that promote cell proliferation, migration, survival, and vascular permeability. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which is important for cell proliferation, and the PI3K/AKT pathway, which regulates cell survival.[4][5]

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. The table below summarizes its solubility in commonly used solvents. It is important to note that this compound is practically insoluble in water.

Troubleshooting Guide

Issue 1: Precipitate formation when preparing working solutions.

Problem: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous cell culture medium, a precipitate forms.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound has very poor solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer or medium can cause the compound to crash out of solution.

    • Solution: Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in a mixture of your organic solvent and the aqueous medium.

    • Solution: Increase the final volume of your working solution to lower the final concentration of this compound.

    • Solution: Briefly vortex or sonicate the solution after dilution to aid in dissolution. Be cautious with sonication as it can degrade some compounds.

  • High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture below 0.5% (v/v) to minimize cytotoxic effects.[1]

    • Solution: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration in your assay, keeping the final DMSO concentration low. For example, to achieve a 10 µM final concentration in 1 mL of medium with a final DMSO concentration of 0.1%, you would need to add 1 µL of a 10 mM stock solution.

  • Quality of DMSO: The purity and water content of DMSO can affect solubility.

    • Solution: Use fresh, anhydrous, high-purity DMSO to prepare your stock solutions. Moisture-absorbing DMSO can reduce the solubility of this compound.

Issue 2: Inconsistent or unexpected experimental results.

Problem: I am not observing the expected inhibitory effect of this compound in my cell-based assays.

Possible Causes and Solutions:

  • Incorrect Stock Concentration: Errors in weighing the compound or in the volume of solvent used can lead to an incorrect stock concentration.

    • Solution: Have the concentration of your stock solution verified by a core facility if possible. When preparing the stock, ensure the compound is completely dissolved before making further dilutions.

  • Compound Degradation: Improper storage can lead to the degradation of this compound.

    • Solution: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Cell Line Sensitivity: Different cell lines may have varying sensitivity to this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

  • Assay Conditions: The timing of treatment and the duration of the assay can influence the observed effect.

    • Solution: Optimize the incubation time with this compound. For some assays, a longer pre-incubation time may be necessary to see a significant reduction in VEGF-A protein levels and a subsequent effect on cell function.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO2 mg/mL to 25 mg/mL[6]
DMF25 mg/mL[6]
Ethanol25 mg/mL[6]
WaterInsoluble[1]

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for cell-based assays.

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Protocol:

    • Stock Solution Preparation (10 mM):

      • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight: 581.75 g/mol ). For 1 mL of a 10 mM stock, you will need 5.82 mg of this compound.

      • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

      • Add the appropriate volume of fresh, anhydrous DMSO to the tube.

      • Vortex thoroughly until the compound is completely dissolved.

      • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

      • Store the aliquots at -20°C or -80°C.

    • Working Solution Preparation (e.g., 10 µM in cell culture medium):

      • Thaw a single aliquot of the 10 mM stock solution.

      • To prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium. This results in a final DMSO concentration of 0.1%.

      • Mix immediately by gentle vortexing or pipetting up and down.

      • Use the working solution immediately in your experiment.

2. Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the migration of endothelial cells (e.g., HUVECs).

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size)

    • 24-well plates

    • Endothelial cells (e.g., HUVECs)

    • Cell culture medium with low serum (e.g., 1-2% FBS)

    • Chemoattractant (e.g., medium with 10% FBS or recombinant VEGF-A)

    • This compound working solution

    • Cotton swabs

    • Fixation solution (e.g., methanol or 4% paraformaldehyde)

    • Staining solution (e.g., DAPI or Crystal Violet)

  • Protocol:

    • Cell Preparation:

      • Culture endothelial cells to sub-confluency.

      • The day before the assay, serum-starve the cells by replacing the growth medium with a low-serum medium.

    • Assay Setup:

      • Add the chemoattractant to the lower chamber of the 24-well plate.

      • Trypsinize and resuspend the serum-starved cells in low-serum medium.

      • Treat the cell suspension with different concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a predetermined pre-incubation time.

      • Seed the treated cells into the upper chamber of the Transwell inserts.

    • Incubation:

      • Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 4-24 hours, optimization may be required).

    • Quantification:

      • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

      • Fix the migrated cells on the lower surface of the membrane.

      • Stain the fixed cells.

      • Image the stained cells using a microscope and count the number of migrated cells per field of view.

Visualizations

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 binds PLCg PLCg VEGFR-2->PLCg activates PI3K PI3K VEGFR-2->PI3K activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound VEGF-A mRNA VEGF-A mRNA This compound->VEGF-A mRNA inhibits translation VEGF-A mRNA->VEGF-A produces Translation Translation

Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell Migration Assay cluster_analysis Analysis A Prepare 10 mM this compound stock in anhydrous DMSO C Prepare working dilutions of This compound in low-serum medium A->C B Culture and serum-starve endothelial cells D Pre-incubate cells with This compound or vehicle control B->D C->D E Seed treated cells into Transwell upper chamber D->E G Incubate for 4-24 hours E->G F Add chemoattractant to lower chamber F->E H Remove non-migrated cells G->H I Fix and stain migrated cells H->I J Image and quantify migrated cells I->J

Caption: Workflow for a cell migration assay using this compound.

References

Technical Support Center: Optimizing hVEGF-IN-1 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hVEGF-IN-1 in cell culture experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor that specifically targets the translation of human vascular endothelial growth factor A (VEGF-A) mRNA.[1] Its mechanism of action involves binding to a G-rich sequence within the internal ribosome entry site (IRES) of the VEGF-A mRNA. This binding destabilizes the G-quadruplex structure, which is a secondary structure in the mRNA, thereby inhibiting the initiation of translation and reducing the production of VEGF-A protein.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

Q3: How should I prepare and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL (42.97 mM). It is important to use fresh, high-quality DMSO as moisture can reduce solubility.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO. This stock solution can then be further diluted in your cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C for long-term stability.

Troubleshooting Guides

Problem 1: I am not observing any inhibition of VEGF-A expression.

  • Possible Cause 1: Suboptimal Inhibitor Concentration.

    • Solution: The concentration of this compound may be too low to effectively inhibit VEGF-A translation in your specific cell line. Perform a dose-response experiment to determine the optimal concentration. See the detailed protocol for a "Dose-Response Experiment" below.

  • Possible Cause 2: Incorrect Preparation or Degradation of the Inhibitor.

    • Solution: Ensure that the this compound stock solution was prepared correctly in fresh DMSO and stored properly at -20°C. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 3: Low Endogenous VEGF-A Expression.

    • Solution: Your cell line may not express high enough levels of VEGF-A for a significant reduction to be observed. Confirm the basal expression level of VEGF-A in your cells using techniques like Western blotting or ELISA before starting your inhibition experiments. If expression is low, you may need to stimulate the cells with an appropriate agent (e.g., hypoxia-mimicking agents like cobalt chloride) to induce VEGF-A expression.

Problem 2: I am observing significant cell death or cytotoxicity.

  • Possible Cause 1: Inhibitor Concentration is too High.

    • Solution: High concentrations of this compound may induce off-target effects or general cytotoxicity. It is crucial to determine the cytotoxic profile of the inhibitor in your cell line. Perform a cell viability assay (e.g., MTT assay) to determine the concentration at which the inhibitor becomes toxic. Always include a vehicle control (DMSO) at the same final concentration as your inhibitor-treated samples.

  • Possible Cause 2: Solvent (DMSO) Toxicity.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Even at low concentrations, some cell lines can be sensitive to DMSO. Run a DMSO-only control at the highest concentration used in your experiment to assess its effect on cell viability.

Problem 3: My results are inconsistent between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions.

    • Solution: Maintain consistent cell culture practices. Use cells at a similar passage number and confluency for all experiments. Ensure that media, supplements, and incubation conditions (temperature, CO2 levels) are standardized.

  • Possible Cause 2: Instability of the Inhibitor in Culture Medium.

    • Solution: The stability of this compound in cell culture medium over time can vary. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

Data Presentation

The following tables provide examples of how to structure quantitative data for this compound. Note that the IC50 values presented are hypothetical and should be determined experimentally for your specific cell line.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for VEGF-A Inhibition
MCF-7Breast Cancer1.5
HUVECEndothelial Cells2.0
U-87 MGGlioblastoma1.2
A549Lung Cancer2.5

Table 2: Example Data from a Dose-Response Experiment on Cell Viability (MTT Assay)

This compound Conc. (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100%
0.11.2398.4%
0.51.2096.0%
1.01.1592.0%
5.00.9576.0%
10.00.6048.0%
20.00.2520.0%

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment and Western Blotting

This protocol outlines the steps to identify the effective concentration of this compound for inhibiting VEGF-A protein expression.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against VEGF-A

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a series of dilutions of this compound in your complete culture medium from your DMSO stock. For example, you can prepare final concentrations of 0, 0.1, 0.5, 1, 2, 5, and 10 µM. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (0 µM).

  • Treatment: Once the cells reach the desired confluency, replace the old medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours). This time may need to be optimized.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against VEGF-A overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for VEGF-A and the loading control. Normalize the VEGF-A signal to the loading control. Plot the normalized VEGF-A expression against the concentration of this compound to determine the dose-response curve and the IC50 value.

Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay

This protocol describes how to evaluate the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow the cells to attach and grow for 24 hours.

  • This compound Preparation: Prepare a series of dilutions of this compound in your complete culture medium. It is recommended to prepare 2x concentrated solutions.

  • Treatment: Add 100 µL of the 2x concentrated this compound solutions to the corresponding wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percent viability against the concentration of this compound to generate a cytotoxicity curve.

Mandatory Visualizations

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Activation PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGF signaling pathway leading to cell proliferation, migration, and survival.

hVEGF_IN_1_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm VEGF-A_Gene VEGF-A Gene VEGF-A_mRNA VEGF-A pre-mRNA VEGF-A_Gene->VEGF-A_mRNA Transcription Processed_mRNA VEGF-A mRNA (with IRES) VEGF-A_mRNA->Processed_mRNA Splicing IRES_G4 IRES G-Quadruplex Processed_mRNA->IRES_G4 Ribosome Ribosome VEGF-A_Protein VEGF-A Protein Ribosome->VEGF-A_Protein Translation This compound This compound This compound->IRES_G4 Binds & Destabilizes IRES_G4->Ribosome Recruits

Caption: Mechanism of action of this compound, inhibiting VEGF-A protein translation.

Troubleshooting_Workflow Start Start Experiment with This compound Check_VEGF Observe Inhibition of VEGF-A Expression? Start->Check_VEGF Check_Viability Observe Cytotoxicity? Check_VEGF->Check_Viability Yes Troubleshoot_No_Inhibition Troubleshoot: - Check concentration (Dose-Response) - Verify inhibitor integrity - Confirm basal VEGF-A expression Check_VEGF->Troubleshoot_No_Inhibition No Success Experiment Successful Check_Viability->Success No Troubleshoot_Cytotoxicity Troubleshoot: - Lower inhibitor concentration - Perform MTT assay - Check DMSO concentration Check_Viability->Troubleshoot_Cytotoxicity Yes Optimize Optimize Concentration Troubleshoot_No_Inhibition->Optimize Troubleshoot_Cytotoxicity->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

potential off-target effects of hVEGF-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hVEGF-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a quinazoline derivative that functions as a translational inhibitor of human Vascular Endothelial Growth Factor A (VEGF-A). It does not directly inhibit the VEGF receptor tyrosine kinases. Instead, it specifically binds to a G-quadruplex (G4) structure within the Internal Ribosome Entry Site (IRES) of the VEGF-A mRNA. This binding stabilizes the G4 structure and hinders the recruitment of the translational machinery, thereby selectively decreasing the synthesis of VEGF-A protein.

Q2: What are G-quadruplexes and why are they a target for therapeutic intervention?

A2: G-quadruplexes (G4s) are secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are composed of stacked G-quartets, which are square planar arrangements of four guanine bases. G4s are prevalent in key regulatory regions of the genome and transcriptome, including gene promoters, telomeres, and untranslated regions (UTRs) of mRNAs. Their formation can influence transcription, translation, and other cellular processes. In the context of cancer, G4s are found in the promoter regions of several oncogenes and in the mRNAs of growth factors like VEGF-A. Stabilizing these G4 structures with small molecules like this compound can downregulate the expression of these cancer-promoting proteins.

Q3: What are the potential off-target effects of this compound?

A3: The potential off-target effects of this compound stem from its mechanism of action as a G-quadruplex ligand. While it is designed to target the G4 in VEGF-A mRNA, it may also bind to and stabilize other G4 structures throughout the transcriptome and genome due to similarities in their structures. The human genome contains numerous putative G4-forming sequences.[1][2] Off-target binding could lead to unintended alterations in the expression of other genes at both the transcriptional (if binding to a promoter G4) and translational (if binding to an mRNA G4) levels. This could result in unexpected cellular phenotypes or toxicity.

Q4: How can I predict potential off-target sites for this compound in my experimental system?

A4: You can use bioinformatics tools to predict Putative G-Quadruplex Sequences (PQS) in your genome or transcriptome of interest. Several web-based servers and standalone algorithms are available for this purpose, such as QGRS Mapper, G4Hunter, and G4-iM Grinder.[2][3][4] These tools can help you identify genes with G4 motifs in their regulatory regions, which could be potential off-targets for this compound.

Troubleshooting Guides

Issue 1: I'm observing a higher level of cell toxicity or an unexpected phenotype (e.g., cell cycle arrest, apoptosis) than anticipated at my working concentration of this compound.

  • Possible Cause: This could be due to off-target effects. This compound might be stabilizing G-quadruplexes in the promoters or mRNAs of genes critical for cell survival or proliferation, such as c-MYC or BCL-2.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 for both VEGF-A inhibition and cytotoxicity in your cell line. This will help you define a therapeutic window.

    • Bioinformatics Analysis: Use a G-quadruplex prediction tool to identify potential off-target genes with G4 motifs that are known to be involved in the observed phenotype.

    • Gene Expression Analysis: Use RT-qPCR or Western blotting to measure the expression levels of top predicted off-target genes after treatment with this compound. A change in their expression would suggest an off-target interaction.

    • Control Compound: If available, use a structurally related but inactive compound as a negative control to ensure the observed phenotype is specific to this compound's activity.

Issue 2: The level of VEGF-A protein inhibition is inconsistent across my experiments.

  • Possible Cause: Inconsistencies can arise from variations in cell culture conditions, compound stability, or the translational state of the cells.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure that cells are seeded at the same density and are in the same growth phase (ideally, logarithmic phase) for all experiments.

    • Compound Preparation: Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. Avoid repeated freeze-thaw cycles.

    • Treatment Time: Optimize the treatment duration. The effect of a translational inhibitor is often rapid, but the turnover of the existing protein pool will influence the observed decrease.

    • Normalization: When performing Western blots, use a reliable loading control and consider normalizing VEGF-A levels to total protein concentration.

Issue 3: I have confirmed off-target gene expression changes, but I'm unsure if this is due to a direct interaction of this compound with a G-quadruplex in that gene.

  • Possible Cause: The observed changes could be downstream effects of VEGF-A inhibition or other signaling pathway alterations, rather than a direct off-target interaction.

  • Troubleshooting Steps:

    • Direct Binding Assay: Perform in vitro biophysical assays, such as Circular Dichroism (CD) spectroscopy or Surface Plasmon Resonance (SPR), with a synthetic oligonucleotide corresponding to the predicted off-target G-quadruplex sequence to confirm direct binding of this compound.

    • Reporter Assay: Clone the 5' UTR of the suspected off-target mRNA containing the G4 sequence upstream of a luciferase reporter gene. A decrease in luciferase activity upon treatment with this compound would indicate a direct translational repression.

    • Genome-wide Analysis: For a comprehensive view, consider performing rG4-seq to map all RNA G-quadruplexes that interact with this compound in your cells, or Ribo-seq to assess global translational changes.

Data Presentation

Table 1: Illustrative Binding Profile of this compound for On-Target and Potential Off-Target G-Quadruplexes

Target G-Quadruplex SequenceGeneLocationDissociation Constant (Kd) (µM)
VEGF-A IRES-A (On-Target) VEGF-A 5' UTR 0.9
c-MYC Promoterc-MYCPromoter5.2
BCL-2 PromoterBCL-2Promoter8.7
KRAS PromoterKRASPromoter12.1
Telomeric Repeat(Telomere)DNA15.5

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to provide a conceptual framework for understanding the selectivity of G-quadruplex ligands. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Bioinformatics Prediction of Potential Off-Target G-Quadruplexes

This protocol outlines the use of the G4Hunter web server to identify potential G-quadruplex forming sequences (PQS).

  • Sequence Retrieval: Obtain the FASTA sequence of your gene of interest (including promoter and UTRs) or the entire transcriptome/genome from a database like NCBI.

  • Navigate to G4Hunter: Access the G4Hunter web application.[4]

  • Input Sequence: Paste the FASTA sequence into the input box.

  • Set Parameters:

    • Window Size: Use a window size between 20 and 50 for a good balance of sensitivity and specificity.

    • G4Hunter Score Threshold: Start with a threshold of 1.2. A higher score indicates a higher propensity to form a G-quadruplex.

  • Run Analysis: Submit the sequence for analysis.

  • Interpret Results: The output will provide a list of sequences that exceed the score threshold, along with their location and score. Pay close attention to PQS found in promoter regions (for potential transcriptional off-targets) and 5' UTRs (for potential translational off-targets).

Protocol 2: Transcriptome-wide Mapping of this compound Interactions using rG4-seq

This protocol provides a conceptual overview of RNA G-quadruplex sequencing (rG4-seq) to identify RNA G4s that are stabilized by this compound.

  • Cell Culture and Lysis: Culture your cells of interest to the desired confluency and lyse them under non-denaturing conditions to preserve RNA structures.

  • RNA Isolation: Extract total RNA from the cell lysate.

  • Sample Splitting: Divide the RNA sample into two treatment groups:

    • Control: Treated with vehicle (e.g., DMSO).

    • This compound: Treated with the desired concentration of this compound.

  • Reverse Transcription: Perform reverse transcription on both RNA samples. In the presence of a stabilized G-quadruplex, the reverse transcriptase will stall, leading to truncated cDNA fragments.

  • Library Preparation: Ligate adapters to the resulting cDNA fragments and prepare sequencing libraries.

  • Next-Generation Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. An enrichment of reverse transcriptase stalling sites (read starts) at specific locations in the this compound treated sample compared to the control indicates the presence of a G-quadruplex that is stabilized by the compound.

Protocol 3: Assessing Global Translational Effects using Ribosome Profiling (Ribo-seq)

This protocol outlines the key steps for ribosome profiling to measure the effect of this compound on the translation of all mRNAs in a cell.

  • Cell Treatment and Lysis: Treat cells with either vehicle or this compound for the desired time. Lyse the cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes. This will leave behind "ribosome footprints," which are the mRNA fragments enclosed by the translating ribosomes.

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose gradient.

  • Footprint Extraction: Extract the RNA (the ribosome footprints) from the isolated ribosomes.

  • Library Preparation: Prepare a sequencing library from the ~30 nucleotide ribosome footprints. This typically involves ligating adapters to the 3' and 5' ends of the RNA fragments, followed by reverse transcription and PCR amplification.

  • Deep Sequencing: Sequence the library using a high-throughput sequencer.

  • Data Analysis: Align the footprint reads to a reference transcriptome. The density of footprints on a particular mRNA is proportional to its rate of translation. By comparing the footprint densities between the vehicle and this compound treated samples, you can identify which mRNAs have altered translation rates, thus revealing both on-target (VEGF-A) and potential off-target effects.

Mandatory Visualizations

G cluster_0 Mechanism of this compound Action VEGF_mRNA VEGF-A mRNA IRES IRES-A Region VEGF_mRNA->IRES G4_unstable Unstable G-Quadruplex IRES->G4_unstable contains Translation_machinery 40S Ribosomal Subunit G4_unstable->Translation_machinery allows binding of G4_stable Stabilized G-Quadruplex G4_unstable->G4_stable stabilizes VEGF_protein VEGF-A Protein Translation_machinery->VEGF_protein initiates translation hVEGF_IN_1 This compound hVEGF_IN_1->G4_unstable binds to G4_stable->Translation_machinery blocks binding of

Caption: Mechanism of this compound translational inhibition.

G cluster_1 Workflow for Off-Target Identification start Start: Unexpected Phenotype Observed bioinformatics Bioinformatics Prediction (e.g., G4Hunter) start->bioinformatics candidate_list List of Potential Off-Target Genes bioinformatics->candidate_list expression_analysis Gene Expression Analysis (RT-qPCR, Western Blot) candidate_list->expression_analysis validated_off_targets Validated Off-Targets (Expression Changed) expression_analysis->validated_off_targets indirect_effect Indirect Effect expression_analysis->indirect_effect direct_binding Direct Binding Assays (SPR, CD Spectroscopy) validated_off_targets->direct_binding functional_assay Functional Validation (Reporter Assay) validated_off_targets->functional_assay confirmed_off_target Confirmed Direct Off-Target direct_binding->confirmed_off_target functional_assay->confirmed_off_target

Caption: Experimental workflow for identifying off-target effects.

G cluster_2 Troubleshooting Decision Tree q1 Unexpected Cell Toxicity? q2 VEGF-A Inhibition as Expected? q1->q2 Yes a5 Phenotype Likely Unrelated to this compound. q1->a5 No q3 Expression of Apoptosis/ Cell Cycle Genes Altered? q2->q3 Yes a2 Review Experimental Parameters (Dose, Time). q2->a2 No a1 Possible Off-Target Effect on Survival Genes. q3->a1 Yes a3 Investigate Downstream Effects of VEGF Pathway. q3->a3 No a4 Proceed with Off-Target Validation Workflow. a1->a4

Caption: Troubleshooting unexpected experimental outcomes.

References

Technical Support Center: hVEGF-IN-1 In Vivo Dose Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of hVEGF-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal dose of this compound in preclinical experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a quinazoline derivative that functions as an inhibitor of human vascular endothelial growth factor A (VEGF-A) translation.[1][2] It specifically binds to the G-rich sequence in the internal ribosome entry site (IRES) of the VEGF-A mRNA, destabilizing its G-quadruplex structure.[1] This binding prevents the ribosome from initiating translation, thereby decreasing the synthesis of VEGF-A protein.[1][2] The reduction in VEGF-A levels subsequently hinders tumor cell migration and suppresses tumor growth.[1]

Q2: What is the fundamental difference between Maximum Tolerated Dose (MTD) and Optimal Biological Dose (OBD) for a targeted inhibitor like this compound?

A2: The Maximum Tolerated Dose (MTD) is traditionally defined as the highest dose of a drug that can be administered without causing unacceptable toxicity.[3] In contrast, the Optimal Biological Dose (OBD) is the dose that provides the desired level of target engagement and biological effect, which may be lower than the MTD.[3] For targeted therapies like kinase inhibitors, achieving target saturation may occur at doses below the MTD, and further dose escalation might only increase toxicity without enhancing efficacy.[3] Therefore, identifying the OBD is crucial for maximizing the therapeutic window.

Q3: What are the common side effects associated with inhibiting the VEGF pathway in vivo?

A3: Inhibition of the VEGF signaling pathway can lead to a range of on-target toxicities due to its critical role in vascular and renal homeostasis.[4] Common adverse events observed with VEGF inhibitors include hypertension, proteinuria, and renal dysfunction.[4][5] Other potential side effects may include gastrointestinal issues, hand-foot syndrome, and fatigue.[5] It is essential to monitor for these toxicities during in vivo studies.

Q4: What starting dose of this compound has been reported in a preclinical model?

A4: A study using a mouse xenograft model with MCF-7 breast cancer cells reported that this compound administered at a dose of 7.5 mg/kg per day effectively decreased tumor growth and weight without impacting the overall body weight of the mice.[2] This serves as a valuable starting point for dose-ranging studies in similar models.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lack of Efficacy (No significant tumor growth inhibition) - Suboptimal Dose: The administered dose may be too low to achieve sufficient target engagement. - Poor Bioavailability: Issues with formulation, solubility, or route of administration may limit drug exposure at the tumor site. - Tumor Model Resistance: The chosen cancer cell line may not be sensitive to VEGF inhibition.- Conduct a dose-escalation study to evaluate higher doses. - Perform pharmacokinetic (PK) analysis to measure plasma and tumor drug concentrations. - Assess pharmacodynamic (PD) markers (e.g., intratumoral VEGF-A levels) to confirm target engagement. - Test this compound in a panel of different tumor models.
Significant Animal Toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur) - Dose is too high (exceeding MTD): The administered dose is causing systemic toxicity. - Off-target effects: The compound may be inhibiting other kinases or cellular processes. - Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer the compound may be causing adverse effects.- Reduce the dose or dosing frequency.[6] - Conduct a formal MTD study. - Perform a vehicle-only control group to assess the toxicity of the formulation components. - Monitor for known VEGF inhibitor-class toxicities like hypertension and proteinuria.[5]
High Variability in Tumor Response Between Animals - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Tumor Heterogeneity: Variation in tumor take rate, size, and vascularity at the start of treatment. - Variable Drug Metabolism: Differences in individual animal metabolism affecting drug exposure.- Ensure precise and consistent administration techniques. - Randomize animals into treatment groups based on tumor volume once they reach a predetermined size. - Increase the number of animals per group to improve statistical power. - Conduct PK studies to assess inter-animal variability in drug exposure.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound from in vitro and in vivo studies.

ParameterValueCell Line / ModelSource
Binding Affinity (Kd) 0.928 µM (to IRES-A)In vitro[1]
In Vitro Activity Decreases VEGF-A translation at 1.5 µMIn vitro[2]
Anti-migratory Effect Reduces migration at 3 µMMCF-7 cells[2]
In Vivo Efficacy 7.5 mg/kg/dayMCF-7 mouse xenograft[2]
In Vivo Outcome Decreased tumor growth and weightMCF-7 mouse xenograft[2]
In Vivo Safety No reduction in body weightMCF-7 mouse xenograft[2]

Experimental Protocols

Protocol 1: In Vivo Dose-Escalation and MTD Determination

  • Animal Model: Select a relevant tumor model (e.g., subcutaneous xenograft in immunodeficient mice).

  • Group Allocation: Establish multiple dose cohorts (e.g., 5, 10, 20, 40 mg/kg) and a vehicle control group, with at least 5-10 animals per group.

  • Compound Preparation: Formulate this compound in a suitable vehicle (e.g., 5% DMSO + 30% PEG300 + water). Note that DMSO can be moisture-absorbing, so fresh DMSO is recommended.[1]

  • Administration: Administer this compound daily (or as determined by pilot studies) via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume (e.g., 2-3 times per week) using calipers.

    • Record animal body weight at the same frequency.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint: The MTD is reached at the dose level that causes reversible signs of toxicity, such as a mean body weight loss of 15-20%, without treatment-related deaths.

  • Data Analysis: Plot tumor growth curves and body weight changes for each dose group.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

  • Study Design: Based on the dose-escalation study, select a range of doses (e.g., a non-efficacious dose, the OBD, and the MTD).

  • Treatment and Tissue Collection: Treat tumor-bearing animals with a single dose of this compound or vehicle. At various time points post-dose (e.g., 4, 8, 24 hours), euthanize cohorts of animals and collect tumor tissue and plasma.

  • Biomarker Analysis:

    • Tumor VEGF-A Levels: Homogenize tumor tissue and measure VEGF-A protein concentration using an ELISA kit. A significant reduction in VEGF-A levels in treated groups compared to the vehicle control indicates target engagement.

    • Microvessel Density (MVD): Perform immunohistochemistry (IHC) on tumor sections using an endothelial cell marker (e.g., CD31). A decrease in MVD can serve as a downstream marker of anti-angiogenic activity.[7]

  • Data Interpretation: Correlate the dose of this compound with the degree of target modulation to identify the dose that achieves optimal biological effect.

Visualizations

VEGF_Signaling_Pathway_and_hVEGF_IN_1_Inhibition VEGF Signaling and this compound Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell VEGF_Gene VEGF-A Gene VEGF_mRNA VEGF-A mRNA (with IRES) Ribosome Ribosome VEGF_mRNA->Ribosome IRES-mediated Translation Initiation VEGF_Protein VEGF-A Protein (Secreted) Ribosome->VEGF_Protein Translation VEGFR VEGF Receptor (VEGFR) VEGF_Protein->VEGFR Binding hVEGF_IN_1 This compound hVEGF_IN_1->VEGF_mRNA Binds to IRES Destabilizes G-quadruplex Signaling_Cascade Downstream Signaling (e.g., PLCγ-PKC-MAPK) VEGFR->Signaling_Cascade Activation Angiogenesis Angiogenesis (Proliferation, Migration) Signaling_Cascade->Angiogenesis

Caption: Mechanism of this compound action on the VEGF signaling pathway.

Experimental_Workflow_Dose_Determination Experimental Workflow for Optimal Dose Determination Dose_Escalation Phase 1: Dose-Escalation Study (e.g., 5, 10, 20, 40 mg/kg) MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Efficacy_Eval Evaluate Anti-Tumor Efficacy (Tumor Growth Inhibition) Dose_Escalation->Efficacy_Eval OBD_Selection Select Potential Optimal Biological Doses (OBD) MTD_Determination->OBD_Selection Efficacy_Eval->OBD_Selection PD_Study Phase 2: Pharmacodynamic (PD) Study (at sub-optimal, OBD, and MTD levels) OBD_Selection->PD_Study Target_Engagement Measure Target Engagement (e.g., Tumor VEGF-A levels via ELISA) PD_Study->Target_Engagement Downstream_Effects Assess Downstream Effects (e.g., Microvessel Density via IHC) PD_Study->Downstream_Effects Final_Dose Define Final Optimal Dose for Efficacy Studies Target_Engagement->Final_Dose Downstream_Effects->Final_Dose

Caption: Workflow for determining the optimal in vivo dose of this compound.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Experiments Observation Observe Outcome No_Efficacy Problem: No Efficacy Observation->No_Efficacy No tumor inhibition Toxicity Problem: Toxicity Observed Observation->Toxicity Weight loss, etc. Variability Problem: High Variability Observation->Variability Inconsistent results Success Success: Expected Outcome Observation->Success Meets expectations Check_Dose Is dose sufficient? Check PK/PD. No_Efficacy->Check_Dose Check_MTD Is dose above MTD? Toxicity->Check_MTD Check_Protocol Is protocol consistent? (Dosing, Tumor Size) Variability->Check_Protocol Check_Dose->Variability Yes, but still no effect Increase_Dose Action: Increase Dose or Improve Formulation Check_Dose->Increase_Dose No Check_MTD->Check_Protocol No Decrease_Dose Action: Decrease Dose or Change Frequency Check_MTD->Decrease_Dose Yes Refine_Protocol Action: Refine Protocol (Randomization, Technique) Check_Protocol->Refine_Protocol No

Caption: Logical flow for troubleshooting common in vivo experimental issues.

References

Technical Support Center: hVEGF-IN-1 Cytotoxicity Assessment in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of hVEGF-IN-1 in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a quinazoline derivative that uniquely inhibits the expression of human vascular endothelial growth factor A (VEGF-A). Instead of targeting the VEGF receptors, it specifically binds to a G-rich sequence within the internal ribosome entry site A (IRES-A) of the VEGF-A mRNA. This interaction destabilizes the G-quadruplex structure of the IRES-A, leading to a decrease in VEGF-A protein synthesis.

Q2: Why am I observing cytotoxicity in my normal cell line when treated with this compound?

A2: While this compound is designed to be specific for VEGF-A mRNA, you might observe cytotoxicity in normal cells due to a few reasons:

  • Dependence on VEGF-A: Many normal cells, particularly endothelial cells, rely on autocrine or paracrine VEGF-A signaling for survival, proliferation, and maintenance of normal physiological functions.[1] By reducing VEGF-A levels, this compound can inadvertently lead to apoptosis or reduced cell viability in cell types that are highly dependent on this growth factor.

  • Off-Target Effects: Although designed for specificity, as a small molecule, this compound could have off-target effects. Quinazoline derivatives, the chemical class to which this compound belongs, have been shown to interact with other biological targets, which could lead to unforeseen cytotoxic effects.[2][3]

  • Cell Culture Conditions: The observed cytotoxicity could be exacerbated by the specific in vitro conditions, such as serum concentration and cell density, which can influence a cell's dependence on specific growth factors.

Q3: Which normal cell types are most likely to be sensitive to this compound?

A3: Normal cells that express high levels of VEGF receptors (VEGFR-1 and VEGFR-2) and are highly dependent on VEGF-A for their function are most likely to be affected. This primarily includes:

  • Vascular Endothelial Cells: These cells are the primary targets of VEGF-A and are crucial for angiogenesis and vascular homeostasis.[4] Inhibition of VEGF signaling can lead to endothelial cell apoptosis.[5]

  • Hematopoietic Stem Cells: VEGF signaling is known to play a role in hematopoiesis.[6]

  • Renal Cells: Podocytes and glomerular endothelial cells are sensitive to VEGF levels for maintaining renal function.[7]

Q4: How can I distinguish between on-target (anti-VEGF-A) and off-target cytotoxicity?

A4: To determine if the observed cytotoxicity is due to the intended inhibition of VEGF-A or an off-target effect, you can perform a "rescue" experiment. After treating your normal cells with this compound, add exogenous recombinant human VEGF-A to the culture medium. If the addition of exogenous VEGF-A rescues the cells from cytotoxicity, it strongly suggests that the effect is on-target and mediated by the reduction of endogenous VEGF-A. If the cytotoxicity persists despite the presence of exogenous VEGF-A, it is more likely due to an off-target effect of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpectedly high cytotoxicity in normal endothelial cells. High dependence of the specific endothelial cell type on autocrine VEGF-A signaling.1. Perform a dose-response curve to determine the IC50 of this compound for your cells. 2. Conduct a rescue experiment by adding exogenous recombinant VEGF-A. 3. Measure the level of VEGF-A in your cell culture supernatant by ELISA to confirm that this compound is reducing its expression.
Cytotoxicity observed in a non-endothelial normal cell line. 1. The cell line may have an autocrine VEGF-A loop. 2. Potential off-target effects of this compound.1. Check the literature or perform qPCR/ELISA to determine if your cell line expresses VEGF-A and its receptors. 2. Perform a rescue experiment with exogenous VEGF-A. 3. Test the cytotoxicity of a structurally related but inactive quinazoline derivative as a negative control to assess non-specific toxicity.
Variable cytotoxicity results between experiments. 1. Inconsistent cell health or passage number. 2. Variability in compound preparation. 3. Differences in cell seeding density.1. Use cells within a consistent and low passage number range. 2. Ensure complete solubilization of this compound and prepare fresh dilutions for each experiment. 3. Optimize and maintain a consistent cell seeding density for all experiments.
No cytotoxicity observed, but a decrease in cell proliferation. VEGF-A may be acting as a mitogen rather than a survival factor for your specific cell line.1. Perform a cell proliferation assay (e.g., BrdU or Ki67 staining) in addition to cytotoxicity assays. 2. Analyze cell cycle progression using flow cytometry.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Normal Cell Lines

Cell Line Cell Type Assay Type (e.g., MTT) Incubation Time (hours) IC50 (µM)
e.g., HUVECHuman Umbilical Vein Endothelial CellsMTT72Enter your data
Enter your cell lineEnter cell typeEnter assay typeEnter timeEnter your data
Enter your cell lineEnter cell typeEnter assay typeEnter timeEnter your data

Table 2: Apoptosis and Necrosis Assessment in Normal Cells Treated with this compound

Cell Line This compound Conc. (µM) Incubation Time (hours) % Early Apoptosis (Annexin V+/PI-) % Late Apoptosis/Necrosis (Annexin V+/PI+) % Necrosis (Annexin V-/PI+)
e.g., HUVECe.g., 1048Enter your dataEnter your dataEnter your data
Enter your cell lineEnter concentrationEnter timeEnter your dataEnter your dataEnter your data
Enter your cell lineEnter concentrationEnter timeEnter your dataEnter your dataEnter your data

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • This compound compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well cell culture plates

  • This compound compound

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of this compound and vehicle controls. Include wells for a positive control (cells lysed with the kit's lysis buffer) and a negative control (untreated cells).

  • Incubate the plate for the desired duration.

  • Carefully collect the supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.[1][9]

  • Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound compound

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome) and PI staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[10][11][12]

  • Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Analyze the stained cells promptly by flow cytometry.

Visualizations

Caption: Mechanism of action of this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGF-A signaling pathway.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Seed_Cells Seed normal cells in multi-well plates Treat_Cells Treat with this compound dose range Seed_Cells->Treat_Cells Incubate Incubate for desired time points (24, 48, 72h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (MTT/MTS) Incubate->Viability_Assay Membrane_Integrity_Assay Membrane Integrity Assay (LDH) Incubate->Membrane_Integrity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis_Assay Calculate_IC50 Calculate IC50 from dose-response curve Viability_Assay->Calculate_IC50 Interpret_Results Interpret Results Membrane_Integrity_Assay->Interpret_Results Quantify_Apoptosis Quantify apoptotic vs. necrotic cells Apoptosis_Assay->Quantify_Apoptosis Calculate_IC50->Interpret_Results Quantify_Apoptosis->Interpret_Results

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Tree Start Unexpected Cytotoxicity Observed Is_Cell_Line_Endothelial Is the cell line endothelial? Start->Is_Cell_Line_Endothelial High_VEGF_Dependence High dependence on VEGF-A is likely. Perform rescue experiment with exogenous VEGF-A. Is_Cell_Line_Endothelial->High_VEGF_Dependence Yes Check_VEGF_Expression Does the cell line express VEGF-A? Is_Cell_Line_Endothelial->Check_VEGF_Expression No Rescue_Successful Rescue experiment successful? High_VEGF_Dependence->Rescue_Successful Autocrine_Loop Possible autocrine loop. Perform rescue experiment. Check_VEGF_Expression->Autocrine_Loop Yes Off_Target_Effect Potential off-target effect. Test inactive analog. Evaluate other pathways. Check_VEGF_Expression->Off_Target_Effect No Autocrine_Loop->Rescue_Successful On_Target_Effect Cytotoxicity is likely on-target (anti-VEGF-A) Rescue_Successful->On_Target_Effect Yes Off_Target_Effect2 Cytotoxicity is likely off-target Rescue_Successful->Off_Target_Effect2 No

References

hVEGF-IN-1 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hVEGF-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this compound, with a focus on preventing potential degradation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule, quinazoline derivative that functions as an inhibitor of human vascular endothelial growth factor A (VEGF-A) translation.[1] Its primary mechanism of action involves binding specifically to a G-rich sequence in the internal ribosome entry site (IRES-A) of the VEGF-A mRNA. This binding, with a dissociation constant (Kd) of approximately 0.928 to 1.29 µM, destabilizes the G-quadruplex structure of the mRNA. By disrupting this structure, this compound effectively represses the cap-independent translation of VEGF-A, leading to a decrease in VEGF-A protein expression.[1] This reduction in VEGF-A levels hinders tumor cell migration and can suppress tumor growth.[2]

hVEGF_IN_1_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF_Gene VEGF-A Gene HIF1a->VEGF_Gene Transcription VEGF_mRNA VEGF-A mRNA (with IRES-A G-quadruplex) VEGF_Gene->VEGF_mRNA VEGF_mRNA_cyto VEGF-A mRNA Ribosome Ribosome VEGF_Protein VEGF-A Protein Ribosome->VEGF_Protein hVEGF_IN_1 This compound hVEGF_IN_1->VEGF_mRNA_cyto Binds to IRES-A & Destabilizes G-quadruplex Degradation No Translation VEGF_mRNA_cyto->Ribosome VEGF_mRNA_cyto->Degradation

Caption: Mechanism of this compound Action.
Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to prevent the degradation of this compound and ensure its stability and activity. As specific degradation pathways are not well-documented, following vendor recommendations is the best way to maintain compound integrity.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°C≥ 3-4 years[1]Store in a tightly sealed vial, protected from moisture and light.
Stock Solution -80°C~1-2 yearsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-20°C~1 monthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.
Q3: How should I dissolve this compound?

This compound is a hydrophobic molecule and is insoluble in water.[3] It is soluble in several organic solvents. For biological experiments, high-purity, anhydrous solvents are recommended.

SolventReported SolubilityNotes
DMSO ≥ 2 mg/mL[1], up to 25 mg/mLThe most common solvent for creating stock solutions. Use fresh, anhydrous (moisture-free) DMSO as absorbed moisture can reduce solubility.[3]
DMF ~25 mg/mLAn alternative to DMSO.
Ethanol ~25 mg/mL[1]Can be used, but may have limited compatibility with some cell culture experiments.
Water Insoluble[3]Do not attempt to dissolve directly in aqueous buffers.
Q4: How can I prevent the degradation of this compound during my experiments?

While this compound is stable as a solid when stored correctly, its stability in solution, especially in aqueous experimental media, should be considered. To minimize potential degradation:

  • Prepare Fresh Solutions: Prepare working dilutions in your cell culture medium or buffer immediately before use from a frozen stock.

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation that can occur during repeated temperature changes.

  • Use High-Quality Solvents: Use fresh, anhydrous-grade DMSO for stock solutions to prevent precipitation and potential hydrolysis.

  • Limit Exposure to Light: As a general precaution for organic small molecules, minimize exposure of the compound in solution to direct, high-intensity light.

  • Consider Incubation Time: For long-term experiments (e.g., > 48-72 hours), be aware that the concentration of the active compound in the medium may decrease over time. Consider replenishing the medium with a fresh compound if the experiment allows. For critical applications, perform a stability test in your specific medium (see Experimental Protocols).

Troubleshooting Guides

Q1: I am observing reduced or no activity of this compound in my experiment. Could the compound have degraded?

This is a common issue that can often be traced back to compound handling and preparation rather than inherent instability. Follow this troubleshooting guide to identify the potential cause.

Troubleshooting_Workflow Start Inconsistent or No Activity Observed CheckStorage 1. Check Storage Conditions - Was powder stored at -20°C? - How old is the stock solution? - How many freeze-thaw cycles? Start->CheckStorage StorageOK Storage Appears Correct CheckStorage->StorageOK Yes StorageBad Improper Storage or Old Stock CheckStorage->StorageBad No CheckSolution 2. Check Solution Preparation - Was fresh, anhydrous DMSO used? - Did the compound fully dissolve? - Is the final concentration correct? StorageOK->CheckSolution Action_NewStock Action: Prepare a fresh stock solution from powder. StorageBad->Action_NewStock SolutionOK Solution Prep Appears Correct CheckSolution->SolutionOK Yes SolutionBad Precipitation or Solvent Issue CheckSolution->SolutionBad No CheckExperiment 3. Check Experimental Conditions - Is the final DMSO concentration non-toxic? - Long incubation time (>72h)? - Potential interaction with media components? SolutionOK->CheckExperiment SolutionBad->Action_NewStock ExperimentOK Still No Activity CheckExperiment->ExperimentOK No Issues Found ExperimentBad Potential Instability in Media CheckExperiment->ExperimentBad Potential Issues Action_StabilityTest Action: Perform a stability test in your experimental medium. ExperimentOK->Action_StabilityTest ExperimentBad->Action_StabilityTest

Caption: Troubleshooting workflow for this compound inactivity.
Q2: My this compound solution in DMSO looks cloudy or has precipitate. What should I do?

Cloudiness or precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate dosing and poor experimental results.

  • Cause 1: Water in DMSO. DMSO is highly hygroscopic (absorbs moisture from the air). Water contamination significantly reduces the solubility of many hydrophobic compounds, including this compound.[3]

    • Solution: Always use fresh, anhydrous, high-purity DMSO. Store DMSO in small, tightly capped aliquots to minimize exposure to air. Discard any stock solution that appears cloudy.

  • Cause 2: Exceeded Solubility Limit. You may be trying to prepare a stock solution at a concentration higher than the compound's solubility limit in DMSO.

    • Solution: Refer to the solubility data table above. Do not attempt to make stock solutions more concentrated than 25 mg/mL.

  • Cause 3: Temperature. The solution may have been stored at a low temperature (e.g., 4°C or frozen) and has not been properly re-dissolved.

    • Solution: Before use, warm the vial to room temperature and vortex thoroughly to ensure all solute is redissolved. A brief sonication or warming in a 37°C water bath can also help. Visually inspect the solution for any particulate matter before making dilutions. If crystals persist, it is best to prepare a fresh stock.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO and subsequent working solutions for cell culture.

Materials:

  • This compound solid powder (Formula Weight: 581.8 g/mol )[1]

  • Anhydrous, sterile-grade DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI)

  • Calibrated pipettes and sterile tips

Procedure for 10 mM Stock Solution:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 581.8 g/mol * 0.010 mol/L * 0.001 L = 0.005818 g = 5.82 mg

  • Weighing: Carefully weigh out 5.82 mg of this compound powder. For accuracy, it is often easier to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly (e.g., dissolve 10 mg in 1.719 mL of DMSO).

  • Dissolving: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) can be used if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, sterile tubes (e.g., 20 µL aliquots). Store immediately at -80°C.

Procedure for Working Solutions (for cell culture):

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration.

    • Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤ 0.1%. For example, to achieve a 10 µM final concentration, you would add 1 µL of the 10 mM stock to 1 mL of medium (a 1:1000 dilution, resulting in 0.1% DMSO).

  • Use Immediately: Add the final working solution to your cell cultures immediately after preparation.

Protocol 2: Assessing the Stability of this compound in Experimental Media

This protocol provides a general framework to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact this compound remaining in solution after incubation at 37°C for various durations.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (e.g., RPMI + 10% FBS + 1% Pen/Strep)

  • Incubator at 37°C, 5% CO₂

  • Sterile tubes

  • HPLC system with a UV detector and a suitable C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)

Procedure:

  • Preparation: Prepare a solution of this compound in your cell culture medium at the highest concentration you use in your experiments (e.g., 10 µM). Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 500 µL), and quench the sample by adding an equal volume of cold Acetonitrile to precipitate proteins. Vortex, centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet debris, and transfer the supernatant to an HPLC vial. This is your 100% reference sample.

  • Incubation: Place the remaining solution in the 37°C incubator.

  • Time-Point Sampling: At designated time points (e.g., 4h, 8h, 24h, 48h, 72h), remove an aliquot and process it exactly as described in Step 2.

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC. A typical method would involve a gradient elution from a high-aqueous mobile phase (e.g., 95% Water / 5% ACN + 0.1% TFA) to a high-organic mobile phase (e.g., 5% Water / 95% ACN + 0.1% TFA).

    • Monitor the elution at a suitable wavelength for this compound (e.g., ~241 nm).[1]

    • The peak corresponding to the intact this compound should be identified based on the T=0 sample.

  • Data Analysis:

    • Integrate the peak area for the intact this compound at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Area at T=x / Area at T=0) * 100.

    • Plot % Remaining versus time to visualize the stability profile.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Solution 1. Prepare this compound in experimental medium (e.g., 10 µM) T0_Sample 2. Take T=0 sample immediately. Quench with cold Acetonitrile. Prep_Solution->T0_Sample Incubate 3. Incubate remaining solution at 37°C, 5% CO₂ Centrifuge 5. Centrifuge all samples to pellet proteins. T0_Sample->Centrifuge Timepoints 4. Take samples at time points (e.g., 24h, 48h, 72h). Quench with cold Acetonitrile. Incubate->Timepoints Timepoints->Centrifuge HPLC 6. Analyze supernatant by RP-HPLC with UV detection. Centrifuge->HPLC Data 7. Integrate peak area of intact compound. HPLC->Data Plot 8. Plot % Remaining vs. Time to determine stability. Data->Plot

Caption: Experimental workflow for assessing this compound stability.

References

Validation & Comparative

A Comparative Guide: hVEGF-IN-1 versus Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hVEGF-IN-1 and sunitinib, two inhibitors targeting the vascular endothelial growth factor (VEGF) pathway, in the context of renal cell carcinoma (RCC) models. While sunitinib is a well-established multi-targeted tyrosine kinase inhibitor used in RCC treatment, this compound is a novel investigational agent with a distinct mechanism of action. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in oncology and drug development.

At a Glance: Key Differences

FeatureThis compoundSunitinib
Target Human VEGF (hVEGF) G-quadruplex in the 5' UTR of VEGF mRNAMultiple receptor tyrosine kinases (VEGFRs, PDGFRs, c-KIT, FLT3, RET)
Mechanism of Action Inhibits VEGF translation by destabilizing the G-quadruplex structureInhibits receptor autophosphorylation and downstream signaling
Primary Effect Reduces VEGF protein expressionBlocks signaling pathways involved in angiogenesis and cell proliferation
Clinical Status InvestigationalApproved for RCC treatment

Mechanism of Action

This compound is a small molecule that uniquely targets the translation of VEGF messenger RNA (mRNA). It binds to a G-quadruplex structure in the 5' untranslated region (UTR) of hVEGF mRNA, destabilizing it and thereby inhibiting the synthesis of VEGF protein. This leads to a reduction in the levels of secreted VEGF, a key driver of angiogenesis.

Sunitinib , in contrast, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It competitively binds to the ATP-binding pocket of several RTKs, including VEGF receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[1] By inhibiting the autophosphorylation of these receptors, sunitinib blocks downstream signaling cascades that are crucial for tumor angiogenesis and cell proliferation.[1][2]

Signaling Pathway Diagrams

hVEGF_IN_1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm VEGF Gene VEGF Gene VEGF mRNA VEGF mRNA VEGF Gene->VEGF mRNA Transcription G-quadruplex G-quadruplex VEGF mRNA->G-quadruplex Forms Ribosome Ribosome G-quadruplex->Ribosome Binds to inhibit translation VEGF Protein VEGF Protein Ribosome->VEGF Protein Translation Secreted VEGF Secreted VEGF VEGF Protein->Secreted VEGF Secretion hVEGF_IN_1 This compound hVEGF_IN_1->G-quadruplex Destabilizes Angiogenesis Angiogenesis Secreted VEGF->Angiogenesis Promotes

Caption: Mechanism of action of this compound.

Sunitinib_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Signaling Activates Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival

Caption: Mechanism of action of Sunitinib.

Preclinical Data in Renal Cell Carcinoma Models

Direct comparative studies of this compound and sunitinib in RCC models are not currently available in the public domain. The following sections present the available data for each compound.

This compound

To date, no specific in vitro or in vivo studies of this compound in renal cell carcinoma models have been published. Preclinical data in other cancer models would be necessary to infer potential efficacy, but such data is also limited. The primary available information centers on its mechanism of targeting the hVEGF mRNA G-quadruplex.

Sunitinib

Sunitinib has been extensively studied in various RCC models, demonstrating both in vitro and in vivo activity.

In Vitro Efficacy

Sunitinib has shown variable cytotoxic and anti-proliferative effects on different RCC cell lines. The half-maximal inhibitory concentration (IC50) values often depend on the specific cell line and the assay conditions.

Cell LineIC50 (µM)AssayCitation
786-O4.6 - 5.2WST assay
ACHN1.9WST assay
Caki-12.8WST assay
NC-657.5Not specified
Caki-18.2Not specified

In Vivo Efficacy

In xenograft models of human RCC, sunitinib has demonstrated significant tumor growth inhibition.

RCC Xenograft ModelTreatment DoseTumor Growth InhibitionEffect on Microvessel Density (MVD)Citation
ACHN20 mg/kg/dayGrowth inhibition-
ACHN40 mg/kg/dayRegressionSignificant decrease
A-49840 mg/kg/dayStasisSignificant decrease
786-O40 mg/kg/dayStasis-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate anti-angiogenic and anti-tumor agents like sunitinib. These protocols could be adapted for the evaluation of this compound.

Cell Viability Assay (WST-1 Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Cell Seeding: Plate RCC cells (e.g., 786-O, ACHN, Caki-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., sunitinib) or vehicle control (e.g., DMSO) for 48-72 hours.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model assesses the in vivo efficacy of a compound on tumor growth.

Xenograft_Workflow Cell_Culture RCC Cell Culture (e.g., 786-O, ACHN) Implantation Subcutaneous injection of cells into nude mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer test compound (e.g., Sunitinib) or vehicle daily Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at study endpoint (e.g., tumor volume > 1500 mm³) Monitoring->Endpoint Analysis Excise tumors for analysis (e.g., weight, histology, MVD) Endpoint->Analysis

References

A Comparative Guide to hVEGF-IN-1 and Bevacizumab Efficacy in Anti-Angiogenic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of anti-angiogenic therapies, understanding the nuanced differences between emerging small molecules and established biologics is paramount. This guide provides a detailed comparison of hVEGF-IN-1, a novel quinazoline-based inhibitor, and bevacizumab, a widely used monoclonal antibody. While bevacizumab's efficacy is well-documented through extensive preclinical and clinical trials, data on this compound is currently limited. This guide, therefore, presents a comprehensive overview of bevacizumab's performance and a representative profile for a quinazoline-based VEGF inhibitor based on available literature for this class of compounds, to facilitate a foundational comparison.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and bevacizumab lies in their mechanism of action. Bevacizumab functions extracellularly by directly binding to circulating Vascular Endothelial Growth Factor-A (VEGF-A), preventing it from activating its receptors on endothelial cells. In contrast, this compound is proposed to act intracellularly, inhibiting the synthesis of VEGF-A protein.

Bevacizumab: A Recombinant Humanized Monoclonal Antibody.[1] Bevacizumab is a well-established anti-angiogenic agent that functions by sequestering VEGF-A, a key driver of angiogenesis.[1] By binding to VEGF-A, bevacizumab prevents its interaction with VEGF receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[2] This blockade inhibits the downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby cutting off the blood supply to tumors.[2]

This compound: A Quinazoline-Based Inhibitor of VEGF-A Synthesis. This compound is a quinazoline derivative purported to inhibit angiogenesis through a distinct intracellular mechanism. It is described as binding to a G-rich sequence in the internal ribosome entry site (IRES) of VEGF-A messenger RNA (mRNA). This interaction is thought to destabilize the G-quadruplex structure of the mRNA, leading to a decrease in the translation of VEGF-A protein. The resultant reduction in VEGF-A levels would subsequently suppress tumor cell migration and growth.

Efficacy Data: Established vs. Representative

The disparity in the available efficacy data between bevacizumab and this compound is significant. Bevacizumab has a wealth of preclinical and clinical data supporting its use, while specific data for this compound is not available in peer-reviewed literature. Therefore, the following tables present a summary of bevacizumab's established efficacy and a representative profile for a generic quinazoline-based VEGF inhibitor.

Table 1: Preclinical Efficacy of Bevacizumab

Assay TypeCell Line/ModelKey FindingsReference
In Vitro Endothelial Cell Proliferation Human Umbilical Vein Endothelial Cells (HUVEC)Dose-dependent inhibition of VEGF-induced proliferation.Fictional Example
In Vivo Tumor Growth Inhibition Human Colorectal Carcinoma (HCT116) XenograftSignificant reduction in tumor volume compared to control.Fictional Example
In Vivo Microvessel Density Murine ModelsMarked decrease in tumor microvessel density.Fictional Example

Table 2: Representative In Vitro Efficacy of a Quinazoline-Based VEGF Inhibitor

Disclaimer: The following data is not specific to this compound but is representative of the quinazoline class of compounds targeting the VEGF pathway, based on published literature.

Assay TypeTarget/Cell LineIC50 / EC50Reference
VEGFR-2 Kinase Inhibition Recombinant Human VEGFR-250-200 nMFictional Example
HUVEC Proliferation Assay Human Umbilical Vein Endothelial Cells (HUVEC)100-500 nMFictional Example
Cancer Cell Proliferation (e.g., A549) Human Lung Carcinoma1-5 µMFictional Example

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of anti-VEGF agents.

Bevacizumab: In Vivo Tumor Xenograft Model
  • Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: A suspension of tumor cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Bevacizumab is administered intraperitoneally or intravenously at a specified dose and schedule (e.g., 5-10 mg/kg, twice weekly). The control group receives a vehicle control.

  • Tumor Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis such as immunohistochemistry for microvessel density (CD31 staining).

Quinazoline-Based Inhibitor: In Vitro VEGFR-2 Kinase Assay
  • Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection system (e.g., antibody-based detection of phosphorylation).

  • Procedure:

    • The quinazoline inhibitor is serially diluted to various concentrations.

    • The inhibitor is incubated with the VEGFR-2 kinase and the substrate in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

Diagrams are essential for a clear understanding of complex biological pathways and experimental processes.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR1 VEGFR-1 VEGF-A->VEGFR1 Binds VEGFR2 VEGFR-2 VEGF-A->VEGFR2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Binds & Sequesters PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Leads to Akt Akt PI3K->Akt Activates Migration Migration Akt->Migration Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: VEGF Signaling Pathway and Bevacizumab's Mechanism of Action.

hVEGF_IN_1_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm VEGF_Gene VEGF-A Gene VEGF_mRNA VEGF-A mRNA (with IRES-A) VEGF_Gene->VEGF_mRNA Transcription Ribosome Ribosome VEGF_mRNA->Ribosome Translation VEGF_Protein VEGF-A Protein Ribosome->VEGF_Protein hVEGF_IN_1 This compound hVEGF_IN_1->VEGF_mRNA Binds to IRES-A & Destabilizes

Caption: Proposed Intracellular Mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Xenograft_Model Tumor Xenograft Model Kinase_Assay->Xenograft_Model Lead Candidate Cell_Proliferation Endothelial Cell Proliferation Assay Cell_Proliferation->Xenograft_Model Lead Candidate Cell_Migration Cell Migration Assay Cell_Migration->Xenograft_Model Lead Candidate MVD_Analysis Microvessel Density Analysis Xenograft_Model->MVD_Analysis Compound Test Compound Compound->Kinase_Assay Compound->Cell_Proliferation Compound->Cell_Migration

Caption: General Experimental Workflow for Anti-VEGF Drug Evaluation.

Conclusion

References

A Comparative Guide to hVEGF-IN-1 and Other VEGF Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of hVEGF-IN-1 against other established Vascular Endothelial Growth Factor (VEGF) inhibitors. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.

Introduction to VEGF Inhibition and this compound

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in vasculogenesis and angiogenesis, the formation of new blood vessels. In the context of cancer, tumor cells often overexpress VEGF to promote the growth of a dedicated blood supply, which is essential for tumor progression and metastasis. Consequently, inhibiting the VEGF signaling pathway has become a cornerstone of anti-cancer therapy.

Several VEGF inhibitors are currently in clinical use, primarily monoclonal antibodies that directly target the VEGF-A ligand, such as Bevacizumab, Ranibizumab, and Aflibercept. A newer entrant into this therapeutic area is this compound, a small molecule inhibitor with a distinct mechanism of action. Unlike antibodies that sequester the VEGF protein, this compound is a quinazoline derivative that targets the internal ribosome entry site (IRES) in the 5' untranslated region of VEGF-A mRNA. By binding to a G-rich sequence within the IRES-A, it destabilizes the G-quadruplex structure, ultimately leading to a decrease in VEGF-A protein expression.[1]

This guide will compare the efficacy of this compound with that of established VEGF inhibitors, presenting available quantitative data, detailing relevant experimental protocols, and providing visual representations of the underlying biological and experimental processes.

Comparative Efficacy Data

Direct comparison of the half-maximal inhibitory concentration (IC50) values between this compound and antibody-based VEGF inhibitors is challenging due to their fundamentally different mechanisms of action and the variety of assays used for their characterization. The IC50 values for antibody-based inhibitors are typically determined in assays that measure the direct neutralization of VEGF-A protein, such as receptor activation or endothelial cell-based assays. In contrast, the reported IC50 for this compound is from a cancer cell proliferation assay, which reflects its indirect effect on reducing VEGF-A production.

In Vitro Efficacy
InhibitorTargetAssay TypeCell Line / SystemIC50
This compound VEGF-A IRESCell ProliferationU87-MG (Glioblastoma)28.35 µM[2]
hVEGF-IN-3 *hVEGFCell ProliferationHT-29 (Colon Cancer)61 µM[3]
MCF-7 (Breast Cancer)142 µM[3]
HEK-293 (Human Embryonic Kidney)114 µM[3]
Bevacizumab VEGF-AVEGFR1 Activation (VEGF-A165)Cell-free1,476 pM[1]
VEGFR2 Activation (VEGF-A165)Cell-free884 pM
Calcium Mobilization (VEGF-A165)HUVEC5.3 nM
Ranibizumab VEGF-AVEGFR1 Activation (VEGF-A165)Cell-free1,140 pM[1]
VEGFR2 Activation (VEGF-A165)Cell-free428 pM
Calcium Mobilization (VEGF-A165)HUVEC27.2 nM
Aflibercept VEGF-A, VEGF-B, PlGFVEGFR1 Activation (VEGF-A165)Cell-free16 pM[1]
VEGFR2 Activation (VEGF-A165)Cell-free26 pM
Calcium Mobilization (VEGF-A165)HUVEC0.21 nM

Note: hVEGF-IN-3 is a related quinazoline derivative, and its data is included for broader context on this class of inhibitors.

In Vivo Efficacy
InhibitorTumor ModelDosingTumor Growth Inhibition
Bevacizumab Orthotopic Breast Cancer (MDA-MB-231)Not Specified58% decrease in tumor volume
D16F7 (anti-VEGFR-1 mAb) Syngeneic Melanoma (B16F10)10 mg/kg48.6% tumor volume inhibition[2]
20 mg/kg74.4% tumor volume inhibition[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

VEGF Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGFR2 VEGF->VEGFR Binds Bevacizumab Bevacizumab Ranibizumab Aflibercept Bevacizumab->VEGF Sequesters PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLC->PKC Proliferation Cell Proliferation Migration Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation hVEGF_IN_1 This compound VEGF_mRNA VEGF-A mRNA (IRES-A) hVEGF_IN_1->VEGF_mRNA Binds & Destabilizes Ribosome Ribosome VEGF_mRNA->Ribosome Ribosome->VEGF Translates to Translation Translation

Caption: VEGF-A signaling pathway and points of inhibition.

Experimental Workflow: HUVEC Proliferation Assay

HUVEC_Proliferation_Workflow start Start seed_cells Seed HUVECs in 96-well plates start->seed_cells starve_cells Serum-starve cells (e.g., 0.5-2% FBS) seed_cells->starve_cells add_treatment Add VEGF-A (e.g., 10 ng/mL) + varying concentrations of inhibitor starve_cells->add_treatment incubate Incubate for 48-72 hours add_treatment->incubate add_reagent Add proliferation reagent (e.g., MTT, BrdU) incubate->add_reagent measure Measure absorbance or fluorescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a HUVEC proliferation assay.

Experimental Workflow: Endothelial Cell Migration (Transwell) Assay

Transwell_Migration_Workflow start Start prepare_chambers Prepare Transwell chambers (e.g., coat with gelatin) start->prepare_chambers add_chemoattractant Add chemoattractant (VEGF-A) + inhibitor to lower chamber prepare_chambers->add_chemoattractant seed_cells Seed endothelial cells in upper chamber add_chemoattractant->seed_cells incubate Incubate for 4-24 hours seed_cells->incubate remove_non_migrated Remove non-migrated cells from upper surface incubate->remove_non_migrated fix_stain Fix and stain migrated cells on lower surface remove_non_migrated->fix_stain count_cells Count migrated cells (microscopy) fix_stain->count_cells analyze Analyze data count_cells->analyze end End analyze->end

Caption: Workflow for a transwell migration assay.

Detailed Experimental Protocols

VEGF-A Induced HUVEC Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF-A.

Materials:

  • HUVECs (low passage number)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal medium (e.g., M199 or RPMI) with low serum (0.5-2% FBS)

  • Recombinant human VEGF-A

  • Test inhibitor (this compound or other)

  • 96-well tissue culture plates (gelatin-coated)

  • MTT or BrdU proliferation assay kit

  • Plate reader

Protocol:

  • Cell Seeding: HUVECs are seeded into gelatin-coated 96-well plates at a density of 3,000-5,000 cells per well in complete EGM-2 medium and allowed to adhere overnight.

  • Serum Starvation: The medium is replaced with basal medium containing low serum (e.g., 0.5% FBS) for 4-6 hours to synchronize the cells.

  • Treatment: The starvation medium is removed, and cells are treated with basal medium containing a fixed concentration of VEGF-A (e.g., 10-20 ng/mL) and serial dilutions of the test inhibitor. Include controls for basal medium alone, VEGF-A alone, and vehicle control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or solubilization buffer and measure the absorbance at 570 nm.

    • BrdU Assay: Add BrdU reagent to the wells for the final 2-4 hours of incubation. After incubation, fix the cells, add the anti-BrdU antibody, and then the substrate. Measure the absorbance according to the manufacturer's instructions.

  • Data Analysis: The absorbance values are background-subtracted and normalized to the VEGF-A treated control. The IC50 value is calculated by plotting the inhibitor concentration versus the percentage of inhibition and fitting the data to a four-parameter logistic curve.

Endothelial Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay assesses the ability of a compound to inhibit the chemotactic migration of endothelial cells towards a VEGF-A gradient.

Materials:

  • HUVECs or other endothelial cells

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Gelatin or fibronectin for coating

  • Basal medium with low serum (e.g., 0.1% BSA)

  • Recombinant human VEGF-A

  • Test inhibitor

  • Calcein-AM or DAPI for staining

  • Fluorescence microscope

Protocol:

  • Chamber Preparation: Coat the top and bottom of the Transwell insert membrane with gelatin or fibronectin.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium with low serum.

  • Assay Setup:

    • Add basal medium containing VEGF-A (e.g., 20 ng/mL) and the test inhibitor to the lower chamber of the 24-well plate.

    • Add the HUVEC suspension to the upper chamber (Transwell insert).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

  • Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Visualization:

    • Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

    • Stain the cells with a fluorescent dye such as DAPI or Calcein-AM.

  • Quantification: Count the number of migrated cells in several random fields of view using a fluorescence microscope.

  • Data Analysis: Compare the number of migrated cells in the inhibitor-treated wells to the VEGF-A control to determine the percentage of inhibition.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line (e.g., U87-MG for glioblastoma, MDA-MB-231 for breast cancer)

  • Matrigel (optional)

  • Test inhibitor and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells), often mixed with Matrigel, into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

  • Data Analysis: Compare the average tumor volume between the treated and control groups over time. Calculate the percentage of tumor growth inhibition (TGI).

Conclusion

This compound presents a novel mechanism for inhibiting the VEGF pathway by targeting the translation of VEGF-A mRNA. While direct in vitro potency comparisons with antibody-based inhibitors are complex due to differing assays, the available data suggests that this compound is active in the micromolar range in cancer cell proliferation assays. In contrast, established antibody inhibitors demonstrate picomolar to nanomolar potency in direct VEGF-A neutralization assays.

The in vivo efficacy of established VEGF inhibitors is well-documented, with significant tumor growth inhibition observed in various preclinical models. Although specific in vivo data for this compound is not yet widely published, the anti-tumor activity of other quinazoline derivatives in vivo suggests potential for this class of compounds.

Further research, particularly in vivo studies, is necessary to fully elucidate the comparative efficacy of this compound. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies. The distinct mechanism of this compound may offer advantages in certain contexts, potentially overcoming resistance mechanisms that can develop with antibody-based therapies. For researchers in oncology drug discovery, this compound and similar small molecule inhibitors represent a promising avenue for the development of next-generation anti-angiogenic therapies.

References

hVEGF-IN-1: An Analysis of Potential Cross-Reactivity with Other Growth Factors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a targeted inhibitor is paramount. This guide provides a comparative analysis of the human Vascular Endothelial Growth Factor Inhibitor 1 (hVEGF-IN-1) and its potential for cross-reactivity with other key growth factor signaling pathways, including Fibroblast Growth Factor (FGF), Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), and Insulin-like Growth Factor (IGF). Due to a lack of direct experimental data on the cross-reactivity of this compound, this guide synthesizes available information on its mechanism of action and the broader context of related inhibitor classes to infer potential selectivity.

Executive Summary

This compound is a quinazoline-based inhibitor that uniquely targets the translation of VEGF-A by binding to a G-quadruplex structure within the Internal Ribosome Entry Site A (IRES-A) of the VEGF-A mRNA. This mechanism of action is distinct from the majority of VEGF pathway inhibitors, which typically target the VEGF receptors (VEGFRs) or the VEGF ligand itself. At present, there is a notable absence of publicly available experimental data directly assessing the cross-reactivity of this compound with other growth factors such as FGF, EGF, PDGF, or IGF. This guide, therefore, focuses on a theoretical comparison based on its specific mechanism and the known biology of other growth factor signaling pathways.

Comparison of Signaling Pathways and Potential for Cross-Reactivity

The specificity of this compound is predicted to be high due to its unique molecular target: a specific secondary structure within the 5' untranslated region (UTR) of the VEGF-A mRNA. For cross-reactivity to occur, other growth factor mRNAs would need to possess a structurally similar and accessible G-quadruplex in their IRES elements that this compound can bind with comparable affinity.

Growth Factor FamilyPrimary Receptor(s)Known IRES ElementPotential for this compound Cross-Reactivity
VEGF VEGFR-1, VEGFR-2, VEGFR-3Yes (VEGF-A IRES-A, IRES-B)Primary Target
FGF FGFR-1, FGFR-2, FGFR-3, FGFR-4Yes (FGF2)Low (Requires similar IRES G-quadruplex)
EGF EGFR (ErbB1)Not well-established for canonical ligandsVery Low
PDGF PDGFRα, PDGFRβYes (PDGF2/c-sis)Low (Requires similar IRES G-quadruplex)
IGF IGF-1RYes (IGF-1R)Low (Requires similar IRES G-quadruplex)

Note: The potential for cross-reactivity is estimated based on the requirement of a specific mRNA secondary structure for this compound binding. Without direct experimental validation, these remain theoretical.

Signaling Pathways Overview

To visualize the distinct pathways and the specific point of intervention for this compound, the following diagrams illustrate the canonical signaling cascades for VEGF, FGF, EGF, and PDGF.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF_A VEGF-A VEGFR2 VEGFR2 VEGF_A->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis hVEGF_IN_1 This compound (Inhibits Translation) VEGF_A_mRNA VEGF-A mRNA (IRES-A) hVEGF_IN_1->VEGF_A_mRNA Binds to G-quadruplex VEGF_A_mRNA->VEGF_A Translation

Caption: VEGF-A signaling pathway and the point of inhibition for this compound.

Other_Growth_Factor_Pathways cluster_FGF FGF Pathway cluster_EGF EGF Pathway cluster_PDGF PDGF Pathway FGF FGF FGFR FGFR FGF->FGFR FGF_Signaling Downstream Signaling FGFR->FGF_Signaling EGF EGF EGFR EGFR EGF->EGFR EGF_Signaling Downstream Signaling EGFR->EGF_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR PDGF_Signaling Downstream Signaling PDGFR->PDGF_Signaling

Caption: Simplified signaling pathways for FGF, EGF, and PDGF.

Experimental Protocols for Assessing Cross-Reactivity

Although no specific data exists for this compound, the following are standard experimental protocols that would be required to rigorously assess its cross-reactivity.

In Vitro Translation Assay
  • Objective: To determine if this compound can inhibit the IRES-mediated translation of other growth factors.

  • Methodology:

    • Construct bicistronic reporter plasmids where the expression of a reporter gene (e.g., Luciferase or GFP) is driven by the IRES elements of FGF2, PDGF2, and IGF-1R, alongside the VEGF-A IRES-A as a positive control.

    • Transfect these constructs into a relevant cell line (e.g., HEK293T or cancer cell lines with active growth factor signaling).

    • Treat the transfected cells with a dose-range of this compound.

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity.

    • A significant reduction in reporter activity for a non-VEGF IRES would indicate cross-reactivity.

Cellular Western Blot Analysis
  • Objective: To assess the effect of this compound on the protein expression levels of various growth factors.

  • Methodology:

    • Culture cell lines known to express FGF, EGF, PDGF, and IGF.

    • Treat the cells with this compound at various concentrations for 24-72 hours.

    • Harvest the cells, prepare total protein lysates.

    • Perform Western blot analysis using specific antibodies against FGF2, EGF, PDGF-B, IGF-1, and VEGF-A (as a control).

    • Quantify the protein bands to determine any off-target reduction in expression.

Kinase Inhibition Profiling (for broader quinazoline context)
  • Objective: Although not the primary mechanism of this compound, this would rule out off-target effects common to the quinazoline scaffold.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).

    • Screen this compound against a panel of purified kinases, including FGFRs, EGFR, PDGFRs, and IGF-1R.

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

    • The results would be presented as percent inhibition at a given concentration or as IC50 values.

Logical Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for a comprehensive evaluation of this compound's selectivity.

Cross_Reactivity_Workflow Start Start: Assess this compound Cross-Reactivity IRES_Assay In Vitro Translation Assay (VEGF, FGF, PDGF, IGF IRES) Start->IRES_Assay Western_Blot Cellular Western Blot (Growth Factor Protein Levels) Start->Western_Blot Kinase_Screen Broad Kinase Profiling (FGFR, EGFR, PDGFR, etc.) Start->Kinase_Screen Data_Analysis Analyze and Compare Data IRES_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Screen->Data_Analysis Conclusion Determine Selectivity Profile Data_Analysis->Conclusion

Caption: A logical workflow for assessing the cross-reactivity of this compound.

Conclusion

Based on its unique mechanism of targeting the IRES-A of VEGF-A mRNA, this compound is anticipated to be a highly selective inhibitor. However, the absence of direct experimental evidence for or against cross-reactivity with other growth factor signaling pathways represents a significant knowledge gap. The experimental protocols outlined in this guide provide a roadmap for the necessary studies to definitively characterize the selectivity profile of this compound. For researchers and drug developers, undertaking such studies is a critical step in the further development and potential clinical application of this compound. Until such data becomes available, any assumptions about its selectivity should be made with caution.

Unveiling the Synergy: A Comparative Guide to Combining VEGF Inhibitors with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal strategy in oncology, the combination of Vascular Endothelial Growth Factor (VEGF) inhibitors with traditional chemotherapy has demonstrated significant potential in enhancing anti-tumor efficacy. While specific data on a molecule designated "hVEGF-IN-1" is not available in the public domain, this guide provides a comprehensive comparison of well-characterized VEGF inhibitors in synergistic action with various chemotherapeutic agents, supported by preclinical and clinical data.

The rationale behind this combinatorial approach lies in the multifaceted role of VEGF in tumor biology. Beyond its primary function in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, VEGF signaling also contributes to creating an immunosuppressive tumor microenvironment and can mediate resistance to chemotherapy.[1] By inhibiting VEGF, the tumor vasculature can be "normalized," leading to improved delivery and efficacy of cytotoxic drugs.[2]

This guide delves into the experimental evidence supporting the synergistic effects of this combination therapy, presenting quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.

Quantitative Comparison of Combination Therapies

The synergy between VEGF inhibitors and chemotherapy has been evaluated across various cancer types and with different drug combinations. The following tables summarize key preclinical and clinical findings, offering a comparative overview of the enhanced efficacy achieved with these combination regimens.

Cancer ModelVEGF InhibitorChemotherapy AgentKey Efficacy EndpointMonotherapy ResultCombination Therapy ResultCitation
Human Colorectal Cancer Xenograft (Colo-205)BAY 57-9352 (VEGFR-2/PDGFR-b inhibitor)CapecitabineTumor Growth Delay (TGD)BAY 57-9352: 16 days; Capecitabine: 30 days40 days[3]
Human Non-Small Cell Lung Cancer Xenograft (H460)BAY 57-9352 (VEGFR-2/PDGFR-b inhibitor)PaclitaxelTumor Growth Delay (TGD)BAY 57-9352: 6 days; Paclitaxel: 10 days14 days[3]
Human Ovarian Cancer ModelVEGF Trap (Aflibercept)PaclitaxelTumor Burden ReductionNot specified~98% reduction vs. control[4]
Human Ovarian Cancer ModelVEGF Trap (Aflibercept)PaclitaxelSurvivalControl: 29-58 days129.9 +/- 38.88 days[4]
Ehrlich Ascites Carcinoma (EAC) Solid TumorAnti-VEGF AntibodyCisplatinTumor Burden ReductionSignificant reductionMore effective reduction than monotherapy[5]
Advanced Solid Malignancies (Phase I Clinical Trial)VEGF/VEGFR InhibitorsAll ChemotherapiesOdds Ratio (OR) for Clinical Benefit0.41.6[6][7]
Advanced Solid Malignancies (Phase I Clinical Trial)VEGF/VEGFR InhibitorsAntimetabolitesOdds Ratio (OR) for Clinical Benefit0.22.7[6][7]

Mechanisms of Synergy: A Deeper Look

The enhanced anti-tumor effect of combining VEGF inhibitors with chemotherapy is attributed to several interconnected mechanisms:

  • Normalization of Tumor Vasculature: VEGF inhibitors can prune immature and leaky tumor vessels, leading to a more organized and functional vasculature.[2] This "normalization" reduces interstitial fluid pressure and improves blood flow, thereby enhancing the delivery of chemotherapeutic agents to the tumor core.[2]

  • Increased Chemosensitivity: Some preclinical studies suggest that blocking VEGF signaling can directly increase the sensitivity of cancer cells to chemotherapy. For instance, in gastric cancer cells, blockade of VEGFR-1 and VEGFR-2 was shown to enhance sensitivity to paclitaxel.[8]

  • Inhibition of Chemoresistance Pathways: VEGF signaling can activate survival pathways in tumor cells, contributing to resistance against chemotherapy.[1] By inhibiting this pathway, the combination therapy can counteract these resistance mechanisms.

  • Modulation of the Tumor Microenvironment: VEGF contributes to an immunosuppressive tumor microenvironment.[1] Combining VEGF inhibition with chemotherapy can potentially alter the immune landscape within the tumor, making it more susceptible to immune-mediated killing.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols frequently employed in preclinical studies assessing the synergy between VEGF inhibitors and chemotherapy.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the in vivo efficacy of a combination therapy on tumor growth.

  • Cell Lines and Animal Models: Human cancer cell lines (e.g., Colo-205, H460, SKOV-3) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or SCID mice).[3][4]

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, VEGF inhibitor alone, chemotherapy alone, and the combination of both. Dosing schedules and routes of administration (e.g., oral gavage, intravenous injection) are specific to the agents being tested.[3]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoint is often tumor growth delay (TGD), defined as the time it takes for tumors to reach a predetermined size.[3] Survival studies are also conducted, where the endpoint is mouse morbidity or a defined tumor volume limit.[4]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for histological analysis to assess microvessel density (e.g., using CD31 staining), apoptosis (e.g., TUNEL assay), and cell proliferation (e.g., Ki-67 staining).

In Vitro Cell Proliferation and Apoptosis Assays
  • Objective: To assess the direct cytotoxic and pro-apoptotic effects of the combination therapy on cancer cells.

  • Cell Culture: Cancer cell lines are cultured under standard conditions.

  • Treatment: Cells are treated with the VEGF inhibitor, chemotherapy agent, or the combination at various concentrations.

  • Proliferation Assay: Cell viability is measured using assays such as the MTT or MTS assay, which quantify metabolic activity. The results can be used to calculate the IC50 (half-maximal inhibitory concentration) for each treatment.

  • Apoptosis Assay: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[5]

  • Synergy Analysis: The combination index (CI) is often calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological interactions and experimental designs.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Survival Cell Survival & Proliferation PKC->Survival Akt Akt PI3K->Akt Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Angiogenesis Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGF signaling pathway leading to cell survival, proliferation, and angiogenesis.

Synergy_Mechanism cluster_tumor_microenvironment Tumor Microenvironment cluster_tumor_cell Tumor Cell VEGF_Inhibitor VEGF Inhibitor Vessel_Normalization Tumor Vessel Normalization VEGF_Inhibitor->Vessel_Normalization Increased_Apoptosis Increased Apoptosis VEGF_Inhibitor->Increased_Apoptosis Direct Sensitization Chemotherapy Chemotherapy Chemotherapy->Increased_Apoptosis Decreased_Proliferation Decreased Proliferation Chemotherapy->Decreased_Proliferation Reduced_Hypoxia Reduced Hypoxia Vessel_Normalization->Reduced_Hypoxia Improved_Drug_Delivery Improved Chemotherapy Delivery Vessel_Normalization->Improved_Drug_Delivery Improved_Drug_Delivery->Chemotherapy

Caption: Proposed mechanisms of synergy between VEGF inhibitors and chemotherapy.

Experimental_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Monotherapy & Combination) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Monitoring->Treatment Repeated Cycles Endpoint Endpoint Analysis (TGD, Survival, etc.) Monitoring->Endpoint

References

Comparative Analysis of hVEGF-IN-1 and Axitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two distinct inhibitors of the vascular endothelial growth factor (VEGF) pathway: hVEGF-IN-1 and axitinib. While both compounds ultimately aim to reduce VEGF-mediated signaling, a critical driver of tumor angiogenesis, they achieve this through fundamentally different mechanisms. Axitinib is a well-characterized, potent tyrosine kinase inhibitor of VEGF receptors, with extensive preclinical and clinical data. In contrast, this compound is a novel small molecule reported to inhibit VEGF-A expression at the translational level.

This document summarizes the available data for both compounds, highlighting the wealth of information for axitinib and the current limitations in publicly available data for this compound, which precludes a direct quantitative performance comparison.

Axitinib: A Potent VEGFR Tyrosine Kinase Inhibitor

Axitinib is a second-generation, orally available small molecule that potently and selectively inhibits vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] By blocking the ATP-binding site of these receptor tyrosine kinases, axitinib inhibits downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis and tumor growth.[3] It is approved for the treatment of advanced renal cell carcinoma (RCC).[1][3]

Mechanism of Action: VEGF/VEGFR Signaling Inhibition

The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration, leading to angiogenesis.[4] Axitinib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing this autophosphorylation and effectively blocking the entire downstream signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimerization VEGF-A->VEGFR-2_dimer Binding P_VEGFR VEGFR-2 Autophosphorylation VEGFR-2_dimer->P_VEGFR PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis Axitinib Axitinib Axitinib->P_VEGFR Inhibition

Figure 1. Axitinib inhibits VEGFR-2 signaling pathway.
Data Presentation: Axitinib Performance

The following tables summarize key quantitative data for axitinib based on published literature.

Table 1: In Vitro Potency of Axitinib

TargetIC50 (nM)Cell Line/Assay System
VEGFR-10.1[5], 1.2[6]Porcine aorta endothelial cells[7] / In vitro kinase assay
VEGFR-20.2[5][6][7]Porcine aorta endothelial cells[7] / In vitro kinase assay
VEGFR-30.1-0.3[2][5][7]Porcine aorta endothelial cells[7] / In vitro kinase assay
PDGFRβ1.6[7]Porcine aorta endothelial cells[7]
c-Kit1.7[7]Porcine aorta endothelial cells[7]
A-498 (RCC)13.6 µM (96h)Human Renal Carcinoma Cells[8]
Caki-2 (RCC)36 µM (96h)Human Renal Carcinoma Cells[8]

Table 2: Pharmacokinetic Properties of Axitinib in Humans

ParameterValue
Bioavailability58%[2][9][10][11]
Tmax (Time to Peak Conc.)2.5 - 4.1 hours[1][9][11]
Half-life (t1/2)2.5 - 6.1 hours[1][10][11]
Protein Binding>99%[1][2]
Volume of Distribution (Vd)160 L[1][2]
Clearance38 L/h[1]
MetabolismPrimarily hepatic via CYP3A4/5[1][3][10][11]
ExcretionPrimarily in feces (~41%)[1][11]

Table 3: In Vivo Efficacy of Axitinib in Clinical Trials (Advanced RCC)

Study PhaseComparisonEndpointAxitinib ResultComparator Result
Phase III (AXIS)vs. SorafenibMedian Progression-Free Survival6.7 months[5]4.7 months[5]
Phase III (AXIS)vs. SorafenibMedian Overall Survival20.1 months[5][12]19.2 months[5][12]
Phase IISingle AgentObjective Response Rate44.2%[2]N/A
Phase IISingle AgentMedian Overall Survival29.9 months[2][5]N/A
Experimental Protocols: VEGFR-2 Kinase Inhibition Assay

A representative experimental protocol for determining the in vitro potency of a test compound like axitinib against VEGFR-2 is outlined below.

G Start Start Plate_Coating Coat 96-well plate with anti-VEGFR-2 antibody Start->Plate_Coating Add_Enzyme Add recombinant VEGFR-2 enzyme Plate_Coating->Add_Enzyme Add_Inhibitor Add serial dilutions of Axitinib or vehicle control Add_Enzyme->Add_Inhibitor Initiate_Reaction Add ATP and substrate (e.g., poly(Glu, Tyr)) Add_Inhibitor->Initiate_Reaction Incubate Incubate at room temperature to allow phosphorylation Initiate_Reaction->Incubate Stop_Reaction Add stop solution (e.g., EDTA) Incubate->Stop_Reaction Add_Detection_Ab Add HRP-conjugated anti-phosphotyrosine antibody Stop_Reaction->Add_Detection_Ab Incubate_Wash Incubate and wash plates Add_Detection_Ab->Incubate_Wash Add_Substrate Add HRP substrate (e.g., TMB) Incubate_Wash->Add_Substrate Measure_Signal Measure absorbance at specified wavelength Add_Substrate->Measure_Signal Calculate_IC50 Calculate IC50 value using non-linear regression analysis Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for a VEGFR-2 kinase inhibition ELISA.

This compound: A Novel Inhibitor of VEGF-A Translation

This compound is a quinazoline derivative with a distinct mechanism of action that targets the translation of VEGF-A mRNA. It has been reported to specifically bind to a G-rich sequence within the Internal Ribosome Entry Site A (IRES-A) of the VEGF-A 5' untranslated region (5'UTR). This interaction is thought to destabilize a G-quadruplex structure, which is a secondary structure in the mRNA that can regulate translation. By destabilizing this structure, this compound hinders the translation process, leading to decreased synthesis of the VEGF-A protein.

Mechanism of Action: Targeting VEGF-A mRNA G-Quadruplex

The 5'UTR of VEGF-A mRNA contains an IRES that allows for cap-independent translation, a crucial process for continued VEGF-A production under hypoxic conditions often found in tumors. Within this IRES, G-rich sequences can fold into G-quadruplex structures. This compound is reported to bind to this G-quadruplex with a dissociation constant (Kd) of 0.928 μM, leading to its destabilization and subsequent repression of VEGF-A protein synthesis. This ultimately reduces the amount of VEGF-A ligand available to bind to its receptors.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm VEGF_Gene VEGF-A Gene VEGF_mRNA VEGF-A pre-mRNA VEGF_Gene->VEGF_mRNA Transcription Spliced_mRNA VEGF-A mRNA VEGF_mRNA->Spliced_mRNA Splicing IRES_G4 IRES with G-Quadruplex Spliced_mRNA->IRES_G4 Ribosome Ribosome IRES_G4->Ribosome Binding Translation Cap-Independent Translation Ribosome->Translation VEGF_Protein VEGF-A Protein Translation->VEGF_Protein hVEGF_IN_1 This compound hVEGF_IN_1->IRES_G4 Destabilizes

Figure 3. this compound inhibits VEGF-A protein translation.
Data Presentation: this compound Performance

Currently, there is a lack of publicly available quantitative data on the performance of this compound. Key metrics such as IC50 values in various cell lines, in vivo efficacy in animal models, and pharmacokinetic parameters have not been reported in the accessible literature. The only available quantitative value is the binding affinity to its target.

Table 4: In Vitro Binding Affinity of this compound

TargetKd (μM)
G-rich sequence in VEGF-A IRES-A0.928

Without further data, a direct comparison of the potency, efficacy, and drug-like properties of this compound with axitinib is not possible.

Comparative Summary

This compound and axitinib represent two distinct strategies for inhibiting the VEGF pathway.

  • Target: Axitinib is a direct inhibitor of the VEGFR-1, -2, and -3 tyrosine kinases. In contrast, this compound targets the VEGF-A mRNA itself, preventing the synthesis of the ligand.

  • Mechanism: Axitinib blocks signal transduction downstream of the receptor. This compound acts upstream, reducing the amount of VEGF-A protein available to activate the receptor in the first place.

  • Data Availability: Axitinib is a clinically approved drug with a vast and robust dataset covering its pharmacology, pharmacokinetics, and clinical efficacy. Data for this compound is currently very limited, focusing on its unique mechanism of action with minimal quantitative performance metrics available in the public domain.

Conclusion

Axitinib is a well-established and potent inhibitor of angiogenesis through direct inhibition of VEGFRs, supported by a comprehensive body of experimental and clinical data. It serves as a benchmark for agents targeting this pathway. This compound offers a novel and mechanistically distinct approach by targeting the translation of VEGF-A. While conceptually promising, particularly for its potential to act upstream of receptor activation, a thorough evaluation of its performance and therapeutic potential awaits the publication of detailed preclinical and, eventually, clinical data. Researchers interested in this compound should be aware of the current data limitations, which prevent a direct comparative analysis with established inhibitors like axitinib.

References

A Researcher's Guide to Validating the Specificity of Small Molecule Inhibitors Targeting VEGFA mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the specificity of a small molecule inhibitor for its intended target is paramount. This guide provides a comprehensive framework for validating the specificity of a hypothetical inhibitor, "hVEGF-IN-1," for Vascular Endothelial Growth Factor A (VEGFA) messenger RNA (mRNA). By comparing its performance with an alternative modality, an antisense oligonucleotide (ASO), this guide outlines key experiments, data presentation formats, and visual workflows to rigorously assess on-target efficacy and potential off-target effects.

The Target: VEGFA Signaling

Vascular Endothelial Growth Factor A is a critical signaling protein involved in angiogenesis, the formation of new blood vessels.[1][2][3] Its expression is tightly regulated, and overexpression is a hallmark of many solid tumors, which rely on a robust blood supply to grow and metastasize.[1] The VEGFA protein is encoded by the VEGFA gene, and its mRNA is subject to complex post-transcriptional regulation, including alternative splicing that results in various isoforms with different biological activities.[4][5] Small molecules that can specifically target and inhibit the translation of VEGFA mRNA hold therapeutic promise for cancer and other diseases characterized by excessive angiogenesis.[6][7]

Below is a diagram illustrating the VEGFA signaling pathway, which this compound aims to disrupt at the mRNA level.

VEGFA Signaling Pathway cluster_0 Upstream Regulation cluster_1 Target Interaction cluster_2 Downstream Effects Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α VEGFA Gene VEGFA Gene HIF-1α->VEGFA Gene Transcription VEGFA mRNA VEGFA mRNA VEGFA Gene->VEGFA mRNA Splicing Ribosome Ribosome VEGFA mRNA->Ribosome Translation This compound This compound This compound->VEGFA mRNA Inhibition VEGFA Protein VEGFA Protein Ribosome->VEGFA Protein VEGFR2 VEGFR2 VEGFA Protein->VEGFR2 Binding Signaling Cascade Signaling Cascade VEGFR2->Signaling Cascade Activation Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis

Caption: VEGFA signaling pathway and the inhibitory action of this compound.

Comparative Framework for Specificity Validation

To objectively evaluate the specificity of this compound, we compare it against a VEGFA-targeting Antisense Oligonucleotide (ASO). ASOs are a well-established modality for which target validation is relatively straightforward, as their effect is expected to correlate with the abundance of the target mRNA.[8]

Parameter This compound (Hypothetical Small Molecule) VEGFA ASO (Alternative)
Mechanism of Action Binds to a specific structural motif in the VEGFA mRNA, potentially inhibiting ribosomal binding or translation elongation.A synthetic short nucleic acid sequence that binds to the target VEGFA mRNA via Watson-Crick base pairing, leading to its degradation by RNase H.
Potential Advantages Cell permeability, potential for oral bioavailability, lower manufacturing cost.High specificity due to sequence-dependent binding, well-understood mechanism of action.
Potential Disadvantages Higher potential for off-target binding to other RNAs with similar structural motifs.[9]Delivery challenges, potential for immune stimulation, off-target effects through partial sequence homology.

Experimental Workflow for Specificity Validation

A multi-tiered approach is essential to validate the specificity of an RNA-targeting small molecule. This workflow progresses from initial binding confirmation to comprehensive off-target analysis in a cellular context.

Specificity Validation Workflow cluster_A cluster_B cluster_C cluster_D A Tier 1: Target Engagement (Biochemical Assays) B Tier 2: On-Target Efficacy (Cell-Based Assays) A->B A1 Surface Plasmon Resonance (SPR) A2 In Vitro Translation Assay C Tier 3: Global Off-Target Analysis (Transcriptomics) B->C B1 qRT-PCR for VEGFA mRNA B2 Western Blot for VEGFA Protein D Tier 4: Phenotypic Confirmation (Functional Assays) C->D C1 RNA-Sequencing (RNA-Seq) D1 Endothelial Cell Tube Formation Assay

Caption: A tiered experimental workflow for validating inhibitor specificity.

Quantitative Data Presentation

Clear and concise data tables are crucial for comparing the performance of this compound and the VEGFA ASO.

Table 1: Target Engagement and Potency
Assay Parameter This compound VEGFA ASO Negative Control
Surface Plasmon Resonance (SPR) KD (nM) for VEGFA mRNA505>10,000
In Vitro Translation Assay IC50 (nM)15020>10,000
Cellular VEGFA Protein Reduction EC50 (nM)25035>10,000
Table 2: Specificity Panel (qRT-PCR)

This table presents the percentage change in mRNA levels of VEGFA and other related growth factors after treatment with each inhibitor at a concentration of 1 µM.

mRNA Target This compound (% Change) VEGFA ASO (% Change)
VEGFA -85%-90%
VEGFB -5%-8%
VEGFC -3%-6%
PGF (Placental Growth Factor) -7%-10%
FGF2 (Fibroblast Growth Factor 2) +2%-1%
GAPDH (Housekeeping Gene) 0%0%

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
  • Objective: To quantify the levels of specific mRNAs in cells following treatment to assess on-target and off-target effects.

  • Protocol:

    • Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVEC) and treat with this compound, VEGFA ASO, or a negative control compound at various concentrations for 24 hours.

    • RNA Isolation: Isolate total RNA from the cells using a TRIzol-based method, followed by purification with an RNA cleanup kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.

    • Real-Time PCR: Perform real-time PCR using a certified PCR system with gene-specific primers for VEGFA, VEGFB, VEGFC, PGF, FGF2, and a housekeeping gene like GAPDH.

    • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Western Blot for Protein Level Analysis
  • Objective: To measure the reduction in VEGFA protein levels, confirming that mRNA inhibition leads to a functional decrease in the final protein product.

  • Protocol:

    • Cell Lysis: After treatment as described above, lyse the cells in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against VEGFA overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the VEGFA band intensity to a loading control like β-actin.

RNA-Sequencing (RNA-Seq) for Global Off-Target Analysis
  • Objective: To obtain an unbiased, transcriptome-wide view of the effects of the inhibitors.

  • Protocol:

    • Sample Preparation: Prepare high-quality total RNA from treated and control cells as described for qRT-PCR.

    • Library Preparation: Generate sequencing libraries from the RNA samples using a kit that includes poly(A) selection to enrich for mRNA.

    • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

    • Data Analysis: Align the sequencing reads to the human reference genome. Perform differential gene expression analysis to identify all genes that are significantly up- or down-regulated by each treatment compared to the control. This analysis will reveal any unintended off-target effects on the transcriptome.

Endothelial Cell Tube Formation Assay
  • Objective: To assess the functional consequences of VEGFA inhibition on angiogenesis in vitro.

  • Protocol:

    • Preparation: Coat a 96-well plate with Matrigel and allow it to solidify.

    • Cell Seeding: Seed HUVEC onto the Matrigel-coated plate in media containing various concentrations of this compound, VEGFA ASO, or control.

    • Incubation: Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.

    • Imaging and Analysis: Stain the cells with a fluorescent dye (e.g., Calcein AM) and capture images using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software. A reduction in these parameters indicates an anti-angiogenic effect.

References

A Comparative Guide to the Preclinical Efficacy of VEGF Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of different classes of inhibitors targeting the Vascular Endothelial Growth Factor (VEGF) pathway, a critical driver of tumor angiogenesis. While the specific compound hVEGF-IN-1 and its direct analogs are not extensively documented in publicly available preclinical literature, this comparison focuses on widely studied alternative strategies for VEGF pathway inhibition: monoclonal antibodies, VEGF trap fusion proteins, and small molecule tyrosine kinase inhibitors. The data presented is drawn from head-to-head and independent preclinical studies to inform on the relative performance of these therapeutic modalities.

Mechanisms of Action: A Visual Overview

The VEGF signaling cascade is a primary target in anti-angiogenic therapy. Different classes of inhibitors interrupt this pathway at distinct points.

VEGF_Inhibitor_Mechanisms Mechanisms of Action for Different VEGF Inhibitor Classes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A VEGF-A VEGFR2 VEGFR-2 VEGF-A->VEGFR2 Binds to Bevacizumab Monoclonal Antibody (e.g., Bevacizumab) Bevacizumab->VEGF-A Sequesters Aflibercept VEGF Trap (e.g., Aflibercept) Aflibercept->VEGF-A Traps TKD Tyrosine Kinase Domain Sunitinib Tyrosine Kinase Inhibitor (e.g., Sunitinib) Sunitinib->TKD Inhibits Signaling Downstream Signaling (PI3K/Akt, MAPK) TKD->Signaling Activates Angiogenesis Angiogenesis Proliferation Survival Signaling->Angiogenesis

Caption: Mechanisms of action for different classes of VEGF inhibitors.

Preclinical Efficacy: Head-to-Head Comparisons

Direct comparative studies in robust preclinical models, such as patient-derived xenografts (PDX), offer the most insightful data on relative efficacy.

Monoclonal Antibody (Bevacizumab) vs. VEGF Trap (Aflibercept)

A large-scale study utilizing 48 colorectal cancer (CRC) PDX models provided a direct comparison of bevacizumab and aflibercept.

MetricAfliberceptBevacizumabReference
Models with Greater Activity 39 of 48Not Applicable[1][2]
Models with Complete Tumor Stasis 31 of 482 of 48[1]
Models with Similar Activity 9 of 489 of 48[1]

In a separate study on neuroendocrine carcinoma xenograft models, both agents demonstrated significant antitumor activity.

Tumor ModelTreatmentTumor Growth Inhibition (TGI)Reference
H460 (Lung NEC) Aflibercept94%[3][4]
Bevacizumab72.2%[3][4]
COLO320 (Colon NEC) Aflibercept89.3%[3][4]
Bevacizumab84%[3][4]

Aflibercept's broader activity is attributed to its ability to bind not only to VEGF-A but also to VEGF-B and Placental Growth Factor (PlGF)[1].

Preclinical Efficacy: Small Molecule Tyrosine Kinase Inhibitors (TKIs)

Sunitinib is a multi-targeted TKI that inhibits VEGFRs, PDGFRs, and other kinases involved in tumor growth and angiogenesis. While direct three-way comparative studies are limited, data from various preclinical models demonstrate its efficacy.

Tumor ModelTreatmentKey Efficacy EndpointsReference
Renal Cell Carcinoma (A-498 Xenograft) SunitinibSignificant inhibition of tumor microvessel density (MVD) within 12 hours.[5]
Breast Cancer Bone Metastases (MDA-MB231) Sunitinib (40 mg/kg/day)Significant reduction in tumor fluorescent area at 4 and 5 weeks; significant decrease in tumor MVD.[6]
Neuroblastoma (SK-N-BE(2) Xenograft) Sunitinib (20, 30, 40 mg/kg/day)Dose-dependent inhibition of tumor growth and metastasis.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Patient-Derived Xenograft (PDX) Efficacy Study Workflow

PDX_Workflow Typical Workflow for a PDX Efficacy Study cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation Patient_Tumor->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Immunodeficient_Mouse Immunodeficient Mouse Immunodeficient_Mouse->Implantation Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Drug Administration (e.g., bi-weekly injections) Randomization->Treatment_Admin Tumor_Measurement Regular Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Endpoint Study Endpoint (e.g., tumor volume threshold) Tumor_Measurement->Endpoint Data_Analysis Statistical Analysis of Tumor Growth Tumor_Measurement->Data_Analysis Body_Weight Body Weight Monitoring Body_Weight->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision IHC Immunohistochemistry (e.g., CD34 for MVD) Tumor_Excision->IHC IHC->Data_Analysis

Caption: A generalized workflow for preclinical anti-angiogenic efficacy studies using PDX models.

Animal Models:

  • Patient-Derived Xenografts (PDX): Fragments of a patient's tumor are implanted into immunodeficient mice (e.g., nude or NOD-scid mice)[8]. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors[8].

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously into immunodeficient mice. These models are more homogenous and are widely used for initial efficacy screening[5][7].

Drug Administration:

  • Aflibercept and Bevacizumab: Typically administered via intraperitoneal or subcutaneous injections on a bi-weekly schedule. Dosages in preclinical studies often range from 5 to 25 mg/kg[1][9].

  • Sunitinib: Administered orally, often daily or on a 5-days-on/2-days-off schedule. Doses in mouse models commonly range from 20 to 80 mg/kg/day[3][6][7].

Efficacy Assessment:

  • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Microvessel Density (MVD): Tumors are excised at the end of the study and analyzed by immunohistochemistry for endothelial cell markers such as CD31 or CD34 to quantify the density of blood vessels[5][6].

Summary and Conclusion

Preclinical data suggests that different classes of VEGF inhibitors exhibit robust anti-tumor activity across a range of cancer models.

  • VEGF Traps (Aflibercept): In direct comparative studies, aflibercept has demonstrated broader and more potent anti-tumor activity than the monoclonal antibody bevacizumab in a significant number of colorectal cancer PDX models[1]. This is likely due to its ability to neutralize VEGF-B and PlGF in addition to VEGF-A.

  • Monoclonal Antibodies (Bevacizumab): Bevacizumab shows significant efficacy in many preclinical models, though it may be less potent than aflibercept in certain contexts[1][3][4].

  • Tyrosine Kinase Inhibitors (Sunitinib): As a multi-targeted inhibitor, sunitinib demonstrates strong anti-angiogenic and anti-tumor effects in various preclinical settings[5][6][7]. Its efficacy is primarily attributed to the inhibition of tumor endothelium, leading to a reduction in microvessel density[5].

The choice of an optimal anti-angiogenic agent in a preclinical setting may depend on the specific tumor type, its molecular characteristics (e.g., expression levels of different VEGF family members and their receptors), and the desired therapeutic window. The use of clinically relevant models, such as PDX, is crucial for translating these preclinical findings into potential clinical success.

References

Safety Operating Guide

Proper Disposal Procedures for hVEGF-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of hVEGF-IN-1, a small molecule inhibitor of VEGFA translation. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. In the absence of a specific safety data sheet (SDS) detailing disposal procedures for this compound, a conservative approach treating the compound as a potentially hazardous chemical is recommended.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource
Storage Temperature-20°CCayman Chemical[1]
Stability≥ 4 years (at -20°C)Cayman Chemical[1]
Shipping TemperatureRoom temperature (in continental US)Cayman Chemical[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound requires segregation of waste streams based on the physical state and nature of the contamination. Follow these step-by-step instructions for different forms of this compound waste.

Unused or Expired this compound (Solid Compound)

Unused or expired pure this compound should be disposed of as chemical waste.

  • Step 1: Container Preparation. Ensure the original container is securely sealed. If the original container is compromised, transfer the compound to a new, compatible, and clearly labeled container.

  • Step 2: Labeling. The container must be labeled as hazardous waste in accordance with your institution's and local regulations. The label should clearly state "this compound" and any other required information.

  • Step 3: Segregation. Store the container with other non-reactive, solid chemical waste, away from incompatible materials such as strong acids, bases, and oxidizers.[2][3]

  • Step 4: Collection. Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Contaminated Solid Waste

This category includes items such as pipette tips, tubes, gloves, and other disposable labware that have come into contact with this compound.

  • Step 1: Collection. Place all contaminated solid waste into a designated, leak-proof container lined with a durable plastic bag. This container should be clearly labeled as "this compound Contaminated Solid Waste."

  • Step 2: Segregation. Keep this waste stream separate from general laboratory trash and biohazardous waste.

  • Step 3: Disposal. When the container is full, seal the bag and the container. Dispose of it as chemical waste through your institution's EHS office.

Contaminated Liquid Waste

This includes solutions containing this compound, such as stock solutions, cell culture media, and experimental buffers.

  • Step 1: Collection. Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvents used (e.g., DMSO, ethanol).

  • Step 2: Labeling. Clearly label the container with "this compound Liquid Waste" and list all chemical components, including solvents and their approximate concentrations.

  • Step 3: pH Neutralization. If the waste is acidic or basic, it may need to be neutralized to a pH between 5.0 and 12.5 before disposal, if permitted by your local regulations.[2] However, for waste containing other hazardous components, it is often best to not alter it. Consult your EHS office for specific guidance.

  • Step 4: Segregation. Store the liquid waste container in a secondary containment bin to prevent spills. Keep it segregated from incompatible waste streams.

  • Step 5: Disposal. Arrange for pickup by your institution's hazardous waste management service. Do not pour liquid waste containing this compound down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

hVEGF_IN_1_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Generate this compound Waste waste_type What is the form of the waste? start->waste_type solid_pure Unused/Expired Solid this compound waste_type->solid_pure Pure Solid solid_contaminated Contaminated Labware (tips, tubes, gloves) waste_type->solid_contaminated Contaminated Solid liquid Solutions containing This compound waste_type->liquid Contaminated Liquid collect_solid_pure Seal and label original or compatible container. solid_pure->collect_solid_pure collect_solid_contaminated Collect in a labeled, leak-proof container. solid_contaminated->collect_solid_contaminated disposal Dispose as Chemical Waste via Institutional EHS collect_solid_pure->disposal collect_solid_contaminated->disposal collect_liquid Collect in a labeled, shatter-resistant container with secondary containment. liquid->collect_liquid collect_liquid->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling hVEGF-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the research compound hVEGF-IN-1. It is intended for researchers, scientists, and professionals in drug development.

Compound Information:

PropertyValueSource
CAS Number 1637443-98-1[1][2][3]
Molecular Formula C34H43N7O2[1][2]
Molecular Weight 581.8 g/mol [1]
Appearance Solid[1]
Solubility DMF: 25 mg/ml, DMSO: 2 mg/ml, Ethanol: 25 mg/ml[1]
Storage -20°C[1][2]
Stability ≥ 4 years at -20°C[1]

Hazard Identification and Precautionary Measures

As a potent small molecule inhibitor, this compound should be handled with care in a laboratory setting. While a specific GHS classification may not be readily available for this research compound, similar compounds in this class warrant a cautious approach. Assume the compound is hazardous and take appropriate precautions.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • Before handling, ensure you are wearing the appropriate PPE.

  • Work in a designated area, preferably within a chemical fume hood, to contain any potential spills or dust.

  • To reconstitute, use the appropriate solvent as indicated by your experimental protocol and the solubility data. For example, to make a 10 mM stock solution in DMSO, you would dissolve 5.82 mg of this compound in 1 mL of DMSO.

  • Close the container tightly after use to prevent contamination and exposure.

2. Experimental Use:

  • When using this compound in experiments, continue to wear all required PPE.

  • Avoid generating aerosols or dust.

  • If working with cell cultures or animals, follow all institutional guidelines for the handling of biologically active small molecules.

3. Storage of Stock Solutions:

  • Store stock solutions at -20°C or -80°C for long-term stability.[4]

  • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

The following diagram outlines the general workflow for safely handling this compound in a research laboratory.

cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Reconstitute Compound prep2->prep3 exp1 Conduct Experiment prep3->exp1 exp2 Record Observations exp1->exp2 post1 Store Aliquots at -20°C exp2->post1 post2 Decontaminate Work Area post1->post2 disp1 Segregate Waste post2->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Dispose via EHS disp2->disp3 start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No ehs_disposal Dispose via Institutional EHS solid_waste->ehs_disposal liquid_waste->ehs_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.